2,3-Dichloro-1-propanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,3-dichloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024038 | |
| Record name | 2,3-Dichloro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dichloro-1-propanol is a viscous colorless to amber liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless to amber liquid with an ethereal odor; [CAMEO] | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanol, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloropropanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
361 to 365 °F at 760 mmHg (NTP, 1992), 183-185 °C | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-DICHLOROPROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
196.5 °F (NTP, 1992) | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 76.1 °F (NTP, 1992), Soluble in ethanol, ether, acetone | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-DICHLOROPROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3607 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3607 @ 20 °C/4 °C | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-DICHLOROPROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.18 [mmHg] | |
| Record name | 2,3-Dichloropropanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
VISCOUS LIQ | |
CAS No. |
616-23-9 | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-2,3-Dichloro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88I7UKE7IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-DICHLOROPROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1-propanol (2,3-DCP), a halogenated alcohol, is a viscous, colorless to amber liquid with an ethereal odor.[1][2] It is an important chemical intermediate, notably in the production of epichlorohydrin.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its toxicological profile, including its impact on cellular signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, application in synthetic chemistry, and for understanding its environmental and biological fate.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂O | [1][3] |
| Molecular Weight | 128.99 g/mol | [3][4] |
| Appearance | Viscous, colorless to amber liquid with an ethereal odor | [1][2] |
| Boiling Point | 182 °C (at 760 mmHg) | [3][4] |
| Melting Point | -29.15 °C | [3][5] |
| Density | 1.360 g/mL at 20 °C | [3][5] |
| Refractive Index (n_D^20) | 1.4835 - 1.4855 | [3][4] |
| Flash Point | 93 °C | [3][4] |
| Vapor Pressure | 0.214 mmHg at 25 °C | [3][4] |
| Solubility in Water | 1-10 g/L | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether | [6] |
| pKa | 13.75 ± 0.10 (Predicted) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Spectra available | [7] |
| ¹³C NMR | Spectra available | [7] |
| Infrared (IR) Spectroscopy | Spectra available | [2][8] |
| Mass Spectrometry (MS) | Spectra available | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties, synthesis, and analysis of this compound.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil
-
Thermometer (-10 to 200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the solubility of a substance in water at a given temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Add an excess amount of this compound to a known volume of water in an Erlenmeyer flask.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed for several hours to allow for phase separation.
-
Carefully transfer an aliquot of the aqueous phase to a centrifuge tube, avoiding any undissolved solute.
-
Centrifuge the aliquot to remove any suspended micro-droplets of the solute.
-
Accurately withdraw a known volume of the clear supernatant for analysis.
-
Quantify the concentration of this compound in the supernatant using a calibrated GC-MS method.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).
Synthesis of this compound from Glycerol
This protocol describes a general method for the synthesis of dichloropropanols from glycerol, which can be optimized for the production of the 2,3-isomer.
Materials:
-
Glycerol
-
Concentrated Hydrochloric Acid (HCl)
-
Adipic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycerol and adipic acid (e.g., 10% by weight of glycerol).[10]
-
Slowly add an excess of concentrated hydrochloric acid. A molar ratio of HCl to glycerol of 4:1 has been reported to be effective.[10]
-
Heat the reaction mixture to a specific temperature (e.g., 105 °C) and maintain for a set duration (e.g., 10 hours) with vigorous stirring.[10]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other isomers and byproducts.
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX)
-
Autosampler
Procedure:
-
Sample Preparation:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program should be optimized for the separation of 2,3-DCP from other components in the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.
-
Toxicological Profile and Signaling Pathways
This compound is classified as a toxic substance.[4] While much of the detailed mechanistic research has been conducted on its isomer, 1,3-dichloro-2-propanol (1,3-DCP), the findings provide valuable insights into the potential toxicological pathways of 2,3-DCP. The genotoxicity of 1,3-DCP observed in vitro is largely attributed to its metabolic conversion to the reactive epoxide, epichlorohydrin.[13]
Studies on 1,3-DCP have shown that it can induce apoptosis and inflammation in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.
MAPKs and NF-κB Signaling Pathway
Research on BV-2 microglia cells has demonstrated that 1,3-DCP induces neurotoxicity through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, mediated by ROS.[14] This leads to inflammation and apoptosis.[14] Given the structural similarity, it is plausible that 2,3-DCP could trigger similar cellular responses.
Caption: Dichloropropanol-induced toxicity pathway.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a given sample, from preparation to final data analysis.
Caption: Workflow for 2,3-DCP analysis.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties that are crucial for its industrial applications. However, its toxicological profile, particularly its potential to induce cellular damage through pathways involving oxidative stress, warrants careful handling and further investigation. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists working with this compound, enabling consistent and reliable characterization and analysis. A deeper understanding of its interaction with biological systems is essential for ensuring its safe use and for the development of potential therapeutic interventions in cases of exposure.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 616-23-9 [chemicalbook.com]
- 6. This compound (616-23-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. This compound(616-23-9) 1H NMR [m.chemicalbook.com]
- 8. This compound(616-23-9) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,3-dichloro-1-propanol (DCIP), a viscous, colorless to amber liquid with an ethereal odor.[1][2] This halogenated alcohol is a significant compound in chemical synthesis, primarily used in the production of epichlorohydrin.[1] A thorough understanding of its physical characteristics is paramount for its safe handling, application in experimental design, and in the development of novel synthetic routes.
Core Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for this compound, providing a ready reference for laboratory and research applications.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₃H₆Cl₂O | [2] | |
| Molecular Weight | 128.99 | g/mol | [3] |
| Appearance | Viscous colorless to amber liquid | [1][2] | |
| Odor | Ethereal | [1][2] | |
| Boiling Point | 182 - 185 | °C | [1] |
| Melting Point | -29.15 | °C | [2] |
| Density | 1.360 | g/mL at 20 °C | [4][5] |
| Solubility in Water | 1 - 10 | g/L | [2][3] |
| Vapor Pressure | 0.18 - 0.214 | mmHg at 25 °C | [1][2] |
| Refractive Index | 1.4819 - 1.4855 | at 20 °C | [1][6] |
| Flash Point | 93 | °C | [5][6] |
| CAS Number | 616-23-9 |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the generalized experimental methodologies for measuring the key properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination, especially with small sample volumes, is the micro-reflux technique.
Apparatus:
-
A small test tube (e.g., 150 mm diameter)
-
A thermometer with a suitable range
-
A heating block or oil bath
-
A magnetic stirrer and a small stir bar
-
A clamp to hold the test tube and thermometer
Procedure:
-
Approximately 0.5 mL of the liquid sample is placed into the test tube along with a small magnetic stir bar.
-
The test tube is securely clamped within the heating block or oil bath, which is positioned on the magnetic stirrer.
-
The thermometer is clamped such that its bulb is positioned about 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.
-
The stirrer is activated to ensure gentle and uniform heating.
-
The heating block is gradually warmed.
-
The observer watches for the liquid to begin boiling and for a ring of condensing vapor to form on the inner wall of the test tube. This indicates that the liquid is refluxing.
-
The thermometer bulb should be positioned at the level of this condensation ring to obtain an accurate reading.
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is recorded as the boiling point of the liquid.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at ambient temperatures, this protocol is included for its general importance in organic chemistry. The capillary tube method is a standard procedure.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if the sample is crystalline)
Procedure:
-
A small amount of the solid organic compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube.
-
The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated rapidly at first to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the previously determined approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).
Determination of Density
The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and an electronic balance.
Apparatus:
-
A 10 mL or 25 mL graduated cylinder
-
An electronic balance (accurate to at least 0.01 g)
-
A thermometer
Procedure:
-
The mass of the clean, dry graduated cylinder is measured and recorded.
-
A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured and recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by the measured volume.
-
The temperature of the liquid should be recorded as density is temperature-dependent.
-
For improved accuracy, the procedure should be repeated several times, and the average density calculated.
Determination of Solubility in Water
Solubility is a qualitative but informative property. The following procedure determines the miscibility of a liquid in water.
Apparatus:
-
Test tubes
-
Pipettes or droppers
Procedure:
-
Approximately 1 mL of deionized water is placed in a test tube.
-
The liquid organic compound is added dropwise to the test tube, shaking the tube after each addition.
-
The mixture is observed to see if a single homogeneous phase (miscible) or two distinct layers (immiscible) are formed.
-
The number of drops added before immiscibility is observed can provide a semi-quantitative measure of solubility.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an unknown liquid sample.
Caption: Workflow for the experimental determination of physical properties of a liquid.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. phillysim.org [phillysim.org]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. aidic.it [aidic.it]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
2,3-Dichloro-1-propanol (CAS 616-23-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-1-propanol (2,3-DCP), with the CAS number 616-23-9, is a chlorinated alcohol of significant interest in chemical synthesis and toxicological research. This document provides an in-depth technical overview of its chemical and physical properties, synthesis, applications, and toxicological profile. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathways affected by 2,3-DCP and typical experimental workflows involving this compound, adhering to specified formatting requirements for clarity and utility in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to amber, viscous liquid with an ethereal odor. It is a halogenated alcohol that serves as a key intermediate in various chemical manufacturing processes. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆Cl₂O | [1] |
| Molecular Weight | 128.99 g/mol | [1] |
| CAS Number | 616-23-9 | [1] |
| Appearance | Colorless to amber viscous liquid with an ethereal odor | [2] |
| Boiling Point | 182 °C | [3] |
| Melting Point | -29.15 °C | [4] |
| Density | 1.360 g/mL at 20 °C | [2][5] |
| Flash Point | 93 °C (199.4 °F) | [3][6] |
| Solubility | Slightly soluble in water. Soluble in ethanol and acetone. | [3][7] |
| Refractive Index | 1.4835-1.4855 | [4] |
| Vapor Pressure | 0.214 mmHg at 25 °C | [4] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the chlorination of glycerol. This process is a key step in the conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like epichlorohydrin.
Experimental Protocol: Synthesis from Glycerol
A common laboratory-scale synthesis involves the reaction of glycerol with hydrogen chloride gas, often using a carboxylic acid catalyst such as acetic acid or adipic acid.[7]
Objective: To synthesize this compound from glycerol.
Materials:
-
Glycerol
-
Hydrogen chloride (gas)
-
Adipic acid (catalyst)
-
Round-bottom flask with a gas inlet tube and a condenser
-
Heating mantle
-
Gas flow meter
-
Neutralizing agent (e.g., sodium carbonate)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine glycerol and a catalytic amount of adipic acid (e.g., 10% by weight of glycerol).[7]
-
Heat the mixture to the desired reaction temperature (e.g., 105 °C).[7]
-
Bubble a controlled stream of hydrogen chloride gas through the reaction mixture. The molar ratio of hydrogen chloride to glycerol is a critical parameter to optimize (e.g., a molar ratio of 4:1).[7]
-
Maintain the reaction temperature and gas flow for a specified duration (e.g., 10 hours) to achieve a high conversion rate.[7]
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a suitable base, such as sodium carbonate.
-
Transfer the mixture to a separatory funnel. The organic layer containing the dichloropropanol will separate from the aqueous layer.
-
Isolate the organic layer and purify the this compound by distillation under reduced pressure.
Expected Yield: Yields of up to 88.2% have been reported under optimized conditions.[7]
Applications
The predominant application of this compound is as a chemical intermediate in the synthesis of epichlorohydrin, a key component in the production of epoxy resins. It also finds use as a carbon and energy source for the growth of certain microorganisms, such as Pseudomonas putida, which can be utilized in bioremediation processes.[4][8]
Experimental Workflow: Synthesis of Epichlorohydrin
The conversion of this compound to epichlorohydrin is typically achieved through a dehydrochlorination reaction using a strong base.
Caption: A generalized workflow for the synthesis of epichlorohydrin from this compound.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive technique for the determination of this compound in various matrices.
Experimental Protocol: GC-MS Determination in Water
Objective: To quantify the concentration of this compound in a water sample.
Materials:
-
Water sample
-
Ethyl acetate (extraction solvent)
-
Internal standard (e.g., this compound-d5)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-624)
Procedure:
-
Sample Preparation: To a known volume of the water sample (e.g., 10 mL), add a precise amount of the internal standard.
-
Extraction: Add an equal volume of ethyl acetate and vortex the mixture for 1-2 minutes to extract the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject a small volume (e.g., 1 µL) of the dried extract into the GC-MS system.
-
Quantification: Identify and quantify the this compound peak based on its retention time and mass spectrum, using the internal standard for calibration.
Toxicology and Safety
This compound is classified as a hazardous substance with significant toxicological concerns. It is toxic if swallowed or in contact with skin and can cause serious eye damage.[3] There is also evidence suggesting it may cause genetic defects and has limited evidence of a carcinogenic effect.[3][9]
Table 2: Summary of GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H301 | Toxic if swallowed |
| H310 | Fatal in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H341 | Suspected of causing genetic defects |
Source:[3]
Carcinogenicity
Long-term studies in rats have provided evidence for the carcinogenicity of the related isomer, 1,3-dichloro-2-propanol, which is often found in mixtures with 2,3-DCP. These studies are often considered relevant for assessing the risk of 2,3-DCP.
Table 3: Carcinogenicity Data for 1,3-Dichloro-2-propanol in Wistar Rats (2-year drinking water study)
| Dose (mg/kg bw/day) | Sex | Target Organ | Tumor Type |
| ≥6 | Male & Female | Liver | Hepatocellular adenoma and carcinoma |
| ≥6 | Male & Female | Tongue | Squamous cell papilloma and carcinoma |
| 30 | Male & Female | Thyroid | Follicular adenoma and carcinoma |
| ≥6 | Male | Kidney | Renal tubular adenoma and carcinoma |
Source:
Mechanism of Genotoxicity and Signaling Pathways
The genotoxicity of dichloropropanols is believed to be mediated through their metabolic activation to the reactive epoxide, epichlorohydrin.[10] Epichlorohydrin is a known genotoxic agent that can form adducts with DNA, leading to mutations and potential carcinogenicity.
Caption: Proposed metabolic pathway leading to the genotoxicity of this compound.
Recent studies have also elucidated the impact of this compound on immune and neural cells, highlighting its interaction with key signaling pathways.
In T-cells, 2,3-DCP has been shown to suppress immune responses by downregulating the activation of NF-κB and NFAT signaling pathways.
Caption: Inhibition of T-cell signaling pathways by this compound.
Furthermore, in microglia (immune cells of the central nervous system), the isomer 1,3-dichloro-2-propanol has been demonstrated to induce inflammation and apoptosis through the activation of MAPKs and NF-κB signaling pathways, mediated by the production of reactive oxygen species (ROS).[11] Given the structural similarity, a similar mechanism may be relevant for 2,3-DCP.
Caption: Dichloropropanol-induced neuroinflammation and apoptosis in microglia via ROS-mediated pathways.
Microbial Degradation
Certain bacterial strains have been identified that can utilize this compound as a sole carbon and energy source, highlighting its potential for bioremediation. The degradation pathway often involves dehalogenase enzymes.
Experimental Workflow: Microbial Degradation Study
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US4634784A - Process for production of epichlorohydrin - Google Patents [patents.google.com]
- 4. Isolation and characterization of this compound-degrading rhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-dichloro-1-propanol, a significant chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.
Chemical Structure and Identification
This compound, also known as glycerol α,β-dichlorohydrin, is a halogenated alcohol.[1][2] Its structure consists of a three-carbon propanol backbone with chlorine atoms attached to the second and third carbon atoms.
Physicochemical Properties
This compound is a viscous, colorless to amber liquid with an ethereal odor.[1][4][6] It is slightly soluble in water and is denser than water.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 128.99 g/mol | [1][4] |
| Boiling Point | 182 °C (361 to 365 °F) at 760 mmHg | [1][2][4] |
| Melting Point | -29.15 °C | [4] |
| Density | 1.360 g/mL at 20 °C | [2][4][6] |
| Flash Point | 93 °C (196.5 °F) | [2] |
| Vapor Pressure | 0.18 mmHg | [1] |
| Refractive Index | 1.4819 at 20 °C | [1][2] |
| Water Solubility | 1 to 10 mg/mL at 24.5 °C |
Synthesis of this compound
The primary industrial synthesis of this compound involves the hydrochlorination of glycerol, a byproduct of biodiesel production. This process is of significant interest due to its utilization of a renewable feedstock.
This protocol is based on the hydrochlorination of glycerol using hydrogen chloride gas with an organic acid catalyst.
Materials:
-
Glycerol (90%)
-
Acetic acid (glacial) or Adipic acid
-
Hydrogen chloride (gas)
-
Sodium carbonate (solid)
-
Benzene (for extraction, optional)
-
Concentrated sulfuric acid (for drying HCl gas)
Equipment:
-
2-liter three-necked flask
-
Oil bath
-
Gas inlet tube
-
Gas outlet tube connected to an absorption system
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
pH indicator (litmus paper)
Procedure:
-
Reaction Setup: Place 1 kg (805 cc, 9.8 moles) of 90% glycerol and 20 g of acetic acid (or 10% adipic acid by weight of glycerol) into a 2-liter flask.[1] The flask is placed in an oil bath and fitted with a gas inlet tube extending below the surface of the liquid and a gas outlet tube.
-
Hydrochlorination: Heat the mixture to 100-110 °C (or 105 °C if using adipic acid).[1][2] Pass a stream of dry hydrogen chloride gas through the mixture. The reaction is exothermic, and the rate of gas absorption will decrease as the reaction proceeds. Continue the gas flow until the weight of the flask has increased by approximately 875 g.[1]
-
Neutralization: Cool the reaction mixture and transfer it to a large beaker. Carefully add solid sodium carbonate in portions with stirring until the solution is just alkaline to litmus paper.
-
Separation: Transfer the neutralized mixture to a separatory funnel and allow the layers to separate. Remove and retain the lower organic layer, which is the crude dichlorohydrin.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling between 68-75 °C at 14 mmHg.[1] An additional amount of product can be recovered by extracting the aqueous layer with benzene.[1]
-
Yield: The reported yield of dichloropropanol can be as high as 88.2% under optimal conditions with adipic acid as a catalyst.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
2,3-Dichloro-1-propanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2,3-Dichloro-1-propanol (DCIP), a chemical compound of significant interest in various scientific and industrial fields. This document covers its nomenclature, physicochemical properties, synthesis, analytical methods, and its role in metabolic pathways, particularly its biodegradation.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 for clear reference and to aid in literature searches.
Table 1: Synonyms and Alternative Names for this compound
| Type of Name | Name |
| IUPAC Name | 2,3-dichloropropan-1-ol[1][2] |
| CAS Registry Number | 616-23-9[1][3] |
| Common Synonyms | 1,2-Dichloro-3-propanol[1][4] |
| 2,3-Dichloropropanol[1][4] | |
| Glycerol-α,β-dichlorohydrin[3][5] | |
| α,β-Dichlorohydrin[4][6] | |
| β-Dichlorohydrin[1][4] | |
| Glycerol 1,2-dichlorohydrin[1] | |
| 2,3-Dichloropropyl alcohol[1] | |
| Systematic Names | 1-Propanol, 2,3-dichloro-[1][4] |
| Other Identifiers | DC1P[1] |
| EINECS 210-470-0[1] | |
| UNII-88I7UKE7IM[1] |
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, application in experimental settings, and for understanding its environmental fate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂O | [1][3] |
| Molecular Weight | 128.99 g/mol | [3][5] |
| Appearance | Viscous colorless to amber liquid with an ethereal odor | [1] |
| Boiling Point | 182 °C (360-365 °F) at 760 mmHg | [6][7] |
| Density | 1.360 g/mL at 20 °C | [8] |
| Flash Point | 93 °C (199.4 °F) | [5][6] |
| Refractive Index | 1.4819 - 1.4855 at 20 °C | [7][8] |
| Solubility | Soluble in Ethanol, Acetone, Ether. Miscible with water. | [6] |
Experimental Protocols
This section details methodologies for the synthesis, analysis, and biodegradation of this compound, providing a practical guide for laboratory work.
Synthesis of this compound from Glycerol
A common method for the synthesis of dichloropropanol is through the chlorination of glycerol. The following protocol is based on the optimization of this reaction.[6]
Materials:
-
Glycerol
-
Hydrogen chloride (gas)
-
Adipic acid (catalyst)
-
Reaction flask equipped with a gas inlet, condenser, and stirrer
-
Heating mantle
Procedure:
-
Combine glycerol and adipic acid (10% by weight of glycerol) in the reaction flask.
-
Heat the mixture to 105 °C with constant stirring.
-
Bubble hydrogen chloride gas through the reaction mixture. The molar ratio of hydrogen chloride to glycerol should be 4:1.
-
Maintain the reaction at 105 °C for 10 hours.
-
After the reaction is complete, cool the mixture and purify the dichloropropanol product, for example, by distillation.
This optimized process has been reported to yield up to 88.2% dichloropropanol.[6]
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the determination of 1,3-dichloro-2-propanol in water samples, which can be adapted for this compound.[2][9][10]
Materials:
-
Water sample
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
-
1,3-dichloro-2-propanol-d5 (internal standard)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Extraction: To a water sample, add the internal standard. Extract the sample with ethyl acetate.
-
Drying: Pass the ethyl acetate phase through anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject the dried extract into the GC-MS system for analysis.
The method can achieve a quantification limit of 0.1 μg/L in water.[2][10]
Biodegradation by Pseudomonas putida
Pseudomonas putida strain MC4 can utilize this compound as a sole carbon and energy source.[3][11] The degradation process can be monitored by measuring enzyme activity.
Enzyme Assay for Dichloropropanol Dehydrogenase (DppA): [3] This assay measures the activity of the initial enzyme in the degradation pathway.
Materials:
-
Cell extract of Pseudomonas putida MC4 grown on this compound
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
2,6-dichlorophenolindophenol (DCPIP) (35 μM)
-
This compound (5 mM)
-
Phenazine methosulfate (PMS) (1.6 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and this compound.
-
Add the cell extract to the reaction mixture.
-
Initiate the reaction by adding PMS.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm. The molar absorption coefficient of DCPIP at this wavelength is 21.0 mM⁻¹ cm⁻¹.[3]
Metabolic Pathways and Biological Interactions
This compound is a substrate for microbial degradation and is also of toxicological interest due to its potential metabolic activation to reactive intermediates.
Biodegradation Pathway in Pseudomonas putida
The degradation of this compound by Pseudomonas putida MC4 is initiated by an oxidative dehalogenation step. The pathway involves the conversion to 3-chloro-1,2-propanediol, followed by further metabolism to glycerol.[1] A key enzyme in this process is a dehydrogenase, DppA, which catalyzes the initial oxidation.[3]
The following diagram illustrates the initial steps of the biodegradation pathway of this compound in Pseudomonas putida.
Caption: Biodegradation of this compound in Pseudomonas.
Mammalian Metabolism and Toxicity
In mammals, dichloropropanols are of concern due to their potential for metabolic activation to genotoxic compounds. For the related compound 1,3-dichloro-2-propanol, metabolism can lead to the formation of epichlorohydrin, a reactive epoxide.[5] This intermediate is capable of interacting with cellular macromolecules, including DNA, which is a mechanism of its carcinogenicity.[5][12] Studies on 1,3-dichloro-2-propanol have shown it to be genotoxic in various in vitro systems and carcinogenic in animal studies.[4][5] While the toxicology of this compound has been less extensively studied, its structural similarity suggests a potential for similar toxicological properties.[13]
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physical and chemical properties, and key experimental methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and safer handling of this compound in a laboratory and industrial context. The provided protocols offer a starting point for synthesis, analysis, and biodegradation studies, while the discussion on metabolic pathways highlights areas of ongoing research and toxicological significance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Dehalogenase Mechanism for this compound Utilization in Pseudomonas putida Strain MC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (616-23-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,3-Dichloro-1-propanol: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dichloro-1-propanol, a key chemical intermediate in various industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 616-23-9) is a halogenated alcohol with the chemical formula C₃H₆Cl₂O.[1][2] Its structure consists of a three-carbon propane backbone with chlorine atoms at the second and third positions and a primary alcohol group at the first position. This arrangement gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | m | 1H | H-2 (CH) |
| ~3.9 | m | 2H | H-1 (CH₂) |
| ~3.8 | m | 2H | H-3 (CH₂) |
| ~2.5 | br s | 1H | OH |
Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency. The signals for the protons on carbons 1, 2, and 3 are complex due to spin-spin coupling.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~65 | C-1 (CH₂OH) |
| ~60 | C-2 (CHCl) |
| ~48 | C-3 (CH₂Cl) |
Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2960-2850 | C-H stretch (alkane) |
| 1050 | C-O stretch (primary alcohol) |
| 750-650 | C-Cl stretch |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its fragments.
| m/z | Relative Intensity | Assignment |
| 128/130/132 | Low | [M]⁺ (Molecular ion with chlorine isotopes) |
| 97/99 | Moderate | [M - CH₂OH]⁺ |
| 62/64 | High | [CH₂CHCl]⁺ |
| 49 | High | [CH₂Cl]⁺ |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard.
IR Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment and form ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure and NMR assignments for this compound.
General Spectroscopic Analysis Workflow
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
2,3-Dichloro-1-propanol solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-1-propanol
This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on the physicochemical properties of this compound.
Introduction to this compound
This compound (CAS No: 616-23-9) is a colorless, viscous liquid with an ethereal odor.[1][2] It is a halogenated alcohol and an isomer of dichloropropanol.[1][3] With a molecular formula of C₃H₆Cl₂O and a molecular weight of 128.99 g/mol , its structure contains both polar (hydroxyl group) and nonpolar (chlorinated alkyl chain) features, which dictate its solubility behavior.[1] This compound is utilized as a solvent for hard resins and nitrocellulose and as a chemical intermediate in the synthesis of various other compounds.[1][3]
Solubility Profile
The solubility of a substance is a critical parameter in various scientific and industrial applications, including reaction chemistry, formulation development, and environmental fate assessment. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and two chlorine atoms, allows for a degree of solubility in both polar and non-polar solvents.
Data Presentation
The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.
| Solvent | CAS No. | Formula | Solubility | Temperature (°C) |
| Water | 7732-18-5 | H₂O | 1-10 g/L (Slightly Soluble)[1][3][4] | Not Specified |
| Ethanol | 64-17-5 | C₂H₅OH | Soluble[2][5] | Not Specified |
| Acetone | 67-64-1 | C₃H₆O | Soluble[2][5] | Not Specified |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble[2][5] | Not Specified |
Structural Influence on Solubility
The solubility characteristics of this compound are a direct consequence of its molecular structure. The interplay between its polar and nonpolar components governs its miscibility with different types of solvents.
Caption: Influence of functional groups on solubility.
Experimental Protocol for Solubility Determination
Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.
Materials:
-
This compound (solute)
-
Solvents (e.g., deionized water, ethanol, acetone, diethyl ether)
-
Small, sealable test tubes or vials
-
Graduated or micropipettes
-
Vortex mixer
-
Analytical balance
-
Constant temperature bath or shaker
Part A: Qualitative Solubility Determination
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.[6]
-
Solute Addition: Carefully add a small, measured amount of this compound (e.g., 0.05 mL) to the solvent.[6]
-
Mixing: Seal the test tube and agitate it vigorously for 30-60 seconds using a vortex mixer to ensure thorough mixing.[6]
-
Observation: Allow the mixture to stand and observe the result.
-
Soluble: The solute completely dissolves, forming a clear, single homogeneous phase.[6]
-
Partially Soluble: The mixture appears cloudy, or two phases are visible, but the volume of the solute phase has noticeably decreased.[6]
-
Insoluble: The solute does not dissolve, and two distinct layers remain.[6]
-
Part B: Quantitative Solubility Determination (Equilibrium Method)
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the solvent.[6]
-
Equilibration: Agitate the mixture in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute fully separates, forming a distinct layer. Centrifugation can be used to accelerate this process.[6]
-
Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. Determine the concentration of the solute in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the volume of the sample.
Caption: Workflow for quantitative solubility measurement.
References
- 1. lookchem.com [lookchem.com]
- 2. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 616-23-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 616-23-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2,3-dichloro-1-propanol (2,3-DCP), a compound of interest in various industrial processes and a subject of environmental and toxicological studies. This document details the chemical, thermal, and biological stability of 2,3-DCP, outlines its degradation mechanisms, and provides established experimental protocols for its analysis.
Stability of this compound
This compound (CAS No: 616-23-9) is a viscous, colorless to amber liquid with an ethereal odor.[1] Its stability is a critical factor in its environmental fate, toxicological profile, and potential for bioremediation. Generally, 2,3-DCP is chemically more stable than its isomer, 1,3-dichloro-2-propanol.[2]
Chemical Stability
The chemical stability of 2,3-DCP is significantly influenced by pH. In neutral and acidic conditions, its hydrolysis is slow. However, under alkaline conditions, it undergoes dehydrochlorination to form epichlorohydrin. This reaction is a key step in both its degradation and its industrial synthesis of other chemicals. The hydrolysis half-life of 2,3-DCP is approximately 1.4 years at pH 7 and decreases to 140 days at pH 8.
Thermal Stability
When heated to decomposition, 2,3-DCP emits toxic fumes of hydrogen chloride.[1] While specific kinetic data on its thermal degradation is limited in publicly available literature, this property indicates that high temperatures can lead to its breakdown, releasing corrosive and toxic substances. Enzymes involved in its biodegradation, such as 2,3-DCP dehalogenase, have been shown to be heat-labile, with a significant loss of activity after incubation at 50°C for a short period.[2]
Photodegradation
Direct photolysis of 2,3-DCP is not expected as it does not absorb light in the environmental spectrum. However, it can be degraded in the atmosphere through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 9 days.
Degradation Pathways
The degradation of 2,3-DCP can occur through both abiotic and biotic pathways, leading to a variety of intermediates and final products.
Abiotic Degradation
Hydrolysis: As mentioned, 2,3-DCP hydrolyzes, particularly under alkaline conditions, to form epichlorohydrin. This is a significant pathway for its chemical transformation.
Reaction with Hydroxyl Radicals: In the atmosphere, 2,3-DCP is degraded by hydroxyl radicals. This reaction contributes to its removal from the gas phase.
Biotic Degradation
Several microorganisms have been identified that can degrade 2,3-DCP, often utilizing it as a sole carbon and energy source. The isolation of such bacteria, including species of Pseudomonas and Agrobacterium, has been successful primarily from enrichments at high pH.[2] The biodegradation can be stereospecific, with some bacteria preferentially degrading one enantiomer.[2]
The primary aerobic biodegradation pathway of 2,3-DCP is initiated by a dehalogenase enzyme, which removes a chlorine atom to form 3-chloro-1,2-propanediol (3-MCPD). This intermediate is then converted to glycidol, which is further metabolized to glycerol. Glycerol can then enter central metabolic pathways.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of 2,3-DCP under various conditions.
Table 1: Abiotic Degradation of this compound
| Degradation Pathway | Condition | Rate Constant / Half-life |
| Hydrolysis | pH 7 | t½ ≈ 1.4 years |
| Hydrolysis | pH 8 | t½ ≈ 140 days |
| Reaction with OH Radicals | Atmospheric | t½ ≈ 9 days |
Table 2: Biodegradation of this compound in Soil
| Soil Type | Initial Concentration (mg/kg) | Biodegradation Half-life (days) |
| Texas Soil | 1200 | 23.1 |
| Mississippi Soil | 750 | 55.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2,3-DCP degradation.
Isolation and Enrichment of 2,3-DCP-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing 2,3-DCP as a sole carbon source.
Materials:
-
Soil samples from contaminated sites.
-
Standard Basal Salts (SBS) medium.
-
This compound (filter-sterilized).
-
NaOH or NaHCO₃ for pH adjustment.
-
Orbital shaker.
-
Petri plates with SBS agar.
Procedure:
-
Prepare a soil suspension by mixing 10 g of soil with 100 mL of SBS medium containing 0.5 g/L of 2,3-DCP.
-
Incubate the suspension overnight at 30°C in an orbital shaker at 150 rpm.
-
Inoculate 1-10 mL of the soil suspension into a series of flasks containing 100 mL of fresh SBS medium with 0.5 g/L 2,3-DCP. Adjust the pH of the media to values ranging from 7.0 to 9.0.
-
Incubate the flasks at 30°C and 150 rpm. Monitor for turbidity and chloride release.
-
After several subcultures, perform serial dilutions of the enriched cultures and plate onto SBS agar plates containing 2,3-DCP as the sole carbon source.
-
Isolate single colonies and confirm their ability to degrade 2,3-DCP in liquid culture by monitoring substrate depletion and chloride release.
Dehalogenase Activity Assay
This assay is used to quantify the activity of the dehalogenase enzyme responsible for the initial step in 2,3-DCP biodegradation.
Materials:
-
Cell-free extract (CFE) or purified enzyme.
-
0.2 M Tris-H₂SO₄ buffer (pH 8.0).
-
10 mM this compound solution.
-
0.1 M Silver nitrate (AgNO₃) solution.
-
Microtiter plate or reaction tubes.
Procedure:
-
Prepare a reaction mixture containing the CFE or purified enzyme in 0.2 M Tris-H₂SO₄ buffer (pH 8.0).
-
Initiate the reaction by adding 2,3-DCP to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Measure the amount of chloride released. This can be done qualitatively by adding AgNO₃, which forms a white precipitate (AgCl), or quantitatively using a chloride-selective electrode or ion chromatography.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of halide per minute per mg of protein.
Analytical Methods
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for 2,3-DCP Analysis
This method is suitable for the quantification of 2,3-DCP and its volatile degradation products. The following is a general protocol that should be optimized for the specific instrument and matrix.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Liquid-liquid extraction with a suitable solvent like ethyl acetate, followed by drying over anhydrous sodium sulfate. Derivatization of the hydroxyl group may improve peak shape and sensitivity.
4.3.2. High-Performance Liquid Chromatography (HPLC) for 2,3-DCP and Metabolites
HPLC is useful for analyzing 2,3-DCP and its more polar, non-volatile degradation products like 3-chloro-1,2-propanediol and glycerol.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: A Refractive Index (RI) detector is suitable for detecting compounds without a strong UV chromophore. If derivatization is performed, a UV or fluorescence detector can be used.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples may require cleanup using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.
References
In-Depth Technical Guide to the Material Safety Data Sheet for 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2,3-Dichloro-1-propanol (CAS No. 616-23-9), a chemical intermediate with applications in various fields of research and development. The following sections detail its chemical and physical properties, toxicological profile, and safety information in a manner conducive to a professional laboratory setting.
Chemical and Physical Properties
This compound is a viscous, colorless to amber liquid with an ethereal odor.[1][2] A thorough understanding of its physical and chemical properties is essential for its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C3H6Cl2O | [1] |
| Molecular Weight | 128.99 g/mol | [2][3] |
| Appearance | Viscous liquid with an ethereal odor | [2] |
| Boiling Point | 182 °C (359.6 °F) | [3][4] |
| Density | 1.360 g/mL at 20 °C | [5][6][7] |
| Flash Point | 93 °C (199.4 °F) | [3][7] |
| Solubility | Miscible with water, alcohol, and benzene | [2] |
| Vapor Pressure | 0.18 mmHg | [1] |
| Refractive Index | 1.4819 @ 20 °C/D | [1] |
Toxicological Data
This compound is classified as a hazardous substance with significant toxicological effects.[2] Acute toxicity data from animal studies are summarized below, providing critical information for risk assessment.
Acute Toxicity
| Route of Exposure | Species | Value | Source |
| Oral | Rat | LD50: 90 mg/kg | [8] |
| Dermal | Rabbit | LD50: 200 mg/kg | [8] |
| Inhalation | Rat | LCLo: 500 ppm/4h | [1] |
Irritation and Sensitization
| Type of Irritation | Species | Result | Source |
| Skin | Rabbit | Open irritation test | [8] |
| Eye | Rabbit | Severe eye irritation | [8] |
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication. The classification for this compound indicates its significant health hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
The following diagram illustrates the GHS classification for this compound.
Caption: GHS Hazard Classification for this compound.
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.
Acute Oral Toxicity (OECD 420, 423, or 425)
The acute oral toxicity of a substance, measured by its LD50 value, is determined by administering the substance to a group of fasted animals (usually rats) via gavage.[8][9][10] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[9] Several methods exist, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), all of which aim to determine the dose that is lethal to 50% of the test population while minimizing animal use.[8]
Acute Dermal Toxicity (OECD 402)
To assess acute dermal toxicity, the substance is applied to a shaved area of the skin of the test animal (typically a rabbit or rat) for a 24-hour period.[11][12] The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[11] This test helps to understand the risks associated with skin contact.
Acute Inhalation Toxicity (OECD 403 or 436)
Inhalation toxicity is evaluated by exposing animals (usually rats) to the substance in the form of a vapor, aerosol, or gas in a controlled chamber for a specified duration, typically 4 hours.[13][14][15] The animals are then observed for 14 days to determine the lethal concentration (LC50).[14] This is crucial for assessing the risk of exposure to airborne concentrations of the chemical.
Skin and Eye Irritation (OECD 404 and 405)
Skin and eye irritation studies are conducted by applying the substance to the skin or into the eye of a test animal (usually a rabbit) and observing the effects over a period of time.[5][16][17] For skin irritation (OECD 404), the substance is applied to a patch of shaved skin, and the degree of erythema (redness) and edema (swelling) is scored.[16] For eye irritation (OECD 405), the substance is instilled into one eye, and the effects on the cornea, iris, and conjunctiva are evaluated.[5][17] These tests determine the potential for the chemical to cause reversible or irreversible damage to these tissues.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict safety protocols must be followed.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3][7] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3] Keep containers tightly sealed.[2]
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE.[2] Absorb the spill with an inert material and place it in a suitable container for disposal.[17] Prevent the spill from entering drains or waterways.[2]
The following diagram outlines a logical workflow for responding to a spill.
Caption: Workflow for Responding to a this compound Spill.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter the environment.
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. ilo.org [ilo.org]
- 2. unece.org [unece.org]
- 3. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. worksafe.vic.gov.au [worksafe.vic.gov.au]
- 7. Hazard Communication - Globally Harmonized System | Occupational Safety and Health Administration [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. umwelt-online.de [umwelt-online.de]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. eurolab.net [eurolab.net]
- 15. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 16. siesascs.edu.in [siesascs.edu.in]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
The Industrial Versatility of 2,3-Dichloro-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dichloro-1-propanol (2,3-DCP), a chlorinated alcohol, is a pivotal chemical intermediate with a range of industrial applications. This technical guide provides an in-depth overview of its primary uses, synthesis methodologies, and key chemical data, tailored for professionals in research, development, and manufacturing. Its role as a precursor in the synthesis of high-value compounds, particularly epichlorohydrin, underscores its industrial significance.
Core Industrial Applications
The predominant industrial application of this compound lies in its role as a key intermediate in the production of epichlorohydrin, a vital component in the manufacture of epoxy resins, synthetic glycerol, and various other polymers.[1][2][3] Additionally, it finds utility as a solvent for certain materials and as a building block in other chemical syntheses.
Precursor to Epichlorohydrin
The conversion of this compound to epichlorohydrin is achieved through a dehydrochlorination reaction, typically in the presence of a base such as sodium hydroxide.[4][5][6] This reaction is a cornerstone of many industrial processes for producing epichlorohydrin, a globally significant commodity chemical. The reaction kinetics have been studied, revealing that the dehydrochlorination of this compound is less reactive than its isomer, 1,3-dichloro-2-propanol.[4][5] The reaction is first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol concentration.[4][5]
Solvent Applications
This compound is utilized as a solvent for hard resins and nitrocellulose.[7][8] It also serves as a cement for celluloid and a binder for watercolors.[7][8][9] Its physical properties, including its liquid state at room temperature and its relatively high boiling point, contribute to its suitability for these applications.
Other Chemical Syntheses
While the synthesis of epichlorohydrin is its primary use, this compound can also be a precursor in the synthesis of other organic compounds. However, its direct application in the pharmaceutical and agrochemical industries is less prominent than its isomer, 1,3-dichloro-2-propanol.[10][11] The presence of two chlorine atoms and a hydroxyl group provides reactive sites for various chemical transformations.
Synthesis of this compound
Industrially, this compound is primarily synthesized via two main routes: the chlorination of allyl alcohol and the hydrochlorination of glycerol.
From Allyl Alcohol
The chlorination of allyl alcohol in a highly concentrated aqueous solution of hydrochloric acid is a common method for producing this compound.[12][13] This process can achieve high yields, with some patented methods reporting yields of over 90%.[13][14] The reaction is typically carried out at low temperatures.
From Glycerol
With the increasing availability of glycerol as a byproduct of biodiesel production, its conversion to dichloropropanols has become an economically attractive route.[15][16][17] The process involves the reaction of glycerol with a chlorinating agent, such as hydrogen chloride, often in the presence of a catalyst like a carboxylic acid.[18][19][20] This method can produce a mixture of dichloropropanol isomers.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 616-23-9 | [21][22] |
| Molecular Formula | C₃H₆Cl₂O | [21][23] |
| Molecular Weight | 128.99 g/mol | [21][23] |
| Appearance | Clear, colorless to slightly yellow liquid | [9] |
| Density | 1.360 g/mL at 20 °C | [9] |
| Boiling Point | 182 °C | [9] |
| Melting Point | -29.15 °C | [9] |
| Flash Point | 93 °C | [9] |
| Solubility in Water | 1-10 g/L | [9] |
| Refractive Index | 1.4835-1.4855 | [9] |
Table 2: Typical Reaction Conditions for the Synthesis of Dichloropropanol from Glycerol
| Parameter | Value | Reference |
| Reactant | Glycerol, Hydrogen Chloride | [19] |
| Catalyst | Acetic Acid or Adipic Acid | [19] |
| Molar Ratio (Glycerol:HCl) | 1:4 (with adipic acid) | [19] |
| Catalyst Loading | 10% (adipic acid) | [19] |
| Reaction Temperature | 105 °C | [19] |
| Reaction Time | 10 hours | [19] |
| Yield of Dichloropropanol | 88.2% | [19] |
Table 3: Optimized Conditions for Epichlorohydrin Synthesis from Dichloropropanols
| Parameter | Value | Reference |
| Reactants | Dichloropropanol (DCP), Sodium Hydroxide (NaOH) | [4] |
| Molar Ratio (NaOH:DCP) | 1.05:1 | [4] |
| NaOH Concentration | 20% (mass fraction) | [4] |
| Reaction Temperature | 50 °C | [4] |
| Residence Time | 15 seconds | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and development of synthetic processes. The following sections provide outlines for key laboratory-scale syntheses.
Synthesis of Dichloropropanol from Glycerol
Objective: To synthesize a mixture of dichloropropanols from glycerol and hydrogen chloride.
Materials:
-
Glycerol (99.5%)
-
Acetic acid
-
Hydrogen chloride gas
-
Jacketed glass reactor with reflux condenser
-
Mechanical stirrer
-
Oil bath with thermostat
-
Pressure-regulating system for HCl gas
Procedure:
-
Charge the jacketed glass reactor with 3.29 moles of glycerol and 0.124 moles of acetic acid.[24]
-
Heat the mixture to 105 °C using the oil bath.[24]
-
Introduce hydrogen chloride gas into the reactor over 5.5 hours, maintaining a pressure of 1.3 bar and a stirring speed of 500 rpm.[24]
-
Continuously remove and collect the water formed during the reaction.[24]
-
After the reaction is complete, cool the mixture and analyze the product composition using gas chromatography.
Synthesis of Epichlorohydrin from Dichloropropanol
Objective: To synthesize epichlorohydrin via the dehydrochlorination of a dichloropropanol mixture.
Materials:
-
Glycerol α,γ-dichlorohydrin (a mixture of 1,3- and 2,3-isomers)
-
Anhydrous ether
-
Finely powdered sodium hydroxide
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel
-
Water bath
Procedure:
-
In the three-necked flask, prepare a solution of 1290 g (10 moles) of glycerol α,γ-dichlorohydrin in 1 liter of anhydrous ether.[1]
-
Surround the flask with a cold-water bath to maintain a temperature of 25-30 °C.[1]
-
With continuous stirring, add 440 g (11 moles) of finely powdered sodium hydroxide in small portions over approximately 20 minutes.[1]
-
After the addition is complete, replace the cold water with a water bath heated to 40-45 °C and gently boil the mixture with stirring for four hours.[1]
-
After cooling, filter the reaction mixture to remove the sodium chloride and excess sodium hydroxide.
-
Wash the solid residue with two 200 cc portions of dry ether.[1]
-
Combine the ether filtrates and distill from a water bath at 46-60 °C to remove the ether.[1]
-
Fractionally distill the residue to collect the pure epichlorohydrin fraction boiling at 115-117 °C.[1] The reported yield is 76-81% of the theoretical amount.[1]
Process Visualizations
The following diagrams illustrate the key synthesis pathways and logical relationships in the industrial application of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isolation and Characterization of this compound-Degrading Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. This compound | 616-23-9 [amp.chemicalbook.com]
- 8. This compound | 616-23-9 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. JPS59128341A - Preparation of this compound - Google Patents [patents.google.com]
- 13. US20030149311A1 - Method for producing 2,3-dichloro-1-propahol and epichlorohyrin - Google Patents [patents.google.com]
- 14. US4634784A - Process for production of epichlorohydrin - Google Patents [patents.google.com]
- 15. ftijayabaya.ac.id [ftijayabaya.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. atlantis-press.com [atlantis-press.com]
- 18. CN101007751A - Preparation method of dichloro propanol from glycerin - Google Patents [patents.google.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. scielo.br [scielo.br]
- 21. scbt.com [scbt.com]
- 22. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]
- 23. chemeo.com [chemeo.com]
- 24. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
In-Depth Technical Guide to the Chirality and Enantiomers of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloro-1-propanol (DCP) is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its enantiomers, (R)- and (S)-2,3-dichloro-1-propanol, serve as valuable chiral building blocks in the asymmetric synthesis of a range of pharmaceutical compounds, most notably beta-blockers and antiviral agents. This guide provides a comprehensive technical overview of the chirality of this compound, including its synthesis, the resolution of its enantiomers, and the analytical methods for determining enantiomeric purity. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this versatile chiral intermediate.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images, or enantiomers: (R)-2,3-dichloro-1-propanol and (S)-2,3-dichloro-1-propanol. As with many chiral molecules in the pharmaceutical sciences, these enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize or resolve and analyze the individual enantiomers is of paramount importance for the development of safe and effective drugs.[1]
The racemic mixture of this compound is a viscous, colorless to amber liquid.[2] While the physical properties of the individual enantiomers are largely identical to those of the racemate, their interaction with other chiral molecules, such as biological receptors or chiral chromatographic stationary phases, differs significantly.
Physicochemical Properties
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,3-dichloropropan-1-ol | [4] |
| CAS Number | 616-23-9 | [4] |
| Molecular Formula | C₃H₆Cl₂O | [4] |
| Molecular Weight | 128.98 g/mol | [4] |
| Appearance | Viscous colorless to amber liquid with an ethereal odor | [2] |
| Boiling Point | 182 °C | [3] |
| Density | 1.360 g/mL at 20 °C | |
| Refractive Index | 1.4835-1.4855 | [3] |
| Solubility | Slightly soluble in water | [3] |
| Optical Activity | -0.1° (c=0.01 g/mL in CHCl₃) | [3] |
Synthesis of Racemic this compound
The industrial synthesis of racemic this compound is primarily achieved through the hydrochlorination of glycerol, a readily available and inexpensive starting material. This process typically involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, such as acetic acid. The reaction proceeds through the formation of monochloropropanediol intermediates.
Caption: Synthesis of Racemic this compound from Glycerol.
Enantiomeric Resolution
The separation of racemic this compound into its constituent enantiomers is most effectively achieved through kinetic resolution. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, most commonly a lipase.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other.[5] This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. Lipases such as those from Pseudomonas sp. and Candida antarctica (Lipase B) are commonly employed for this purpose.[6][7]
The general workflow for a lipase-catalyzed kinetic resolution is depicted below:
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 616-23-9 [m.chemicalbook.com]
- 4. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile of 2,3-Dichloro-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1-propanol (C₃H₆Cl₂O), a halogenated alcohol, is a significant chemical intermediate, primarily utilized in the synthesis of epichlorohydrin, a key component in the production of epoxy resins, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental methodologies for their determination, and presents a logical workflow for its primary industrial application.
Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. The data has been compiled from various sources, including the NIST WebBook and Cheméo database, providing a robust dataset for researchers.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Value | Units | Phase | Source |
| Enthalpy of Formation (ΔfH°) | -381.0 ± 2.0 | kJ/mol | Liquid | --INVALID-LINK--[1] |
| Enthalpy of Formation (ΔfH°) | -316.0 ± 4.6 | kJ/mol | Gas | --INVALID-LINK-- |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -188.74 | kJ/mol | Gas | --INVALID-LINK-- (Joback Method) |
Table 2: Enthalpy of Combustion and Vaporization
| Property | Value | Units | Source |
| Enthalpy of Combustion (ΔcH°) | -1704.0 ± 1.0 | kJ/mol | --INVALID-LINK--[1] |
| Enthalpy of Combustion (ΔcH°) | -1722.96 | kJ/mol | --INVALID-LINK--[1] |
| Enthalpy of Vaporization (ΔvapH°) | 47.33 | kJ/mol | --INVALID-LINK-- (Joback Method) |
| Enthalpy of Vaporization (ΔvapH) | 65.30 ± 4.20 (at 293 K) | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Vaporization (ΔvapH) | 48.50 (at 401.5 K) | kJ/mol | --INVALID-LINK-- |
Table 3: Heat Capacity and Physical Properties
| Property | Value | Units | Source |
| Ideal Gas Heat Capacity (Cp,gas) | 142.19 (at 434.64 K) | J/mol·K | --INVALID-LINK-- (Joback Method) |
| Ideal Gas Heat Capacity (Cp,gas) | 162.59 (at 555.43 K) | J/mol·K | --INVALID-LINK-- (Joback Method) |
| Boiling Point (Tb) | 456.00 ± 1.00 | K | --INVALID-LINK-- |
| Density | 1.360 | g/mL at 20 °C | --INVALID-LINK--[2] |
| Molecular Weight | 128.98 | g/mol | --INVALID-LINK--[3] |
Experimental Protocols
Generalized Protocol for Bomb Calorimetry of this compound
Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound.
Apparatus:
-
Static-bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Analytical balance (± 0.1 mg)
-
Pellet press
-
Ignition unit
-
Crucible (platinum or silica)
-
Fuse wire (platinum or iron)
-
Calorimeter bucket
-
Stirrer
-
High-precision thermometer or temperature sensor
-
Data acquisition system
Procedure:
-
Calibration of the Calorimeter:
-
The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.
-
A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
-
A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere and to dissolve the acid products of combustion.
-
The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.
-
The sealed bomb is placed in the calorimeter bucket containing a precisely measured mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat of formation of nitric acid and the heat of combustion of the fuse wire.
-
-
Combustion of this compound:
-
A known mass of liquid this compound (approximately 0.8 - 1.2 g) is accurately weighed into the crucible. To prevent evaporation and ensure complete combustion, the liquid may be encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.
-
The procedure follows the same steps as the calibration (steps 3-10).
-
Due to the presence of chlorine, the combustion products will include hydrochloric acid (HCl) and potentially free chlorine (Cl₂). The final bomb solution is carefully washed out and analyzed to determine the amount of these species formed. This is crucial for applying the necessary thermochemical corrections.
-
-
Data Analysis and Corrections (Washburn Corrections):
-
The raw temperature data is used to determine the corrected temperature rise, accounting for heat exchange with the surroundings.
-
The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the corrected temperature rise.
-
Corrections are applied for:
-
The heat of combustion of the fuse wire.
-
The heat of formation of nitric acid from residual nitrogen in the bomb.
-
The heat of solution of the gaseous products (CO₂, HCl, Cl₂) in the bomb water.
-
The heat of dilution of the formed acids.
-
Correction to the standard state (1 atm pressure).
-
-
The standard enthalpy of combustion (ΔcH°) is then calculated per mole of this compound.
-
Logical Workflow and Visualization
This compound is a key intermediate in the industrial synthesis of epichlorohydrin. The following diagram illustrates the logical workflow of this process, starting from the dichloropropanol isomers.
Caption: Industrial synthesis of epichlorohydrin from dichloropropanols.
Conclusion
This technical guide provides a consolidated resource for the thermochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the generalized experimental protocol outlines the fundamental methodology for obtaining such data. The visualized workflow of its primary industrial application highlights its significance as a chemical intermediate. Accurate and comprehensive thermochemical data is paramount for the safe, efficient, and innovative use of this compound in various scientific and industrial endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-1-propanol from Glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conversion of glycerol, a readily available byproduct of biodiesel production, into value-added chemicals is a significant area of research in green chemistry. One such valuable product is 2,3-dichloro-1-propanol (2,3-DCP), a key intermediate in the synthesis of epichlorohydrin, which is widely used in the production of epoxy resins, plastics, and other polymers.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound from glycerol via hydrochlorination, a process that offers an economically attractive alternative to traditional propylene-based methods.[2] The primary method discussed involves the use of a homogeneous acid catalyst, with specific examples using carboxylic acids and Brønsted acidic ionic liquids.
Reaction Principle and Mechanism
The synthesis of this compound from glycerol proceeds through a two-step hydrochlorination reaction. In the first step, glycerol reacts with hydrogen chloride (HCl) to form monochloropropanediol (MCP) isomers, primarily 3-chloro-1,2-propanediol (α-MCP) and 2-chloro-1,3-propanediol (β-MCP). The second step involves the further reaction of MCP with HCl to yield dichloropropanol (DCP) isomers, including the desired this compound and 1,3-dichloro-2-propanol.[3]
The reaction is typically catalyzed by a homogeneous acid catalyst, such as a carboxylic acid (e.g., acetic acid, adipic acid) or a Brønsted acidic ionic liquid.[4][5][6][7] The mechanism in the presence of a carboxylic acid catalyst is understood to involve the formation of ester and epoxide intermediates.[4][5][6] The use of gaseous HCl is often preferred over aqueous HCl to prevent the accumulation of water, which can negatively impact the reaction rate and yields.[3][8]
Experimental Protocols
Two primary protocols are presented below, one utilizing a traditional carboxylic acid catalyst and the other employing a more recent approach with a Brønsted acidic ionic liquid catalyst.
Protocol 1: Synthesis using Acetic Acid Catalyst
This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[9]
Materials:
-
Glycerol (90%)
-
Acetic acid (glacial)
-
Hydrogen chloride (gas)
-
Sodium carbonate (solid)
-
Benzene (for extraction, optional)
-
Concentrated sulfuric acid (for drying HCl gas)
-
Concentrated hydrochloric acid (for HCl generation)
Equipment:
-
2-L three-necked round-bottom flask
-
Oil bath with a magnetic stirrer and hot plate
-
Gas inlet tube
-
Gas outlet tube connected to a gas absorption system (e.g., sodium hydroxide solution)
-
Thermometer
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
-
Hydrogen chloride generator
Procedure:
-
Reaction Setup: Place 1 kg (805 mL, 9.8 moles) of 90% glycerol and 20 g of acetic acid into a 2-L three-necked flask.[9] Equip the flask with a gas inlet tube extending below the surface of the liquid, a gas outlet tube, and a thermometer. Immerse the flask in an oil bath heated to 100–110°C.[9]
-
HCl Gas Introduction: Pass a stream of dry hydrogen chloride gas through the reaction mixture. The HCl gas can be generated by dropping concentrated hydrochloric acid into concentrated sulfuric acid and dried by passing it through a wash bottle containing concentrated sulfuric acid.[9] The absorption of gas is rapid initially and will slow as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress by weighing the flask periodically. The reaction is considered complete when the absorption of HCl gas nearly ceases. The expected weight increase is approximately 875 g.[9]
-
Work-up and Neutralization: Cool the reaction mixture and transfer it to a large beaker. Carefully add solid sodium carbonate in portions with stirring until the solution is just alkaline to litmus paper. Add water as needed to facilitate the reaction and prevent the separation of salt.[9]
-
Extraction and Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer from the crude dichlorohydrin layer.[9] An optional extraction of the aqueous layer with benzene can be performed to recover additional product.[9]
-
Purification: Purify the crude dichlorohydrin by vacuum distillation. Collect the fraction boiling at 68–75°C/14 mm Hg.[9] A redistillation of the first fraction (water and some dichlorohydrin) and the main fraction will yield a purer product.[9]
Protocol 2: Synthesis using Brønsted Acidic Ionic Liquid Catalyst
This protocol highlights the use of a Brønsted acidic ionic liquid, which has been shown to exhibit high selectivity towards 3-chloro-1,2-propanediol, a precursor to this compound.[10][11]
Materials:
-
Glycerol
-
Brønsted acidic ionic liquid (e.g., [Bmim]HSO4)
-
Hydrogen chloride (gas)
-
n-Butanol (internal standard for GC analysis)
-
Aqueous alkali solution (for exhaust gas absorption)
Equipment:
-
Three-necked flask equipped with a reflux condenser, gas inlet, and thermometer
-
Magnetic stirrer with a heating mantle
-
Gas flow meter
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., PEG)
Procedure:
-
Reaction Setup: In a three-necked flask, place a known amount of glycerol and the Brønsted acidic ionic liquid catalyst (e.g., a catalyst loading of 0.75 mol/kg of glycerol).[10][11]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110-130°C) with stirring.[10][11] Introduce a continuous flow of hydrogen chloride gas into the reactor at a controlled flow rate (e.g., 80 mL/min).[10]
-
Reaction Monitoring: At regular intervals, withdraw samples from the reaction mixture for analysis. Use a gas chromatograph with an internal standard (n-butanol) to determine the conversion of glycerol and the yield of the products.[10]
-
Product Analysis: The main products expected are 3-chloro-1,2-propanediol (3-MCPD), 2-chloro-1,3-propanediol (2-MCPD), 1,3-dichloro-2-propanol (1,3-DCP), and this compound (2,3-DCP).[10]
-
Work-up and Purification: After the reaction, the ionic liquid catalyst can potentially be separated and recycled. The product mixture can be purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of dichloropropanols from glycerol.
Table 1: Comparison of Catalysts and Reaction Conditions for Dichloropropanol Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Dichloropropanol Yield (%) | Reference |
| Acetic Acid | 20 g / 1 kg glycerol | 100-110 | - | - | ~70 (crude) | [9] |
| Adipic Acid | 10% (w/w) | 105 | 10 | - | 88.2 | [7] |
| [Bmim]HSO₄ | 0.75 mol/kg glycerol | 130 | 6 | - | 85.39 (3-MCPD) | [10][11] |
| [BPy]HSO₄ | 0.75 mol/kg glycerol | 110 | 12 | Complete | 83.12 (3-MCPD), 12.46 (1,3-DCP) | [10][11] |
Table 2: Influence of Reaction Temperature on Product Yields using [Bmim]HSO₄ Catalyst (Reaction Time: 12 h, Catalyst Loading: 0.75 mol/kg glycerol)
| Temperature (°C) | 3-MCPD Yield (%) | 2-MCPD Yield (%) | 1,3-DCP Yield (%) | 2,3-DCP Yield (%) | Reference |
| 70 | 21.43 | 0.80 | 0.31 | 0.04 | [10][11] |
| 110 | 81.62 | 4.46 | 13.58 | 0.34 | [10][11] |
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the hydrochlorination of glycerol to dichloropropanols.
Caption: Reaction pathway from glycerol to dichloropropanols.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. doria.fi [doria.fi]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Synthesis of Epichlorohydrin from 2,3-Dichloro-1-propanol
Introduction
Epichlorohydrin (ECH) is a critical chemical intermediate primarily used in the production of epoxy resins, synthetic glycerin, elastomers, and water treatment resins.[1] While traditionally produced from allyl chloride, alternative routes from dichloropropanol (DCP) isomers are of significant industrial interest.[1][2] This document provides detailed application notes and protocols for the synthesis of epichlorohydrin via the dehydrochlorination of 2,3-dichloro-1-propanol (2,3-DCP), a key precursor in various chemical manufacturing processes. The fundamental reaction involves the saponification and cyclization of DCP in the presence of a base to yield epichlorohydrin.[1]
Reaction Principle and Pathway
The synthesis of epichlorohydrin from this compound is a dehydrochlorination reaction, which is an intramolecular substitution reaction. An alkali, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), is used to remove a proton from the hydroxyl group, forming an alkoxide. This is followed by an internal nucleophilic attack of the alkoxide on the adjacent carbon atom bearing a chlorine atom, leading to the formation of the epoxide ring and the elimination of a chloride ion.
The reaction kinetics are typically second order.[3] It is noteworthy that the isomeric precursor, 1,3-dichloro-2-propanol (1,3-DCP), is significantly more reactive than this compound in this process.[3][4]
References
Application Notes and Protocols for the Analytical Determination of 2,3-Dichloro-1-propanol
Introduction
2,3-Dichloro-1-propanol (2,3-DCP) is a chemical compound that can be found as a contaminant in various products, including food and pharmaceuticals. Due to its potential toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification. This document provides detailed application notes and protocols for the analysis of 2,3-DCP using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and quality control. While much of the published literature focuses on the closely related isomer 1,3-dichloro-2-propanol (1,3-DCP), the methodologies presented here are readily adaptable for 2,3-DCP due to their structural similarities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the determination of volatile and semi-volatile organic compounds like 2,3-DCP.[1] The method generally involves sample extraction, an optional derivatization step to improve chromatographic performance, followed by GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of dichloropropanols by GC-MS. These values can serve as a benchmark for method development and validation for 2,3-DCP.
| Parameter | Value | Matrix | Citation |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL | Human Plasma | [2] |
| 0.4 ng/mL | Water | [2] | |
| 1.06 - 3.15 ng/g | Various Foods | [3] | |
| 0.4 µg/L | Water Extract of FCM | [4] | |
| Limit of Quantitation (LOQ) | 1.4 ng/mL | Water | [2] |
| 0.1 µg/L | River Water | [2][5] | |
| 1.2 µg/L | Water Extract of FCM | [4] | |
| Linearity (r²) | 0.9989 - 0.9997 | Human Plasma | [2] |
| >0.9972 | Water & Soy Sauce | ||
| Recovery | 91 - 101% | Human Plasma | [2] |
| ~100% | Water | [2] | |
| 105 ± 3% | River Water | [5][6] | |
| Repeatability (RSD) | 1.9 - 10% | Human Plasma | [2] |
| 5.1% (at 10 ng/mL) | Water | [2] | |
| 5.4% | Spiked Water | [5][6] | |
| ≤ 19% | Water & Soy Sauce |
Experimental Protocol: GC-MS Determination of 2,3-DCP
This protocol describes the liquid-liquid extraction and subsequent GC-MS analysis of 2,3-DCP from a liquid matrix (e.g., water, aqueous drug formulation).
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]
-
To 10 mL of the liquid sample, add a suitable internal standard (e.g., 2,3-DCP-d5).
-
Perform the extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.[1]
-
Allow the phases to separate.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.[1][5]
-
The extract is now ready for derivatization or direct GC-MS analysis.
2. Derivatization (Optional but Recommended)
While direct analysis is possible, derivatization of the hydroxyl group of 2,3-DCP can improve peak shape and sensitivity.[1] A common method is silylation.
-
Concentrate the ethyl acetate extract to approximately 100 µL under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5975 or equivalent
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[3]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1] Monitor characteristic ions for 2,3-DCP and its derivative.
Workflow Diagram: GC-MS Analysis of 2,3-DCP
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Application Notes and Protocols: Microbial Degradation of 2,3-Dichloro-1-propanol by Pseudomonas sp.
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloro-1-propanol (2,3-DCP) is a chlorinated organic compound that poses environmental concerns due to its toxicity and persistence. Microbial degradation offers a promising and environmentally friendly approach for the remediation of 2,3-DCP-contaminated sites. Certain species of the genus Pseudomonas have demonstrated the ability to utilize 2,3-DCP as a sole carbon and energy source. This document provides detailed application notes and protocols for the study of 2,3-DCP degradation by Pseudomonas sp., including the isolation of degrading strains, characterization of the degradation pathway, and analysis of metabolites.
Degradation Pathway in Pseudomonas sp.
The microbial degradation of 2,3-DCP by Pseudomonas sp. typically proceeds through a series of enzymatic reactions. The pathway involves the initial conversion of 2,3-DCP to 3-chloro-1,2-propanediol with the release of a chloride ion. This is followed by the formation of glycidol and subsequent conversion to glycerol, which can then enter central metabolic pathways.[1][2] Some Pseudomonas strains exhibit stereospecificity, preferentially degrading one enantiomer of 2,3-DCP.[1] In some cases, the degradation can also proceed via oxidation to 2-chloroacrolein.
References
Application Notes and Protocols for the Use of 2,3-Dichloro-1-propanol as a Carbon Source for Microbial Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3-dichloro-1-propanol (2,3-DCP) as a sole carbon and energy source for microbial growth. This document includes detailed information on susceptible microbial strains, metabolic pathways, and quantitative data, along with protocols for cultivation and analysis.
Introduction
This compound (2,3-DCP) is a chlorinated aliphatic compound that can pose an environmental threat due to its toxicity. However, several microbial species have been identified that can utilize 2,3-DCP as a carbon source, offering potential for bioremediation and the production of valuable chemical intermediates. Understanding the microbial metabolism of 2,3-DCP is crucial for developing robust biotechnological applications.
Microbial Strains and Growth Characteristics
Several bacterial strains have been isolated and characterized for their ability to grow on 2,3-DCP. The primary genera identified include Pseudomonas and Agrobacterium (Rhizobium subdivision).
Quantitative Growth and Degradation Data
The following table summarizes key quantitative data from studies on the microbial degradation of 2,3-DCP and related compounds.
| Microorganism | Substrate | Growth Condition | Parameter | Value | Reference |
| Pseudomonas putida MC4 | This compound (DCP) | Batch Culture | kcat (DppA enzyme) | 17 s⁻¹ | [1][2] |
| Pseudomonas sp. | This compound (DCP) | Batch Culture | Degradation of 0.1% (v/v) 2,3-DCP | Ceased at 55% after 62 hr | [3] |
| Agrobacterium sp. NHG3 | This compound (DCP) | Batch Culture | Chloride Release | Almost complete | [4] |
| Pseudomonas alcaligenes C-0 | 3-Chlorobenzoate | Batch Culture | µmax | 0.32 h⁻¹ | [5] |
| Pseudomonas sp. | 2,4-Dichlorophenol (2,4-DCP) | Batch Culture | µmax | 0.12 h⁻¹ |
Metabolic Pathways for 2,3-DCP Degradation
Two primary metabolic pathways for the initial degradation of 2,3-DCP have been elucidated in different bacterial strains.
Pathway 1: Oxidative Dehalogenation in Pseudomonas putida MC4
In Pseudomonas putida strain MC4, the degradation of 2,3-DCP is initiated by an oxidative dehalogenation step. The key enzyme, a dehalogenating dehydrogenase (DppA), converts 2,3-DCP directly to 2-chloroacrolein, which is subsequently oxidized to 2-chloroacrylic acid.[1][2][6]
Pathway 2: Hydrolytic Dehalogenation and Epoxidation in Pseudomonas sp.
Another characterized pathway, found in a Pseudomonas species, involves an initial hydrolytic dehalogenation followed by epoxidation. 2,3-DCP is first converted to 3-chloro-1,2-propanediol with the release of a chloride ion. This intermediate is then transformed into glycidol by an epoxyhydrolase, which is subsequently converted to glycerol and enters central metabolism.[3] The metabolism of glycerol in Pseudomonas species typically proceeds through phosphorylation to glycerol-3-phosphate, followed by dehydrogenation to dihydroxyacetone phosphate (DHAP), a key glycolytic intermediate.[1][2][3][6][7]
Experimental Protocols
The following section provides detailed protocols for the cultivation of microorganisms on 2,3-DCP and the subsequent analysis of its degradation.
General Experimental Workflow
The overall process for studying microbial growth on 2,3-DCP involves enrichment and isolation of capable strains, cultivation in a defined medium with 2,3-DCP as the sole carbon source, and monitoring of growth and substrate degradation over time.
Protocol 1: Cultivation of Pseudomonas putida on 2,3-DCP
This protocol is adapted from methods used for the cultivation of Pseudomonas putida strains.
1. Media Preparation (MM9 Minimal Medium)
-
10x M9 Salts (per liter):
-
60 g Na₂HPO₄
-
30 g KH₂PO₄
-
5 g NaCl
-
Autoclave for sterilization.
-
-
MM9 Medium (per liter):
-
100 mL 10x M9 salts
-
10 mL 10% (w/v) NH₄Cl (filter-sterilized)
-
2 mL 1 M MgSO₄ (autoclaved)
-
0.1 mL 1 M CaCl₂ (autoclaved)
-
1 mL Trace element solution (see below)
-
Bring to 1 liter with sterile deionized water.
-
Add 2,3-DCP as the sole carbon source to a final concentration of 2-5 mM (filter-sterilized).
-
-
Trace Element Solution (per 100 mL):
-
1.5 g FeCl₂·4H₂O
-
0.15 g ZnCl₂
-
0.05 g CuCl₂·2H₂O
-
0.15 g CoCl₂·6H₂O
-
Dissolve in slightly acidic water and filter-sterilize.
-
2. Inoculum Preparation
-
Grow a pre-culture of Pseudomonas putida in a rich medium (e.g., LB broth) overnight at 30°C with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MM9 medium (without a carbon source) to remove residual rich medium.
-
Resuspend the cells in a small volume of MM9 medium.
3. Cultivation
-
Inoculate the MM9 medium containing 2,3-DCP with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 30°C with vigorous shaking (e.g., 200 rpm) to ensure aeration.
-
Monitor cell growth by measuring the OD₆₀₀ at regular intervals.
-
Collect samples periodically for analysis of 2,3-DCP concentration and chloride ion release.
Protocol 2: Analysis of 2,3-DCP Concentration by GC-MS
This protocol outlines a general method for the quantification of 2,3-DCP in aqueous culture samples.
1. Sample Preparation
-
Collect 1-2 mL of the culture sample.
-
Centrifuge to pellet the bacterial cells (e.g., 10,000 x g for 5 minutes).
-
Transfer the supernatant to a clean tube for extraction.
-
To 1 mL of supernatant, add an appropriate internal standard (e.g., 1,3-dichloro-2-propanol-d5).
-
Extract the 2,3-DCP with an equal volume of a suitable organic solvent, such as ethyl acetate.[8]
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of 2,3-DCP and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of 2,3-DCP of known concentrations.
-
Quantify the 2,3-DCP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Measurement of Chloride Ion Concentration
The release of chloride ions is a direct indicator of dehalogenation activity.
1. Method Principle
Several methods can be used for chloride ion measurement, including ion chromatography and colorimetric assays. A common colorimetric method is based on the reaction of chloride ions with mercuric thiocyanate and ferric nitrate to form a colored complex that can be measured spectrophotometrically.[9]
2. Colorimetric Assay Protocol
-
Reagents:
-
Reagent 1: Saturated solution of mercuric thiocyanate in methanol.
-
Reagent 2: 20% (w/v) aqueous solution of ferric nitrate.
-
Color Reagent: Mix Reagent 1 and Reagent 2.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of NaCl or KCl.
-
To a sample of the cell-free culture supernatant, add the color reagent.
-
Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 460 nm) using a spectrophotometer.
-
Determine the chloride concentration in the samples from the standard curve.
-
Conclusion
The microbial degradation of this compound presents a promising avenue for bioremediation and biocatalysis. The information and protocols provided in this document offer a solid foundation for researchers to explore and harness the metabolic capabilities of these microorganisms. Further research into optimizing culture conditions and characterizing novel degradative enzymes will continue to advance this field.
References
- 1. The Glycerol-Dependent Metabolic Persistence of Pseudomonas putida KT2440 Reflects the Regulatory Logic of the GlpR Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. sfamjournals.onlinelibrary.wiley.com [sfamjournals.onlinelibrary.wiley.com]
- 4. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolabo.fr [biolabo.fr]
Enantioselective Synthesis of (R)- and (S)-2,3-Dichloro-1-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)- and (S)-2,3-dichloro-1-propanol, critical chiral building blocks in the synthesis of various pharmaceuticals. The methods described herein focus on biocatalytic kinetic resolution using halohydrin dehalogenase and lipase-catalyzed kinetic resolution, offering pathways to both enantiomers with high optical purity. This guide includes detailed experimental procedures, data on enantiomeric excess and yields, and visual workflows to facilitate practical implementation in a research and development setting.
Introduction
Chiral 2,3-dichloro-1-propanol is a versatile synthon in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. The stereochemistry of this building block is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the synthesis of both (R)- and (S)-enantiomers are of significant interest to the drug development community. This application note details two primary enzymatic strategies for achieving high enantiopurity: the use of halohydrin dehalogenase for the preparation of (S)-2,3-dichloro-1-propanol and lipase-catalyzed resolution for accessing the (R)-enantiomer.
Synthesis Strategies and Mechanisms
The primary strategies for obtaining enantiomerically pure (R)- and (S)-2,3-dichloro-1-propanol involve the kinetic resolution of a racemic mixture. Kinetic resolution is a technique where one enantiomer of a racemate reacts at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.
Biocatalytic Kinetic Resolution using Halohydrin Dehalogenase (HHDH)
Halohydrin dehalogenases are enzymes that catalyze the dehalogenation of halohydrins. The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) exhibits high enantioselectivity, preferentially degrading (R)-2,3-dichloro-1-propanol.[1] This selectivity allows for the isolation of the unreacted (S)-2,3-dichloro-1-propanol with high enantiomeric excess. The enzymatic degradation proceeds via an intramolecular nucleophilic substitution to form an epoxide.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. By using a suitable acyl donor, a lipase can selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. For the synthesis of (R)-2,3-dichloro-1-propanol, a lipase that preferentially acylates the (S)-enantiomer is selected. Following the enzymatic reaction, the acylated (S)-enantiomer can be separated from the unreacted (R)-enantiomer.
Experimental Protocols
Protocol 1: Synthesis of (S)-2,3-Dichloro-1-propanol via Kinetic Resolution using Halohydrin Dehalogenase (HheC)
This protocol is based on the enantioselective degradation of (R)-2,3-dichloro-1-propanol by HheC from Agrobacterium radiobacter AD1.
Materials:
-
Racemic this compound
-
Whole cells of E. coli expressing HheC from Agrobacterium radiobacter AD1
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., n-heptane) for biphasic system
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Prepare a biphasic system consisting of phosphate buffer and n-heptane.
-
Suspend the whole cells of E. coli expressing HheC in the aqueous phase.
-
Add racemic this compound to the reaction mixture.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically analyzing the enantiomeric excess of the remaining this compound using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired enantiomeric excess of the (S)-enantiomer is reached (typically >99% ee), stop the reaction.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover the (S)-2,3-dichloro-1-propanol.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-2,3-dichloro-1-propanol.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of (R)-2,3-Dichloro-1-propanol via Lipase-Catalyzed Kinetic Resolution
This protocol describes the enantioselective acylation of racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted (R)-2,3-dichloro-1-propanol from the acylated (S)-enantiomer by silica gel column chromatography.
Data Presentation
The following table summarizes the typical quantitative data obtained from the enantioselective synthesis of (R)- and (S)-2,3-dichloro-1-propanol using the described biocatalytic methods.
| Enantiomer | Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| (S) | Kinetic Resolution | Halohydrin Dehalogenase (HheC) | Racemic this compound | (S)-2,3-dichloro-1-propanol | ~45% | >99% |
| (R) | Kinetic Resolution | Candida antarctica Lipase B | Racemic this compound | (R)-2,3-dichloro-1-propanol | ~48% | >98% |
Note: Yields are theoretical maximums for kinetic resolution and actual isolated yields may vary.
Visualizations
The following diagrams illustrate the workflows for the enantioselective synthesis of (R)- and (S)-2,3-dichloro-1-propanol.
Caption: Workflow for the enantioselective synthesis of (S)- and (R)-2,3-dichloro-1-propanol.
Caption: Decision logic for the synthesis of the target enantiomer.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2,3-Dichloro-1-propanol
Introduction
Enantiomerically pure chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of single-enantiomer drugs and other bioactive molecules. The enzymatic kinetic resolution of racemates offers a powerful and environmentally benign strategy to access these valuable compounds. This application note details the enzymatic resolution of racemic 2,3-dichloro-1-propanol, a versatile chiral synthon, using a whole-cell biocatalyst expressing a halohydrin dehalogenase (HHDH). While lipases are commonly employed for such resolutions, the use of HHDH provides a highly efficient and selective alternative for this specific substrate. The resulting enantiopure (S)-2,3-dichloro-1-propanol is a valuable precursor for various chiral pharmaceuticals.
Principle of the Method
The enzymatic resolution of racemic this compound is achieved through the enantioselective enzymatic conversion of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. In the protocol described, a recombinant Escherichia coli whole-cell biocatalyst expressing a halohydrin dehalogenase (HHDH) is utilized. This enzyme selectively converts (R)-2,3-dichloro-1-propanol, leading to the accumulation of the desired (S)-2,3-dichloro-1-propanol with high enantiomeric excess. To overcome product inhibition and enhance productivity, the reaction is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (n-heptane). The (S)-enantiomer is preferentially partitioned into the organic phase, facilitating its separation and improving the overall efficiency of the resolution.
Materials and Reagents
-
Racemic this compound
-
Recombinant E. coli cells expressing halohydrin dehalogenase (HHDH)
-
n-Heptane
-
Phosphate buffer (pH as optimized)
-
Standard laboratory glassware and equipment (bioreactor, shaker, centrifuge, etc.)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography)
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic this compound in a Biphasic System
This protocol describes the enantioselective resolution of racemic this compound using a whole-cell biocatalyst in an n-heptane-aqueous biphasic system.
1. Biocatalyst Preparation:
- Cultivate the recombinant E. coli strain expressing HHDH under appropriate conditions to induce enzyme expression.
- Harvest the cells by centrifugation and wash with buffer to obtain the whole-cell biocatalyst.
2. Reaction Setup:
- In a suitable reactor, combine the aqueous buffer and n-heptane to establish the biphasic system. The optimal phase volumetric ratio should be determined empirically.
- Add the racemic this compound substrate to the reaction mixture.
- Introduce the prepared whole-cell biocatalyst to initiate the reaction.
3. Reaction Conditions:
- Maintain the reaction at the optimal temperature and pH for the HHDH enzyme.
- Agitate the mixture to ensure adequate mixing of the two phases and dispersion of the biocatalyst.
4. Reaction Monitoring and Work-up:
- Monitor the progress of the reaction by periodically sampling the organic and/or aqueous phase and analyzing for substrate consumption and product formation using an appropriate analytical method (e.g., GC).
- Determine the enantiomeric excess of the remaining (S)-2,3-dichloro-1-propanol in the organic phase using chiral GC analysis.
- Once the desired conversion and enantiomeric excess are achieved, stop the reaction.
- Separate the organic and aqueous phases.
- Isolate the (S)-2,3-dichloro-1-propanol from the n-heptane phase through standard procedures such as distillation or extraction.
Data Presentation
The following table summarizes the quantitative data obtained from the enzymatic resolution of racemic this compound using a recombinant E. coli expressing HHDH in a biphasic system[1].
| Parameter | Aqueous Single-Phase System | n-Heptane-Aqueous Biphasic System |
| Substrate Concentration | 150 mM | 375 mM |
| (S)-DCP Concentration | - | 128.8 mM |
| Enantiomeric Excess (e.e.) | - | 99.1% |
| Biocatalyst Productivity | 2.97 mmol (S)-DCP g⁻¹ cell | 7.64 mmol (S)-DCP g⁻¹ cell |
| Average Productivity | - | 2.07 g (S)-DCP L⁻¹ h⁻¹ |
Visualizations
References
Application Notes and Protocols: 2,3-Dichloro-1-propanol as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1-propanol (2,3-DCP) is a versatile chlorinated alcohol that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While not typically incorporated directly into the final drug structure, its primary utility lies in its efficient conversion to epichlorohydrin, a highly reactive and widely used building block in the pharmaceutical industry. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key pharmaceutical classes, particularly beta-blockers.
The synthetic strategy predominantly involves the dehydrochlorination of this compound to form epichlorohydrin. This epoxide is then subjected to nucleophilic ring-opening reactions with various pharmacologically relevant moieties to construct the core structure of several drugs. Understanding the reaction conditions and yields for both the formation of epichlorohydrin and its subsequent reactions is critical for the efficient development of these pharmaceuticals.
Application 1: Synthesis of Beta-Blockers (e.g., Propranolol)
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. A common structural feature of many beta-blockers is a propanolamine side chain, which is often introduced using epichlorohydrin. This compound is an effective precursor for the in-situ or separate generation of this critical epoxide intermediate.
Synthetic Pathway Overview
The synthesis of propranolol from 1-naphthol exemplifies the role of this compound. The overall process can be described in two main stages:
-
Formation of Epichlorohydrin: this compound is treated with a base to induce dehydrochlorination, yielding epichlorohydrin.
-
Synthesis of Propranolol: 1-Naphthol is reacted with the generated epichlorohydrin in the presence of a base to form a glycidyl ether intermediate. Subsequent ring-opening of this epoxide with isopropylamine yields propranolol.
Application Notes and Protocols: Reaction Kinetics of 2,3-Dichloro-1-propanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of 2,3-dichloro-1-propanol with various nucleophiles. This document includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to facilitate research and development in related fields.
Reaction with Hydroxide Ions (Dehydrochlorination)
The reaction of this compound with strong bases, such as sodium hydroxide, is a well-studied dehydrochlorination reaction that leads to the formation of epichlorohydrin, a key intermediate in the production of epoxy resins and other chemicals.[1][2][3]
Reaction Pathway
The reaction proceeds via an intramolecular nucleophilic substitution (SNi) mechanism. The hydroxyl group is first deprotonated by the base, and the resulting alkoxide ion attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion and forming the epoxide ring.
References
Application Note: Purification of 2,3-Dichloro-1-propanol by Fractional Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 2,3-Dichloro-1-propanol (2,3-DCP) using fractional vacuum distillation. This method is suitable for separating 2,3-DCP from common impurities often present after synthesis, such as its isomer 1,3-dichloro-2-propanol and various monochloropropanediols.
Introduction
This compound is a viscous, colorless to amber liquid with an ethereal odor.[1] It is a valuable chemical intermediate in various industrial syntheses. The purity of 2,3-DCP is critical for its subsequent applications, necessitating an efficient purification method. Due to its high boiling point at atmospheric pressure and the presence of close-boiling impurities, fractional vacuum distillation is the preferred method for achieving high purity.[2] Distillation under reduced pressure lowers the boiling point, mitigating the risk of thermal decomposition.[3]
Physicochemical Data for Distillation
A summary of the relevant physical properties of this compound and its common impurities is provided in the table below. This data is essential for planning the fractional distillation process.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C / mmHg) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |
| This compound | 616-23-9 | 128.98 | 182 - 185[4][5] | ~70-75 / 14 (estimated) | 1.360[1] | 1.4819[1] |
| 1,3-Dichloro-2-propanol | 96-23-1 | 128.99 | 174.3 | 70-73 / 14[6] | 1.353 - 1.367 | 1.4830 |
| 3-Chloro-1,2-propanediol | 96-24-2 | 110.54 | 213 | - | 1.322 | 1.4831[7] |
Experimental Protocol: Fractional Vacuum Distillation
This protocol outlines the setup and procedure for the laboratory-scale purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum adapter
-
Vacuum pump with a trap
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Glass wool and aluminum foil for insulation
-
Grease for ground glass joints
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Assembly:
-
Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.[3]
-
The fractionating column should be placed vertically between the distillation flask and the distillation head.[8]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum pump. It is highly recommended to use a manometer to monitor the pressure of the system.[3]
-
Insulate the fractionating column and the distillation head with glass wool and/or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[9]
-
-
Distillation Process:
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Turn on the cooling water to the condenser.
-
Begin stirring if using a magnetic stirrer.
-
Carefully apply the vacuum, ensuring all connections are secure. The pressure should be gradually lowered to the desired level (e.g., 10-20 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Observe the reflux in the fractionating column. A steady rate of reflux indicates that the column is operating efficiently.
-
Collect the fractions in separate receiving flasks based on the boiling point at the recorded pressure. It is advisable to collect a forerun fraction containing any low-boiling impurities.
-
The main fraction of purified this compound should be collected at a stable temperature. Based on the data for the isomer, at approximately 14 mmHg, the boiling point is expected to be in the range of 70-75°C.[6]
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling fraction is about to distill.
-
Stop the distillation before the distillation flask goes to dryness.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully release the vacuum.
-
Turn off the cooling water.
-
Disassemble the apparatus once it has returned to room temperature.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is toxic and an irritant. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.
-
Never heat a closed system. Ensure the vacuum is applied before heating begins.
-
Do not distill to dryness, as this can lead to the formation of explosive peroxides in some compounds and can cause the flask to crack.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity suitable for further research and development applications.
References
- 1. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-MCPD - Wikipedia [en.wikipedia.org]
- 5. chemeo.com [chemeo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Handling and disposal procedures for 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 2,3-Dichloro-1-propanol (CAS No. 616-23-9), a hazardous chemical intermediate. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Summary
This compound is a combustible, viscous liquid that is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[1][2] It causes serious eye damage and is suspected of causing genetic defects.[1][2] Long-term exposure may have carcinogenic effects and cause irreversible damage.[3]
GHS Hazard Statements:
-
H332: Harmful if inhaled[1]
-
H341: Suspected of causing genetic defects
-
H227: Combustible liquid
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂O | [1][4] |
| Molecular Weight | 128.99 g/mol | [1][4][5] |
| Appearance | Viscous, colorless to amber liquid with an ethereal odor | [1][4][6] |
| Boiling Point | 182 °C (360-365 °F) at 760 mmHg | [1][4][7] |
| Melting Point | -29.15 °C | [4][8] |
| Flash Point | 93 °C (199.4 °F) | [4][5] |
| Density | 1.360 g/mL at 20 °C | [4][5][7][8] |
| Solubility in Water | Slightly soluble (1-10 g/L) | [4][9] |
| Vapor Pressure | 0.18 - 0.214 mmHg at 25 °C | [1][4] |
Handling and Storage Protocols
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[11][12]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this substance.
References
- 1. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound = 97.0 GC 616-23-9 [sigmaaldrich.com]
- 6. This compound | 616-23-9 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chembk.com [chembk.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. uwlax.edu [uwlax.edu]
- 11. fishersci.com [fishersci.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Biocatalytic Conversion of 2,3-Dichloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic conversion of 2,3-dichloro-1-propanol (2,3-DCP), a compound of interest in the synthesis of valuable chemical intermediates. The focus is on leveraging whole-cell biocatalysts and purified enzymes for the transformation of 2,3-DCP into key products such as (S)-2,3-dichloro-1-propanol and epichlorohydrin.
Introduction
This compound is a significant synthetic intermediate, and its biocatalytic conversion offers an environmentally benign alternative to traditional chemical methods. Microbial enzymes, particularly haloalcohol dehalogenases and alcohol dehydrogenases, exhibit high selectivity and efficiency in these transformations. This document outlines the protocols for the cultivation of relevant microorganisms, extraction and purification of key enzymes, and the execution of biocatalytic reactions.
Data Presentation
Microbial Strains and Enzymes in 2,3-DCP Conversion
| Microorganism/Enzyme Source | Enzyme | Substrate | Product(s) | Reference |
| Pseudomonas putida MC4 | DppA (Alcohol Dehydrogenase) | This compound | 2-Chloroacrolein, 2-Chloroacrylic acid | [1] |
| Agrobacterium radiobacter AD1 | Haloalcohol Dehalogenase (HheC) | (R,S)-2,3-Dichloro-1-propanol | (S)-2,3-Dichloro-1-propanol, Epichlorohydrin | [2] |
| Recombinant E. coli | Halohydrin Dehalogenase (HHDH) | (R,S)-2,3-Dichloro-1-propanol | (S)-2,3-Dichloro-1-propanol | [2] |
| Pseudomonas sp. OS-K-29 | Dehalogenase | This compound | 3-Chloro-1,2-propanediol | [3] |
| Agrobacterium sp. NHG3 | 2,3-DCP Dehalogenase | This compound | Epichlorohydrin | [4] |
Kinetic Parameters of Enzymes in 2,3-DCP Conversion
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol min-1 mg-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| DppA | Pseudomonas putida MC4 | This compound | - | 17 | - | 8.0 | 25 | [1] |
| DehA | Arthrobacter erithii H10a | 1,3-Dichloro-2-propanol | 0.105 | - | 223 | 8.5-10.5 | 50 | [5] |
| HheC | Agrobacterium radiobacter AD1 | (R)-p-nitro-2-bromo-1-phenylethanol | 0.009 | 22 | - | 8.0-9.0 | 50 | [6][7] |
| HheC | Agrobacterium radiobacter AD1 | (S)-p-nitro-2-bromo-1-phenylethanol | 0.405 | 7 | - | 8.0-9.0 | 50 | [7] |
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas putida for Whole-Cell Biocatalysis
This protocol describes the cultivation of Pseudomonas putida for use as a whole-cell biocatalyst in the conversion of 2,3-DCP.
Materials:
-
Pseudomonas putida strain (e.g., MC4 or DSM 437)
-
Luria-Bertani (LB) medium or a defined minimal medium (MMY)[8]
-
This compound (as carbon source for induction)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Pre-culture: Inoculate a single colony of P. putida into 10 mL of LB medium in a 50 mL flask. Incubate at 30°C with shaking at 200-250 rpm overnight.[8]
-
Main Culture: Inoculate a larger volume of MMY medium with the pre-culture to an initial OD600 of approximately 0.1. If using 2,3-DCP as an inducer and carbon source, add it to the MMY medium at a concentration of 4 mM.[8] MMY medium composition (per liter): 5.4 g of Na2HPO4·12H2O, 1.4 g of KH2PO4, 0.5 g of (NH4)2SO4, 0.2 g of MgSO4·7H2O, and 5 ml of a trace element solution.[8]
-
Growth: Incubate the main culture at 30°C with shaking at 200-250 rpm until the late exponential growth phase is reached (typically OD600 of 0.8-1.0).[9][10]
-
Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.[9]
-
Washing: Wash the cell pellet twice with an equal volume of ice-cold 0.02 M phosphate buffer (pH 7.0) or 10% glycerol solution.[9][10]
-
Cell Resuspension: Resuspend the washed cells in the reaction buffer to the desired cell density for the biocatalytic reaction.
Protocol 2: Extraction and Purification of Haloalcohol Dehalogenase (HheC) from Agrobacterium radiobacter
This protocol details the extraction and purification of HheC from Agrobacterium radiobacter or a recombinant E. coli expressing the enzyme.
Materials:
-
Cell paste of A. radiobacter AD1 or recombinant E. coli expressing HheC
-
10 mM Tris-SO4 buffer (pH 8.0)
-
Lysozyme (for E. coli)
-
DNase I
-
Sonciator or French press
-
Centrifuge (capable of >15,000 x g)
-
Q-Sepharose anion-exchange chromatography column
-
Hydrophobic interaction chromatography column (optional)
-
SDS-PAGE apparatus
Procedure:
-
Cell Lysis: Resuspend the cell paste in 10 mM Tris-SO4 buffer (pH 8.0). If using E. coli, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Add DNase I to a final concentration of 10 µg/mL. Disrupt the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Anion-Exchange Chromatography: Load the supernatant onto a Q-Sepharose column pre-equilibrated with 10 mM Tris-SO4 buffer (pH 8.0). Wash the column with the same buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
-
Fraction Analysis: Collect fractions and assay for haloalcohol dehalogenase activity. Analyze active fractions by SDS-PAGE to assess purity.[11]
-
Further Purification (Optional): For higher purity, pool the active fractions and subject them to hydrophobic interaction chromatography.
-
Protein Concentration and Storage: Concentrate the purified enzyme using ultrafiltration and store at -80°C in a suitable buffer containing glycerol.
Protocol 3: Whole-Cell Biocatalytic Conversion of 2,3-DCP
This protocol outlines the use of whole cells for the conversion of racemic 2,3-DCP.
Materials:
-
Washed whole cells of P. putida or recombinant E. coli
-
50 mM Tris-SO4 buffer (pH 8.0)
-
(R,S)-2,3-Dichloro-1-propanol
-
Organic solvent (e.g., n-heptane) for biphasic system (optional)[2]
-
Stirred-tank bioreactor or shaker flask
-
Analytical equipment (GC or HPLC)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the whole-cell biocatalyst (e.g., 5 g/L dry cell weight) in 50 mM Tris-SO4 buffer (pH 8.0).[9]
-
Substrate Addition: Add (R,S)-2,3-dichloro-1-propanol to the desired final concentration (e.g., 150 mM in an aqueous system or up to 375 mM in a biphasic system).[2]
-
Biphasic System (Optional): To alleviate product inhibition, an n-heptane-aqueous biphasic system can be employed. Add n-heptane to the reaction mixture at a specified volumetric ratio.[2]
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation.[8]
-
Monitoring: Withdraw samples at regular intervals and analyze for the concentration of 2,3-DCP and the product(s) using GC or HPLC.
-
Product Isolation: After the reaction, separate the cells by centrifugation. Extract the product from the supernatant or the organic phase if a biphasic system was used.
Protocol 4: Analytical Quantification of 2,3-DCP and Products
This protocol provides a general method for the analysis of 2,3-DCP and its conversion products.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
HPLC system with a suitable detector (e.g., UV or RI)
-
Appropriate GC or HPLC column (e.g., HP-5 for GC)[8]
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)[3][8]
-
Internal standard (e.g., mesitylene)[8]
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary (e.g., by acidification or rapid cooling).
-
Extract the analytes from the aqueous sample using an equal volume of an appropriate organic solvent (e.g., diethyl ether).[8] Add an internal standard to the extraction solvent for accurate quantification.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
-
GC Analysis:
-
HPLC Analysis (for chiral separation):
-
Column: A chiral stationary phase column (e.g., Chiralpak-IA).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 100:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm.
-
-
Quantification: Create a calibration curve using standard solutions of 2,3-DCP and the expected products to determine their concentrations in the samples.
Visualizations
Biocatalytic Pathways of this compound
Caption: Biocatalytic pathways for 2,3-DCP conversion.
General Experimental Workflow for Whole-Cell Biocatalysis
Caption: Workflow for whole-cell biocatalysis.
Logical Relationship for Analytical Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. Novel Dehalogenase Mechanism for this compound Utilization in Pseudomonas putida Strain MC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of (S)-2,3-dichloro-1-propanol production by recombinant whole-cell biocatalyst in n-heptane-aqueous biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation and Characterization of this compound-Degrading Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of a haloalcohol dehalogenase from Arthrobacter erithii H10a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pseudomonas putida Strain Genetically Engineered for 1,2,3-Trichloropropane Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. eppendorf.com [eppendorf.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 2,3-Dichloro-1-propanol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-1-propanol (CAS No. 616-23-9) is a halogenated alcohol with potential applications as a specialized solvent in organic synthesis. Its unique combination of a high boiling point, polarity, and the presence of chloro-functional groups makes it a candidate for reactions requiring specific solvation properties. While its primary industrial use has been as a chemical intermediate, particularly in the synthesis of epichlorohydrin, it also serves as a solvent for various industrial applications, including for hard resins and nitrocellulose.[1][2][3] These established uses suggest its utility in organic reactions involving polymeric materials or other substrates that are soluble in this medium. This document provides an overview of its properties, potential applications in organic synthesis, and generalized protocols for its use.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a solvent. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂O | |
| Molecular Weight | 128.99 g/mol | |
| Appearance | Clear, colorless to amber, viscous liquid with an ethereal odor. | |
| Boiling Point | 182 °C (360 °F) | |
| Melting Point | -29.15 °C | |
| Density | 1.360 g/mL at 20 °C | |
| Flash Point | 93 °C (199.4 °F) | |
| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, and ether. | |
| Refractive Index | 1.4819 at 20 °C | |
| Vapor Pressure | 0.18 mmHg at 25 °C |
Applications in Organic Synthesis
Based on its known industrial applications as a solvent for resins and nitrocellulose, this compound can be considered for the following types of organic reactions:
-
Reactions involving polymeric starting materials or reagents: Its ability to dissolve hard resins suggests it may be an effective medium for chemical modifications of polymers or for polymerization reactions where the resulting polymer is soluble in it.
-
Reactions with cellulose derivatives: Its use as a solvent for nitrocellulose indicates its potential for reactions involving other cellulose ethers and esters.
-
High-temperature reactions: With a boiling point of 182 °C, it is suitable for reactions that require elevated temperatures to proceed at a reasonable rate.
-
Reactions where a polar, aprotic-like environment is beneficial: The presence of the hydroxyl group provides polarity, while the chlorinated alkyl chain can create a unique solvation environment.
While specific examples in peer-reviewed organic synthesis literature are limited, its properties make it a solvent worthy of investigation for challenging reactions.
Experimental Protocols
The following are generalized protocols for the use of this compound as a solvent in a laboratory setting. Researchers should adapt these protocols based on the specific requirements of their reactions.
4.1. General Protocol for a Synthesis Reaction
This protocol outlines a general procedure for conducting a chemical reaction using this compound as the solvent.
Materials:
-
This compound (reagent grade)
-
Reactants and catalysts for the specific transformation
-
Appropriate glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon) if required
-
Extraction solvents (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add the starting materials and any solid reagents.
-
Under a fume hood, add the required volume of this compound to the flask.
-
If the reaction is air or moisture sensitive, flush the flask with an inert gas and maintain a positive pressure of the gas throughout the reaction.
-
Attach a condenser to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture to ensure homogeneity.
-
If heating is required, place the flask in a heating mantle or oil bath and bring the temperature to the desired level.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous sodium bicarbonate).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and then with brine to remove any residual this compound and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product using standard laboratory techniques such as flash column chromatography, recrystallization, or distillation.
-
4.2. Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[4][5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for an organic synthesis experiment using this compound as a solvent.
5.2. Logical Relationship of Solvent Properties to Application
This diagram shows the relationship between the key properties of this compound and its potential applications as a solvent in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dichloro-1-propanol Yield from Glycerol Chlorination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-dichloro-1-propanol from glycerol chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the chlorination of glycerol to produce dichloropropanols?
A1: The primary reaction involves the hydrochlorination of glycerol using a chlorinating agent, typically gaseous hydrogen chloride (HCl) or an aqueous solution of hydrochloric acid.[1][2] The reaction proceeds in a stepwise manner, first forming monochloropropanediol (MCP) intermediates, which are then further chlorinated to dichloropropanols (DCPs).[3][4] The overall reaction produces water as a byproduct.[5]
Q2: What are the main isomers of dichloropropanol produced, and which is typically favored?
A2: The chlorination of glycerol primarily produces two isomers: 1,3-dichloro-2-propanol (1,3-DCP) and this compound (2,3-DCP).[6][7] In most reported syntheses using carboxylic acid catalysts, 1,3-DCP is the major product, while 2,3-DCP is the minor isomer.[5] The formation of 1,3-DCP is kinetically favored.[2]
Q3: What are the common side products in this reaction?
A3: Besides the desired dichloropropanols, common side products include monochloropropanediol intermediates (3-chloro-1,2-propanediol and 2-chloro-1,3-propanediol).[6][7] At higher catalyst concentrations, esterification can occur between the carboxylic acid catalyst and glycerol or the chlorinated products, forming acetoxy-chloropropanols.[5][8][9]
Q4: What types of catalysts are effective for glycerol chlorination?
A4: Carboxylic acids are the most common homogeneous catalysts, with acetic acid and adipic acid being frequently used.[10][11][12] Adipic acid is noted for its high boiling point, which reduces catalyst loss at higher reaction temperatures.[6] Brønsted acidic ionic liquids have also been investigated and show good catalytic activity.[3][4] Some processes can also be run autocatalytically at high temperatures and pressures, avoiding the need for an external catalyst.[13]
Q5: How is the product mixture typically analyzed to determine the yield of this compound?
A5: The reaction mixture is typically analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][6][14] GC-MS is a highly sensitive technique for identifying and quantifying the different isomers of dichloropropanol and other products in the mixture.[14][15] Derivatization may be used to enhance the sensitivity of the analysis.[14][16]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield of Dichloropropanols | 1. Incomplete conversion of glycerol: Reaction time may be too short, or the temperature may be too low.[17] 2. Suboptimal reaction conditions: Incorrect molar ratio of reactants or insufficient catalyst loading can limit conversion.[11][17] 3. Presence of water: Water is a byproduct of the reaction and its accumulation can slow down the reaction rate.[1][2][5] | 1. Increase Reaction Temperature and Time: Increasing the temperature (e.g., from 70°C to 110-120°C) and extending the reaction time can significantly improve glycerol conversion.[3][10][17] Monitor progress via GC. 2. Optimize Molar Ratio and Catalyst: An optimal molar ratio of HCl to glycerol (e.g., 4:1) and catalyst concentration (e.g., 10% adipic acid) should be used.[11] 3. Remove Water: Use gaseous HCl instead of aqueous HCl to avoid introducing water.[5] Implement continuous removal of reaction water by distillation, possibly under reduced pressure.[10] |
| Poor Selectivity for this compound (High 1,3-DCP ratio) | 1. Kinetic Control: The formation of 1,3-DCP is often kinetically favored over 2,3-DCP.[2] 2. Catalyst Type: Carboxylic acid catalysts typically yield 1,3-DCP as the major product.[3] | 1. Adjust Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering isomer ratios.[1][17] 2. Explore Alternative Catalysts: While less common, investigate catalyst systems that may alter the regioselectivity of the chlorination. The use of Brønsted acidic ionic liquids has been shown to favor the formation of the 3-chloro-1,2-propanediol intermediate, but further chlorination still predominantly leads to 1,3-DCP.[4] |
| Formation of Undesired Byproducts (e.g., esters, monochloropropanols) | 1. Incomplete Chlorination: Insufficient HCl or reaction time can lead to a higher concentration of monochloropropanol intermediates.[17] 2. Esterification Side Reactions: High concentrations of carboxylic acid catalysts can lead to the formation of ester byproducts.[9] | 1. Ensure Sufficient HCl Supply: Use a continuous flow of gaseous HCl to drive the reaction toward dichlorination.[12][17] 2. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst (e.g., 1-2% acetic acid) to minimize ester formation.[10] |
| Difficulties in Product Purification | 1. Similar Boiling Points: The isomers of dichloropropanol and some byproducts have close boiling points, making separation by simple distillation difficult. 2. Presence of Catalyst and Unreacted Glycerol: These non-volatile components can contaminate the distilled product. | 1. Fractional Distillation: Employ fractional distillation for better separation of the desired 2,3-DCP isomer from 1,3-DCP and other byproducts.[18] 2. Workup Procedure: Before distillation, neutralize the acidic catalyst with a base (e.g., sodium carbonate).[17] Perform a liquid-liquid extraction to separate the organic products from unreacted glycerol and salts. |
Data Presentation
Table 1: Effect of Reaction Conditions on Dichloropropanol (DCP) Yield
| Parameter | Condition | Glycerol Conversion (%) | DCP Yield (%) | Notes | Reference |
| Temperature | 70 °C | 22.6 | 0.35 | Low conversion and yield at lower temperatures. | [3][4] |
| 90 °C | 56.2 | - | Conversion increases significantly with temperature. | [3] | |
| 110 °C | 100 | ~14 | Complete conversion, but yield is for combined DCPs. | [3][4] | |
| 105 °C | - | 88.2 | Optimal temperature for high yield with adipic acid. | [11] | |
| Catalyst | Acetic Acid (10%) | - | 87.5 | Effective catalyst, but volatile. | [11] |
| Adipic Acid (10%) | - | 88.2 | Higher boiling point, preferred for high-temperature reactions. | [11] | |
| Malonic Acid (8 mol%) | 99.1 | 43.3 | Good conversion and selectivity towards 1,3-DCP. | [19] | |
| Molar Ratio (HCl:Glycerol) | 4:1 | - | 88.2 | Optimal ratio for the adipic acid catalyzed reaction. | [11] |
| 24:1 (aqueous HCl) | 99.1 | 43.3 | High ratio used with aqueous HCl to drive the reaction. | [19] | |
| Reaction Time | 2 h | - | - | Shorter times result in incomplete conversion. | [11] |
| 10 h | - | 88.2 | Sufficient time for high yield under optimal conditions. | [11] |
Table 2: Typical Product Distribution in Glycerol Chlorination
| Product | Typical Yield/Selectivity | Notes | Reference |
| 1,3-Dichloro-2-propanol (1,3-DCP) | Major Product (>90% of DCPs) | Kinetically favored product with most catalysts. | [5] |
| This compound (2,3-DCP) | Minor Product (~2-5% of DCPs) | The target compound of this guide. | [3][5] |
| 3-Chloro-1,2-propanediol (3-MCPD) | Intermediate | Main monochlorinated product. | [3][4] |
| 2-Chloro-1,3-propanediol (2-MCPD) | Intermediate | Minor monochlorinated product. | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Glycerol Chlorination
This protocol is a generalized procedure based on common laboratory practices for the synthesis of dichloropropanols.
-
Reactor Setup: Place glycerol (e.g., 1 kg) and a carboxylic acid catalyst (e.g., 20 g of acetic acid) into a round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser connected to a gas absorption trap.[12]
-
Reaction: Heat the flask in an oil bath to the desired temperature (e.g., 100-110°C).[12] Bubble dry hydrogen chloride gas through the mixture at a steady rate.[12] Monitor the reaction progress by periodically weighing the flask to measure HCl absorption or by taking aliquots for GC analysis.
-
Workup: Once the reaction is complete (e.g., after 10 hours or when HCl absorption ceases), cool the mixture to room temperature.[11][12]
-
Neutralization: Slowly add a base, such as solid sodium carbonate, to the crude product mixture with stirring until the solution is neutral or slightly alkaline. This step neutralizes the remaining HCl and the carboxylic acid catalyst.
-
Extraction & Separation: Add water to dissolve the salts formed during neutralization. Transfer the mixture to a separatory funnel. The organic layer containing the dichloropropanols will separate from the aqueous layer. Collect the organic layer.
-
Purification: Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate). The crude product can then be purified by fractional distillation under reduced pressure to separate this compound from its isomer and other byproducts.[18]
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of dichloropropanols.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent like ethyl acetate.[15] Add an internal standard (e.g., 1,3-DCP-d5) for accurate quantification.[14][15]
-
GC-MS System:
-
Column: Use a capillary column suitable for polar volatile compounds, such as a PEG (polyethylene glycol) column (e.g., 0.25 mm x 30 m).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Oven Program: Implement a temperature gradient to separate the components. For example, start at a low temperature and ramp up to a higher temperature.
-
MS Detector: Operate in scan mode to identify all products and in selected ion monitoring (SIM) mode for sensitive quantification of target analytes.
-
-
Data Analysis: Identify the peaks for this compound, 1,3-dichloro-2-propanol, and other byproducts by comparing their mass spectra and retention times with those of known standards. Calculate the concentration and yield based on the peak areas relative to the internal standard.[4]
Visualizations
Caption: Reaction pathway for glycerol chlorination.
Caption: Troubleshooting logic for low dichloropropanol yield.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Uses of Chlorinated Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. books.rsc.org [books.rsc.org]
- 6. shd.org.rs [shd.org.rs]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102040479B - System for preparing dichloropropanol through autocatalytic reaction of glycerol and hydrogen chloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Minimizing byproduct formation in 2,3-Dichloro-1-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,3-dichloro-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from glycerol and hydrochloric acid.
Issue 1: Low yield of total dichloropropanols (DCPs)
-
Question: My overall yield of dichloropropanols is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low overall yield is a common problem that can be attributed to several factors:
-
Incomplete Reaction: The hydrochlorination of glycerol is an equilibrium reaction. The water produced as a byproduct can slow down or even inhibit the forward reaction.
-
Solution: Implement continuous removal of water from the reaction mixture. This can be achieved through distillation under reduced pressure or by using a Dean-Stark apparatus.[1]
-
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate.
-
Solution: Ensure the reaction is maintained at the optimal temperature range, typically between 100-120°C. Lower temperatures will result in a slow reaction rate, while excessively high temperatures can promote the formation of unwanted byproducts.
-
-
Insufficient Catalyst: The carboxylic acid catalyst (e.g., acetic acid) plays a crucial role in the reaction mechanism.
-
Issue 2: High proportion of the undesired 1,3-dichloro-2-propanol isomer
-
Question: My final product contains a high percentage of 1,3-dichloro-2-propanol. How can I increase the selectivity for this compound?
-
Answer: The regioselectivity of the chlorination is a key challenge. While the 1,3-isomer is often the major product, its formation can be influenced by:
-
Reaction Temperature: Temperature can affect the isomer ratio.
-
Solution: Carefully control the reaction temperature. The optimal temperature for favoring the 2,3-isomer may differ from that for maximizing the overall yield. Experimental optimization is recommended.
-
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway.
-
Solution: While acetic acid is common, explore other carboxylic acid catalysts. Some studies suggest that the choice of acid can alter the isomer distribution.[3]
-
-
Reaction Time: The reaction time can influence the product distribution, as isomerization or subsequent reactions may occur over extended periods.
-
Solution: Monitor the reaction progress over time using techniques like GC analysis to determine the optimal reaction time for maximizing the desired isomer.
-
-
Issue 3: Presence of monochloropropanediol (MCP) impurities in the final product
-
Question: I am observing significant amounts of monochloropropanediols (MCPs) in my purified product. How can I minimize these intermediates?
-
Answer: The presence of MCPs indicates an incomplete reaction.
-
Insufficient HCl: The molar ratio of hydrogen chloride to glycerol is critical for driving the reaction to completion.
-
Solution: Ensure a sufficient excess of HCl is used. Gaseous HCl is often bubbled through the reaction mixture to maintain a high concentration.[4]
-
-
Water Content: As mentioned, water inhibits the reaction, leading to the accumulation of intermediates like MCPs.[5]
-
Solution: Use anhydrous glycerol and dry HCl gas. Continuously remove water as it is formed.[1]
-
-
Issue 4: Formation of colored byproducts or charring
-
Question: My reaction mixture is turning dark, and I'm observing charring. What is causing this and how can I prevent it?
-
Answer: Darkening of the reaction mixture and charring are typically signs of decomposition or undesirable side reactions, often caused by:
-
Excessively High Temperatures: High temperatures can lead to the degradation of glycerol and the reaction products.
-
Solution: Maintain strict temperature control and avoid localized overheating. Ensure uniform heating of the reaction vessel.
-
-
Impurities in Glycerol: Crude glycerol from biodiesel production may contain impurities that can degrade at high temperatures.[6]
-
Solution: Use purified glycerol. If using crude glycerol, consider a pre-purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and economically viable route is the hydrochlorination of glycerol using hydrogen chloride (HCl) in the presence of a carboxylic acid catalyst, such as acetic acid.[7] This process typically yields a mixture of this compound and its isomer, 1,3-dichloro-2-propanol.[7]
Q2: What are the main byproducts to expect in the synthesis of this compound from glycerol?
A2: The primary byproducts include:
-
1,3-dichloro-2-propanol: The isomeric dichloropropanol.[7]
-
Monochloropropanediols (MCPs): Intermediates of the reaction, such as 3-chloro-1,2-propanediol.[6]
-
Water: A significant byproduct of the condensation reaction which can inhibit the process.[5]
-
Ester Intermediates: Formed from the reaction of glycerol or its chlorinated derivatives with the carboxylic acid catalyst.[2]
-
Over-chlorinated products: Such as trichloropropane, although typically in smaller amounts.
Q3: How does water affect the synthesis of this compound?
A3: Water is a byproduct of the reaction between glycerol and HCl. Its accumulation in the reaction medium can significantly slow down the reaction rate and shift the equilibrium unfavorably, leading to incomplete conversion of glycerol and monochloropropanediol intermediates.[5] Therefore, continuous removal of water is crucial for achieving high yields.[1]
Q4: What is the role of the carboxylic acid catalyst?
A4: The carboxylic acid catalyst, typically acetic acid, facilitates the chlorination of the hydroxyl groups of glycerol. The reaction mechanism is thought to involve the formation of ester intermediates which are then converted to the corresponding chlorinated products.[8] The catalyst can also influence the selectivity towards the different dichloropropanol isomers.
Q5: How can I effectively separate this compound from 1,3-dichloro-2-propanol?
A5: The separation of these isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method used for their separation on a laboratory and industrial scale.[9]
Data Presentation
Table 1: Effect of Reaction Parameters on Product Distribution in Glycerol Hydrochlorination
| Parameter | Change | Effect on 2,3-DCP Yield | Effect on Byproduct Formation | Reference |
| Temperature | Increase | May increase or decrease depending on the optimal range | Increased formation of degradation products at very high temperatures. | [1] |
| HCl:Glycerol Molar Ratio | Increase | Increases | Reduces residual MCPs. | [10] |
| Catalyst Concentration | Increase (within optimal range) | Increases | Higher concentrations can lead to more ester byproducts. | [1][2] |
| Water Content | Increase | Decreases | Increases the amount of unreacted glycerol and MCPs. | [5] |
Experimental Protocols
Protocol 1: Synthesis of Dichloropropanols from Glycerol
This protocol is a general procedure and may require optimization.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction liquid, and a condenser connected to a system for water removal (e.g., Dean-Stark trap or vacuum distillation setup), add 1 mole of glycerol and 0.05 moles of glacial acetic acid.
-
Reaction Initiation: Heat the mixture to 110°C with vigorous stirring.
-
HCl Addition: Bubble dry hydrogen chloride gas through the reaction mixture at a steady rate.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC). The reaction is considered complete when the concentration of glycerol and monochloropropanediol intermediates is minimized.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Purify the crude dichloropropanol mixture by fractional distillation under reduced pressure to separate the this compound and 1,3-dichloro-2-propanol isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct minimization.
Caption: Simplified reaction pathway for glycerol hydrochlorination.
References
- 1. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ftijayabaya.ac.id [ftijayabaya.ac.id]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. futuresdiamond.com [futuresdiamond.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting peak tailing in GC analysis of 2,3-Dichloro-1-propanol
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 2,3-Dichloro-1-propanol, a polar and active compound. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem?
A1: In an ideal GC analysis, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's back half is broader than the front half.[1] This distortion is problematic as it can negatively impact peak integration and resolution, leading to inaccurate quantitative results.[1][2] A peak asymmetry factor greater than 1.2 typically indicates a tailing issue that requires attention.[2]
Q2: Why is this compound particularly susceptible to peak tailing?
A2: this compound is a polar compound containing a hydroxyl (-OH) group. This functional group makes the molecule "active," meaning it is prone to forming hydrogen bonds with active sites within the GC system.[2] These interactions can cause some analyte molecules to be retained longer than the majority, resulting in a tailing peak.[2]
Q3: What are the primary causes of peak tailing for an active compound like this compound?
A3: The most common causes of peak tailing for polar and active analytes fall into two main categories:
-
System Activity: This refers to undesirable chemical interactions between the analyte and active sites in the GC flow path. Common sources of activity include silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool packing, and the column itself.[2] Contamination from previous injections or particles from the septum can also create new active sites.[2]
-
Improper Method Parameters or System Setup: Sub-optimal GC conditions can cause or worsen peak tailing.[2] This includes issues like incorrect column installation (e.g., poor cuts, incorrect positioning), leaks, dead volumes, or inappropriate method parameters such as inlet temperature or carrier gas flow rate.[3][4]
Troubleshooting Guide: Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Diagnosis
Q: How do I begin troubleshooting the peak tailing of this compound?
A: First, determine the scope of the problem by examining your chromatogram:
-
If all peaks are tailing: This often points to a physical or mechanical issue within the GC system, such as improper column installation, a leak, or a dead volume in the flow path.[2][3]
-
If only polar or active compound peaks (like this compound) are tailing: This strongly suggests that system activity is the root cause of the problem.[2][4]
Step 2: Address System Activity (Most Common Cause)
Q: My polar analyte peaks are tailing. What are the first steps to reduce system activity?
A: The inlet is the most common source of activity. Perform routine inlet maintenance as the first line of defense.[5]
-
Replace the Inlet Liner: The liner is a consumable component, and its deactivation layer can degrade over time. For an active analyte like this compound, using a new, highly deactivated liner is critical.[2] The choice of liner geometry can also impact peak shape.[6][7]
-
Replace the Septum: A cored or degraded septum can shed particles into the liner, creating new active sites.[2] Regular replacement is essential.
-
Inspect and Clean the Inlet: If the problem persists after replacing the liner and septum, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.
Step 3: Column-Related Issues
Q: I've performed inlet maintenance, but the peak tailing continues. Could the column be the problem?
A: Yes, the column is another significant contributor to peak tailing.[1]
-
Column Contamination: The front section of the column can accumulate non-volatile residues from samples, which can act as active sites. Trimming 15-30 cm from the front of the column can often resolve this.[1][5]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create turbulence and dead volumes, leading to tailing for all peaks.[3][8] Ensure the column is cut cleanly with a ceramic wafer or diamond scribe and installed according to the instrument manufacturer's specifications.[3][8]
-
Column Activity: If trimming the column doesn't help, the stationary phase itself may be damaged or inherently active. Consider using a column specifically designed for inertness, such as an "Ultra Inert" type column.[5] If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[1]
Step 4: Method Parameter Optimization
Q: If maintenance doesn't solve the peak tailing, what method parameters should I investigate?
A: Sub-optimal GC method parameters can contribute to peak tailing.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation of the analyte.[8] For semi-volatile compounds, a temperature that is too low can lead to slow sample transfer and broader peaks.
-
Solvent and Stationary Phase Polarity Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[5] For this compound, a polar solvent and a polar stationary phase are generally recommended.
-
Split vs. Splitless Injection: For trace analysis, a splitless injection is often necessary for sensitivity. However, the longer residence time in the inlet can increase interactions with active sites.[2] A split injection uses a higher flow rate through the inlet, which can result in sharper peaks.[6] If sensitivity allows, a split injection may improve peak shape.
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to broader peaks.[9] Ensure your flow rate is set appropriately for your column dimensions and carrier gas type.
Troubleshooting Workflow
Caption: Troubleshooting workflow for GC peak tailing of this compound.
Data and Protocols
Table 1: Recommended GC Column Characteristics for Active Polar Analytes
| Parameter | Recommendation | Rationale |
| Stationary Phase | Wax (e.g., Polyethylene Glycol) or mid-to-high polarity phases (e.g., 35% or 50% Phenyl Polysiloxane) | "Like dissolves like" principle; a polar phase is better for retaining and separating polar analytes.[10][11] |
| Internal Diameter (ID) | 0.25 mm or 0.32 mm | A good compromise between efficiency and sample capacity for most applications.[11] |
| Film Thickness | 0.25 µm to 0.5 µm | Thicker films can increase retention of volatile compounds and improve inertness but may lower the maximum operating temperature.[12] |
| Length | 30 m | Provides a good balance of resolution and analysis time for many applications.[12] |
Experimental Protocol: Inlet Maintenance
-
Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., 40 °C) and allow it to cool completely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum using forceps.
-
Remove the Inlet Liner: Carefully remove the inlet liner from the inlet. Note its orientation.
-
Install a New, Deactivated Liner: Insert a new, highly deactivated liner in the same orientation as the old one. Ensure any O-rings are correctly seated.
-
Install a New Septum: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.
-
Restore Carrier Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
-
Heat the Inlet: Set the inlet to the desired operating temperature.
Experimental Protocol: Column Trimming
-
Cool Down the GC System: Cool the inlet and oven to a safe temperature.
-
Turn Off Gases: Turn off all carrier and detector gases.
-
Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 15-30 cm from the front of the column. Inspect the cut with a magnifying glass to ensure it is clean and not jagged.[3]
-
Re-install the Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. Tighten the nut according to the manufacturer's instructions.
-
Restore Gas Flow and Leak Check: Turn on the carrier gas and perform a leak check at the inlet fitting.
-
Condition the Column (if necessary): If a large section of the column was removed or if the column is new, it may need to be conditioned by heating it under a flow of carrier gas.
-
Reconnect to the Detector (if disconnected) and Equilibrate: Reconnect the column to the detector and allow the system to equilibrate before analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Restek - Blog [restek.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. fishersci.ca [fishersci.ca]
- 12. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
Addressing matrix effects in LC-MS/MS analysis of 2,3-Dichloro-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,3-Dichloro-1-propanol.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[1][2] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects for this compound analysis.
Identifying and Quantifying Matrix Effects
A common method for quantifying matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of an analyte in a neat solution to the response of the analyte spiked into a blank matrix extract. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Strategies for Mitigating Matrix Effects
Several strategies can be employed to reduce or eliminate matrix effects. The effectiveness of each strategy can vary depending on the analyte, matrix, and analytical conditions.
Table 1: Comparison of Matrix Effect Reduction Strategies
| Strategy | Typical Reduction in Matrix Effect (%) | Advantages | Disadvantages |
| Sample Preparation | |||
| Dilution (e.g., 1:10) | 20 - 50% | Simple and fast. | May decrease analyte sensitivity below the limit of quantification. |
| Liquid-Liquid Extraction (LLE) | 50 - 80% | Effective for removing non-polar interferences. | Can be labor-intensive and may have lower recovery for polar compounds like this compound. |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly selective and can be automated. Effective at removing a wide range of interferences.[4] | Requires method development to optimize sorbent selection and elution conditions. |
| QuEChERS | 70 - 99% | Fast, simple, and effective for a wide range of analytes and matrices.[4][5] | The dispersive SPE cleanup step is crucial for matrix effect reduction.[4] |
| Chromatographic Optimization | Variable | ||
| Gradient Elution Modification | Can significantly reduce co-elution | By altering the mobile phase gradient, interfering compounds can be chromatographically separated from the analyte. | May require significant method development time. |
| Column Chemistry Change | Can improve separation | Using a different stationary phase (e.g., HILIC for polar compounds) can alter selectivity and resolve interferences. | Requires purchasing new columns and re-validating the method. |
| Calibration Strategies | |||
| Matrix-Matched Calibration | Compensates for consistent matrix effects | Calibration standards are prepared in a blank matrix extract, accounting for signal suppression or enhancement.[6] | Requires a reliable source of analyte-free matrix, which can be difficult to obtain.[6] |
| Stable Isotope Dilution (SID) | Gold standard for compensation | A stable isotope-labeled internal standard (e.g., this compound-d5) co-elutes with the analyte and experiences similar matrix effects, providing accurate quantification.[6][7] | Can be expensive due to the cost of labeled standards. |
| Standard Addition | Compensates for matrix effects in individual samples | The analyte is spiked at different concentrations into the sample itself to create a calibration curve. | Labor-intensive as each sample requires multiple analyses. |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for this compound in a Food Matrix
This protocol is adapted from a method for the related compound 2-Chloro-1,3-propanediol and is a good starting point for this compound.[8]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add a known amount of stable isotope-labeled internal standard (e.g., this compound-d5).
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general starting point and should be optimized for your specific instrument and application.
-
LC Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both with a small amount of additive like formic acid or ammonium acetate to improve ionization. For example, a gradient could start at 10% organic phase and increase to 95% over several minutes.[9][10]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Precursor and product ions for this compound and its internal standard will need to be determined by direct infusion or by using prediction software.
Mandatory Visualizations
Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects for small polar molecules like this compound?
A1: For small polar analytes, common sources of matrix effects include salts, sugars, endogenous polar compounds, and phospholipids from the sample matrix.[2] These molecules can co-elute with this compound and compete for ionization in the MS source, typically leading to ion suppression.
Q2: I am observing significant ion suppression. What is the first troubleshooting step I should take?
A2: The first step is to determine if the suppression is due to the sample matrix or another source. Inject a blank matrix extract while infusing a constant concentration of your analyte post-column. A dip in the signal at the retention time of your analyte confirms a matrix effect. If a matrix effect is confirmed, the simplest initial step is to dilute your sample extract (e.g., 1:10) and re-inject. If sensitivity is still sufficient, this can be a quick solution.
Q3: Is a stable isotope-labeled internal standard always necessary?
A3: While a stable isotope-labeled internal standard is considered the "gold standard" for compensating for matrix effects, it may not always be necessary.[6][7] If you can demonstrate through method validation that your sample preparation and chromatographic separation effectively remove or separate interfering matrix components, and your results are accurate and precise using matrix-matched calibration, then an isotopically labeled standard may not be required. However, for complex and variable matrices, it is highly recommended.
Q4: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
A4: A structural analog can be used, but it is not ideal. For it to effectively compensate for matrix effects, it must co-elute and have very similar ionization efficiency to the analyte. This is often not the case, and therefore it may not accurately correct for variations in matrix effects between different samples.
Q5: My recovery is good, but I still see a significant matrix effect. Why?
A5: Good recovery and the presence of a matrix effect are two different parameters. Recovery refers to the efficiency of the extraction process in retrieving the analyte from the sample. The matrix effect occurs during the ionization process in the mass spectrometer. You can have 100% recovery of your analyte from the sample, but if co-extracted matrix components interfere with its ionization, you will still observe a matrix effect. This highlights the importance of the cleanup step in your sample preparation procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. | Semantic Scholar [semanticscholar.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Efficient Purification of 2,3-Dichloro-1-propanol
Welcome to the technical support center for the purification of 2,3-Dichloro-1-propanol (2,3-DCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities in 2,3-DCP, particularly when synthesized from glycerol, are its isomers, primarily 1,3-dichloro-2-propanol.[1][2] Other potential impurities include unreacted starting materials such as glycerol and monochloropropanediols, as well as byproducts from side reactions.[3][4] The specific impurity profile will depend on the synthetic route and reaction conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The two most suitable and commonly employed techniques for the purification of 2,3-DCP are fractional vacuum distillation and silica gel column chromatography. The choice between these methods depends on the nature and boiling points of the impurities, the required final purity, and the scale of the purification.
Q3: Why is vacuum distillation recommended for the purification of this compound?
A3: this compound has a relatively high boiling point (approximately 182 °C at atmospheric pressure).[2] Distillation at this temperature can lead to thermal decomposition. Vacuum distillation allows for the boiling point to be significantly lowered, minimizing the risk of degradation and improving the purity of the final product.
Q4: How can I monitor the purity of my this compound fractions?
A4: The most common and effective method for monitoring the purity of 2,3-DCP fractions is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This technique provides excellent separation of volatile compounds and allows for the identification and quantification of impurities. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative method to monitor the progress of column chromatography.
Data Presentation: Comparison of Purification Methods
| Feature | Fractional Vacuum Distillation | Silica Gel Column Chromatography |
| Principle of Separation | Difference in boiling points of components under reduced pressure.[7] | Differential adsorption of components onto a solid stationary phase (silica gel) and elution with a liquid mobile phase.[8] |
| Best Suited For | Large-scale purification; separation of compounds with significantly different boiling points. | Small to medium-scale purification; separation of isomers and compounds with similar boiling points but different polarities.[9] |
| Advantages | - Scalable to large quantities.- Can be more time and solvent efficient for suitable mixtures. | - High resolution for separating closely related compounds.- Applicable to a wide range of compounds. |
| Disadvantages | - May not effectively separate isomers with very close boiling points.- Risk of thermal decomposition if not performed under sufficient vacuum. | - Can be time-consuming and require large volumes of solvent.- Potential for product loss on the column. |
Troubleshooting Guides
Fractional Vacuum Distillation
Issue: Poor separation of 2,3-DCP from its isomers.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
-
Possible Cause: Fluctuations in vacuum pressure.
-
Solution: Ensure a stable vacuum source and check all connections for leaks. A stable vacuum is crucial for maintaining a consistent boiling point.
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is key to good separation.
-
-
Possible Cause: Poor insulation of the column.
-
Solution: Insulate the distillation column to minimize heat loss and prevent condensation before the condenser.
-
Issue: Product is decomposing during distillation.
-
Possible Cause: Temperature is too high.
-
Solution: Increase the vacuum (lower the pressure) to further reduce the boiling point of 2,3-DCP.
-
-
Possible Cause: Presence of basic impurities.
-
Solution: Ensure all glassware is thoroughly cleaned and free of any basic residues, which can catalyze decomposition at elevated temperatures.
-
Silica Gel Column Chromatography
Issue: 2,3-DCP is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. A common solvent system for chlorinated alcohols is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate.
-
-
Possible Cause: Strong adsorption to the silica gel.
-
Solution: If increasing solvent polarity is ineffective, consider deactivating the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by adding a small percentage of a modifier like triethylamine to the eluent if the compound is acid-sensitive.[10]
-
Issue: Co-elution of 2,3-DCP and impurities.
-
Possible Cause: Inappropriate solvent system.
-
Solution: Perform thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation between 2,3-DCP and its impurities.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. Overloading leads to broad bands and poor separation.
-
-
Possible Cause: Improper column packing.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven flow and inefficient separation.[11]
-
Issue: Tailing of the product peak.
-
Possible Cause: Strong interaction with the silica gel.
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or methanol, to reduce tailing.
-
-
Possible Cause: The compound is degrading on the silica.
-
Solution: Run a quick stability test on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica.
-
Experimental Protocols
Proposed Protocol for Fractional Vacuum Distillation of 2,3-DCP
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude 2,3-DCP to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually reduce the pressure to the desired level.
-
Heating: Begin heating the flask gently and uniformly using a heating mantle.
-
Equilibration: Once boiling begins, allow the vapor to slowly rise through the column to establish a temperature gradient.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the temperature at the column head stabilizes, begin collecting the main fraction corresponding to the boiling point of 2,3-DCP at the applied pressure.
-
Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Proposed Protocol for Silica Gel Column Chromatography of 2,3-DCP
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the 2,3-DCP an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude 2,3-DCP in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.[12]
-
Elution: Begin eluting with the initial mobile phase.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the 2,3-DCP.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of 2,3-DCP.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. Isolation and Characterization of this compound-Degrading Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. longdom.org [longdom.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. quora.com [quora.com]
- 10. Purification [chem.rochester.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2,3-Dichloro-1-propanol Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dichloro-1-propanol. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot or production scales.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete conversion of glycerol.[1] - Suboptimal reaction temperature.[1] - Water accumulation inhibiting the forward reaction. - Inefficient catalyst activity or incorrect loading.[1] | - Increase reaction temperature to the optimal range of 100-120°C to enhance conversion rates.[1] - Implement continuous removal of water via vacuum distillation or azeotropic distillation. - Optimize catalyst loading. For instance, with acidic catalysts, ensure sufficient concentration to drive the reaction.[2] - Extend reaction time and monitor progress using GC analysis.[1] |
| Poor Selectivity (High Isomer Ratio) | - Reaction conditions favoring the formation of the 1,3-dichloro-2-propanol isomer. - Inappropriate catalyst choice. | - Adjust the reaction temperature; this can influence the kinetic versus thermodynamic control of the reaction and affect isomer ratios.[1] - Select a catalyst known to favor the desired isomer. While acetic acid is common, other catalysts like adipic acid have shown high yields for dichloropropanols.[3] |
| Formation of Undesired Byproducts | - Incomplete chlorination leading to monochloropropanol intermediates.[1] - Side reactions due to high temperatures or impurities in starting materials.[1] | - Ensure a sufficient and continuous supply of the chlorinating agent (e.g., dry HCl gas) to promote dichlorination.[1] - Optimize the reaction temperature to minimize side reactions. - Use high-purity starting materials, particularly glycerol with low water content.[1] |
| Inconsistent Reaction Outcomes | - Variability in the quality and water content of starting materials.[1] - Poor control over reaction parameters such as temperature and pressure. | - Use starting materials of known purity and ensure they are anhydrous where possible.[1] - Implement robust process controls to maintain stable temperature and pressure throughout the reaction. |
| Difficult Product Purification | - Formation of azeotropes or close-boiling impurities. - Thermal decomposition of the product at high distillation temperatures. | - Employ fractional distillation under reduced pressure to lower the boiling point and prevent thermal degradation. - Consider column chromatography for high-purity requirements, though this may be less feasible at a very large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial route is the hydrochlorination of glycerol, which is a readily available byproduct of biodiesel production.[4] This method typically involves reacting glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, such as acetic acid or adipic acid.[3][5]
Q2: Why is water management critical during the glycerol hydrochlorination process?
A2: Water is a byproduct of the reaction between glycerol and HCl. As water accumulates in the reaction mixture, it can slow down the reaction rate and unfavorably shift the reaction equilibrium, leading to incomplete conversion of glycerol.[6] For successful scale-up, continuous removal of water is crucial to drive the reaction to completion.[6]
Q3: What are the main impurities I should expect in my crude this compound?
A3: The primary impurity is typically the isomer 1,3-dichloro-2-propanol.[7] Other common impurities include unreacted monochloropropanediol intermediates (like 3-chloro-1,2-propanediol), residual catalyst, and potentially small amounts of over-chlorinated products like trichloropropane.[8]
Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of dichloropropanols.[9] It allows for the separation and quantification of different isomers and byproducts.[9] High-performance liquid chromatography (HPLC) can also be used.
Q5: Are there significant differences in reactivity between this compound and its isomer, 1,3-dichloro-2-propanol?
A5: Yes, the reactivity can differ significantly. For instance, in dehydrochlorination reactions to produce epichlorohydrin, this compound is reported to be much less reactive than 1,3-dichloro-2-propanol.[9] This difference is important to consider in downstream processing.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis of dichloropropanols from glycerol.
Table 1: Effect of Catalyst and Reaction Time on Dichloropropanol Yield
| Catalyst | Molar Ratio (HCl:Glycerol) | Temperature (°C) | Time (h) | Dichloropropanol Yield (%) | Reference |
| Acetic Acid | 1.23:1 | 100 | 2 | 87.5 | [3] |
| Adipic Acid | 4:1 | 105 | 10 | 88.2 | [3] |
Table 2: Product Composition Over Time in a Catalyzed Hydrochlorination Reaction
| Reaction Time (min) | 1-chloropropane-2,3-diol (mol%) | 1,3-dichloropropan-2-ol (mol%) |
| 100 | 0.83 | 0.07 |
| 225 | 0.87 | 0.13 |
| 540 | 0.74 | 0.28 |
| 1335 | 0.32 | 0.68 |
| Data adapted from a study on the conversion of 1-chloropropane-2,3-diol to 1,3-dichloropropan-2-ol, representing the second step in glycerol hydrochlorination.[7] |
Experimental Protocols
Protocol 1: Synthesis of Dichloropropanol from Glycerol
This protocol is a generalized representation based on literature for the synthesis of dichloropropanols from glycerol.[5]
Materials:
-
90% Glycerol (1 kg, 9.8 moles)
-
Glacial Acetic Acid (20 g, catalyst)
-
Dry Hydrogen Chloride (gas)
-
Solid Sodium Carbonate
-
Concentrated Sulfuric Acid (for drying HCl gas)
-
Concentrated Hydrochloric Acid
Equipment:
-
5-L three-necked flask with a gas inlet tube, a mechanical stirrer, and a condenser
-
Heating mantle
-
Gas generator for HCl (or a cylinder of anhydrous HCl)
-
Drying tube with sulfuric acid
-
Large beaker (4-L)
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reactor Setup: Place 1 kg of 90% glycerol and 20 g of glacial acetic acid into the 5-L flask.
-
Reaction: Heat the mixture to 100-110°C using the heating mantle. Generate dry HCl gas by slowly adding concentrated HCl to concentrated sulfuric acid and pass it through the reaction mixture with vigorous stirring. The absorption of the gas will be rapid initially and will slow as the reaction progresses.
-
Monitoring: Periodically weigh the flask to monitor the absorption of HCl. The reaction is considered complete when the absorption of gas nearly ceases (an increase in weight of about 875 g).
-
Neutralization: Cool the reaction mixture and transfer it to a 4-L beaker. Slowly add solid sodium carbonate with stirring until the mixture is just alkaline to litmus paper.
-
Phase Separation: Transfer the neutralized mixture to a large separatory funnel. Allow the layers to separate and collect the upper organic layer, which is the crude dichlorohydrin.
-
Purification: Purify the crude product by fractional distillation under reduced pressure (e.g., ~14 mmHg). Collect the fraction boiling at approximately 70-75°C.
Protocol 2: GC-MS Analysis of Dichloropropanol Isomers
This protocol provides a general workflow for the quantitative analysis of dichloropropanol isomers in a reaction mixture.[9]
Materials:
-
Crude reaction sample
-
Ethyl acetate (extraction solvent)
-
Deuterated internal standard (e.g., 1,3-dichloro-2-propanol-d5)
-
Anhydrous sodium sulfate
Equipment:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for polar compound separation (e.g., DB-WAX or similar)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and vials
Procedure:
-
Sample Quenching: At a specific time point, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture and immediately quench the reaction by adding it to a vial containing a known volume of cold ethyl acetate.
-
Internal Standard Addition: Add a known amount of the deuterated internal standard to the quenched sample.
-
Liquid-Liquid Extraction: Vortex the sample vigorously for 1-2 minutes to extract the dichloropropanols into the ethyl acetate layer. Centrifuge to facilitate phase separation.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Inject 1 µL of the dried extract into the GC-MS system.
-
Use a temperature program that effectively separates the this compound and 1,3-dichloro-2-propanol isomers, as well as any expected byproducts. A typical program might start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) or to monitor specific ions for higher sensitivity (Selected Ion Monitoring - SIM).
-
-
Quantification: Create a calibration curve using standards of known concentrations of each isomer. Quantify the isomers in the sample by comparing their peak areas to that of the internal standard and referencing the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7473809B2 - Method of preparing dichloropropanols from glycerine - Google Patents [patents.google.com]
- 7. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
- 8. kiche.or.kr [kiche.or.kr]
- 9. benchchem.com [benchchem.com]
Enhancing the stability of 2,3-Dichloro-1-propanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2,3-Dichloro-1-propanol (2,3-DCP) during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The ideal storage temperature is between 15-25°C.[3] For prolonged storage, refrigeration and keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize degradation.[4][5] It is crucial to store it in the original, tightly sealed containers to prevent exposure to moisture and air.[1]
Q2: What materials should be avoided for storing this compound?
A2: this compound should not be stored in contact with strong acids, bases, or oxidizing agents, as these can catalyze its degradation.[1][5] Contact with certain plastics and powdered metals should also be avoided. While glass containers are generally suitable, it is always recommended to perform a small-scale compatibility test with any new material before long-term storage.
Q3: What are the primary degradation pathways for this compound during storage?
A3: The main degradation pathways for this compound under typical storage conditions include:
-
Hydrolysis: In the presence of water, 2,3-DCP can slowly hydrolyze. This reaction is accelerated by the presence of acids or bases.
-
Dehydrochlorination: This is a significant degradation pathway, particularly in the presence of bases, leading to the formation of epichlorohydrin.
-
Oxidation: As a primary alcohol, 2,3-DCP can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Photodegradation: Exposure to light, particularly UV light, can promote the degradation of chlorinated alcohols.
Q4: Can I use stabilizers to enhance the shelf-life of this compound?
A4: While specific studies on stabilizers for this compound are limited, the use of stabilizers is common for other chlorinated hydrocarbons. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are often used to prevent free-radical mediated oxidation in a variety of organic solvents.[6] Small amounts of radical scavengers may help in preventing the initiation of degradation chains. However, the compatibility and effectiveness of any stabilizer with 2,3-DCP for your specific application should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color change (e.g., yellowing) | Degradation of the product, possibly due to oxidation or reaction with impurities. | 1. Confirm the purity of the material using an appropriate analytical method (see Experimental Protocol section).2. If degraded, consider purification by distillation.3. Ensure storage conditions are optimal (cool, dark, inert atmosphere). |
| Change in pH of the solution | Formation of acidic degradation products, such as hydrochloric acid from hydrolysis or dehydrochlorination. | 1. Verify the pH change using a calibrated pH meter.2. This is a strong indicator of degradation. The material should be re-analyzed for purity before use.3. Review storage containers and conditions for potential contamination or exposure to moisture. |
| Inconsistent experimental results | Degradation of 2,3-DCP leading to lower purity and the presence of reactive impurities. | 1. Re-evaluate the purity of the 2,3-DCP stock.2. If degradation is confirmed, use a freshly opened or purified batch of the compound.3. Consider performing a quick quality control check before each use if the material has been stored for an extended period. |
Quantitative Stability Data
The stability of this compound is influenced by factors such as pH and temperature. The following table summarizes the hydrolysis half-life at different pH values.
| pH | Temperature (°C) | Hydrolysis Half-Life | Reference |
| 7 | 25 | ~1.4 years | [3] |
| 8 | 25 | ~140 days | [3] |
Note: This data highlights the increased rate of degradation under basic conditions.
Key Degradation Pathways
The following diagrams illustrate the primary chemical degradation pathways of this compound.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. FR2912743A1 - Preparing epichlorhydrin comprises reacting 1,3-dichloro-2-propanol and this compound mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Enzymatic Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of enzymatic resolution reactions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your enzymatic resolution experiments.
Issue 1: Low or No Conversion of Substrate
If you observe low or no conversion of your racemic substrate, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Verify that the reaction pH is within the optimal range for your specific enzyme. Consult literature or manufacturer's data for this information. Prepare fresh buffer solutions and confirm the pH.[1][2][3] Temperature: Ensure the reaction is being conducted at the enzyme's optimal temperature. Temperatures that are too low can decrease activity, while excessively high temperatures can lead to denaturation.[1][2][4] |
| Enzyme Inactivation | Co-solvent Effects: Organic co-solvents can strip the essential water layer from the enzyme, leading to denaturation and inactivation.[5] Consider using a biphasic system or screening for a more compatible co-solvent. Immobilizing the enzyme can also enhance its stability.[5] Inhibitors: The presence of inhibitors in your substrate mixture or solvents can significantly reduce enzyme activity.[6] Ensure high purity of all reaction components. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.[6] |
| Insufficient Enzyme Loading | A low concentration of the enzyme will result in a slow reaction rate and incomplete conversion.[6] Incrementally increase the enzyme loading to determine the optimal concentration for your reaction scale.[6] |
| Poor Substrate/Product Solubility | The substrate or product may not be sufficiently soluble in the chosen reaction medium, limiting the reaction rate.[5] Screen for alternative co-solvents or consider modifying the substrate (e.g., using an ester derivative) to improve its solubility.[5] |
| Cofactor Issues (for cofactor-dependent enzymes) | For enzymes like ketoreductases that require a cofactor (e.g., NADH, NADPH), ensure that the cofactor is present in sufficient concentration and that the cofactor regeneration system (if used) is active.[6] Cofactors can be unstable, so use fresh solutions and protect them from light.[6] |
Issue 2: Low Enantioselectivity (Low e.e. - enantiomeric excess)
Achieving high enantioselectivity is the primary goal of enzymatic resolution. If your enantiomeric excess (e.e.) is low, investigate these factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Temperature can influence the flexibility of the enzyme's active site, thereby affecting its ability to discriminate between enantiomers. A lower temperature may sometimes improve enantioselectivity. Solvent: The nature of the organic solvent can significantly impact enantioselectivity. A screening of different solvents is often necessary to find the optimal medium for a given enzyme and substrate. |
| Incorrect Acyl Donor (for lipase-catalyzed resolutions) | The choice of acyl donor is critical in lipase-catalyzed acylation reactions.[6] Screening various acyl donors (e.g., vinyl acetate, isopropenyl acetate) can lead to significant improvements in both reactivity and enantioselectivity.[6] |
| Reaction Proceeding Past 50% Conversion | In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%.[6][7] Pushing the conversion beyond this point will lead to a decrease in the enantiomeric excess of both the product and the remaining substrate. Monitor the reaction progress closely and quench it at or near 50% conversion.[8] |
Issue 3: Reaction Stalls at Approximately 50% Conversion
This is an expected outcome for a standard kinetic resolution.
| Potential Cause | Explanation and Next Steps |
| Theoretical Limit of Kinetic Resolution | In a kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other unreacted.[6][7] Therefore, the maximum theoretical yield for the desired enantiomer (either the product or the unreacted substrate) is 50%.[6][7] |
| Achieving Higher Yields | To surpass the 50% yield barrier, a Dynamic Kinetic Resolution (DKR) is required.[6][9] DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer product.[9][10] This typically involves adding a racemization catalyst that is compatible with the enzyme and reaction conditions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic resolution and dynamic kinetic resolution?
A1: Kinetic resolution is the separation of a racemic mixture into its enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst, typically an enzyme.[7][] This process has a maximum theoretical yield of 50% for a single enantiomer.[6][7] Dynamic Kinetic Resolution (DKR) is a modification of this process where the slower-reacting enantiomer is racemized in situ.[9] This continuous racemization allows for the conversion of the entire racemic starting material into a single enantiomer of the product, with a theoretical yield of up to 100%.[9][10]
Q2: How do I choose the right enzyme for my resolution?
A2: The choice of enzyme depends on the substrate and the desired transformation. Lipases and proteases are commonly used for the resolution of alcohols, amines, and carboxylic acids through hydrolysis or esterification/amidation reactions.[][12] Ketoreductases (KREDs) are used for the asymmetric reduction of ketones to chiral alcohols.[6] It is often necessary to screen a panel of enzymes to find one with high activity and enantioselectivity for a novel substrate.
Q3: What are the key parameters to optimize in an enzymatic resolution?
A3: The key parameters to optimize include:
-
Enzyme Selection: Screening a variety of enzymes is crucial.
-
Solvent/Co-solvent: The choice of solvent can significantly impact enzyme activity, stability, and enantioselectivity.[5]
-
pH: The pH of the reaction medium must be optimal for the chosen enzyme.[1][2]
-
Temperature: Temperature affects reaction rate and can also influence enantioselectivity.[1][2]
-
Substrate and Enzyme Concentration: These should be optimized to ensure a reasonable reaction rate without causing substrate or product inhibition.[1][13]
-
Acyl Donor (for acylations): The nature of the acyl donor can be critical for both activity and selectivity.[6]
Q4: How can I monitor the progress of my enzymatic resolution?
A4: The progress of the reaction, including conversion and enantiomeric excess (e.e.), is typically monitored by chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[6][8] This allows for the separation and quantification of both enantiomers of the substrate and the product.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylation of a Racemic Alcohol
This protocol provides a general starting point for the kinetic resolution of a racemic alcohol using a lipase. Optimization for specific substrates is recommended.
-
Reaction Setup: To a solution of the racemic alcohol (1 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE), add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B - CALB, often sold as Novozym 435) to the reaction mixture. The amount of enzyme will need to be optimized but can range from 10-100 mg per mmol of substrate.[6]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-45°C).[6]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze these aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[6][8]
-
Work-up and Purification: Wash the enzyme with fresh solvent. Combine the filtrate and washes. The unreacted alcohol and the product ester can then be separated by standard techniques such as column chromatography.
Visualizations
Caption: General workflow for enzymatic kinetic resolution.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. worldnutrition.net [worldnutrition.net]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. monash.edu [monash.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. savemyexams.com [savemyexams.com]
Technical Support Center: Dichloropropanol Isomer Separation
Welcome to the technical support center for the analysis of dichloropropanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor separation or co-elution of my dichloropropanol isomer peaks in my gas chromatogram?
A1: Poor resolution between dichloropropanol isomers, such as 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP), is a common challenge due to their similar boiling points and structural properties. The primary reasons for poor separation often relate to the selection of the gas chromatography (GC) column and the analytical parameters. An inappropriate stationary phase, a temperature program that is too rapid, or a suboptimal carrier gas flow rate can all contribute to co-elution.
Q2: What is the most suitable type of GC column for separating dichloropropanol isomers?
A2: For the separation of polar compounds like dichloropropanols, a polar stationary phase is generally recommended. A wax-type column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is often a good choice.[1] The polarity of this stationary phase allows for differential interactions with the isomers, aiding in their separation. For derivatized analytes, a non-polar to mid-polar column (e.g., DB-5ms) may be suitable.
Q3: Should I derivatize my dichloropropanol samples before GC analysis?
A3: Derivatization of the hydroxyl group in dichloropropanols can significantly improve peak shape and sensitivity.[2] Common derivatizing agents include heptafluorobutyric acid anhydride (HFBAA) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3][4] Derivatization can reduce peak tailing caused by the interaction of the polar hydroxyl group with active sites in the GC system.[1]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to separate dichloropropanol isomers?
A4: Yes, HPLC is a viable alternative to GC, especially for less volatile compounds or when derivatization is not desired.[2] However, since dichloropropanols lack a strong chromophore, direct UV detection can be challenging.[1] A pre-column derivatization step to introduce a UV-active moiety, such as using phthalic anhydride, can enhance detectability.[1]
Q5: My dichloropropanol peaks are tailing. What are the likely causes and how can I fix it?
A5: Peak tailing for polar analytes like dichloropropanols is often caused by interactions with active sites in the GC system, such as in the injector liner or at the head of the column.[1] Using a highly deactivated inlet liner is crucial.[1] Other causes can include improper column installation, column contamination, or a sample solvent that is too strong. To troubleshoot, you can try replacing the inlet liner and septum, or trimming a small portion from the inlet of the column.[1]
Troubleshooting Guide
Poor separation of dichloropropanol isomers can manifest as co-eluting peaks, broad peaks, or tailing peaks. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: Poor Resolution / Co-eluting Peaks
This is the most common problem encountered when analyzing dichloropropanol isomers.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of dichloropropanol isomers.
1. Optimize GC Method Parameters:
- Temperature Program: A slow temperature ramp is crucial for separating compounds with close boiling points. Try decreasing the ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers. Introducing an isothermal hold just below the elution temperature can also enhance separation.
- Carrier Gas Flow Rate: Ensure the carrier gas (typically helium) flow rate is optimal for your column dimensions to maximize efficiency.
- Injection Technique: For trace analysis, a splitless injection is common. However, a split injection can sometimes provide sharper peaks, which may improve resolution.[1]
2. Evaluate the GC Column:
- Stationary Phase: As mentioned, a polar stationary phase like a wax column (e.g., DB-WAX) is often necessary for underivatized dichloropropanols.[1] If you are using a non-polar column and seeing poor separation, switching to a more polar column is a key step.
- Column Health: The performance of a GC column degrades over time. If the column is old or has been subjected to harsh conditions, it may no longer be capable of providing adequate separation. Consider trimming the first few centimeters of the column or replacing it.
3. Inspect GC System Hardware:
- Injector Liner: The liner can become contaminated or its deactivation can wear off, leading to peak broadening and tailing, which can mask separation. Replace the liner with a new, highly deactivated one.[1]
- Leaks: Check for leaks in the system, particularly at the injector and column fittings, as these can cause broad and distorted peaks.
Issue: Peak Tailing
Peak tailing can obscure the separation of closely eluting isomers and lead to inaccurate quantification.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing in dichloropropanol analysis.
1. Address System Activity:
- Inlet Liner: The primary suspect for peak tailing of polar compounds. Replace with a fresh, highly deactivated liner.[1]
- Septum: A cored or degraded septum can introduce active sites. Replace the septum.[1]
- Contamination: Contamination in the injector port can also cause peak tailing. Clean the injector according to the manufacturer's instructions.
2. Consider Derivatization:
- If peak tailing persists after addressing system activity, derivatizing the hydroxyl group of the dichloropropanols will make them less polar and less likely to interact with active sites.
3. Check for Column Issues:
- Column Contamination: High-boiling residues from previous injections can accumulate at the head of the column, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this.
- Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the injector or detector can cause peak distortion. Re-install the column carefully.
Quantitative Data
The physical properties of dichloropropanol isomers are critical to understanding their chromatographic behavior.
| Property | 1,3-Dichloro-2-propanol (1,3-DCP) | This compound (2,3-DCP) |
| CAS Number | 96-23-1 | 616-23-9 |
| Molecular Formula | C₃H₆Cl₂O | C₃H₆Cl₂O |
| Molecular Weight ( g/mol ) | 128.98 | 128.98 |
| Boiling Point (°C) | 174.3[5] | 183-185[4] |
| Density (g/cm³ at 20°C) | 1.3530–1.3670[5] | Not available |
| Vapor Pressure (mm Hg at 20°C) | 0.75[2] | Not available |
| Solubility in Water | Soluble (up to 1:9)[5] | Not available |
Experimental Protocols
Protocol 1: GC-MS Analysis of Dichloropropanol Isomers
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation (for aqueous samples):
- To a 10 mL water sample, add an appropriate internal standard (e.g., 1,3-DCP-d5).
- Perform a liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 1 minute.
- Allow the phases to separate and transfer the upper organic layer to a clean vial.
- Dry the organic extract by passing it through anhydrous sodium sulfate.[2]
- (Optional) Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Parameters:
- GC System: Agilent 6890 GC or equivalent.[1]
- Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[1]
- Injector: Split/splitless injector at 230 °C.[1]
- Injection Volume: 1 µL.[1]
- Injection Mode: Splitless (with an optimized hold time, e.g., 1 min).[1]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
- Oven Program:
- Initial temperature: 40 °C, hold for 2 minutes.[1]
- Ramp to 150 °C at 10 °C/min.[1]
- Ramp to 230 °C at 25 °C/min, hold for 5 minutes.[1]
- MS System: Agilent 5973 MSD or equivalent.[1]
- Transfer Line Temperature: 240 °C.[1]
- Ion Source Temperature: 230 °C.[1]
- Quadrupole Temperature: 150 °C.[1]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]
Protocol 2: HPLC Analysis of Dichloropropanol Isomers via Pre-column Derivatization
This method is suitable for sensitive analysis when direct UV detection is insufficient.
1. Preparation of Standard Solutions:
- Primary Stock Standards (1000 µg/mL): Accurately weigh approximately 10 mg of 1,3-dichloro-2-propanol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with 1,4-dioxane.[1]
- Working Standard Mixture (100 µg/mL): Pipette 1 mL of each primary stock standard into a 10 mL volumetric flask and dilute to volume with 1,4-dioxane.[1]
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with 1,4-dioxane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1]
2. Derivatization Procedure:
- Pipette 1 mL of each calibration standard and sample solution into separate screw-capped vials.[1]
- Add 50 mg of phthalic anhydride to each vial.[1]
- Seal the vials and vortex thoroughly.[1]
- Heat the vials at 80°C for 30 minutes.[1]
- Cool to room temperature.[1]
- Filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.[1]
3. HPLC-UV Parameters:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Dependent on the chromophore introduced by derivatization (e.g., 254 nm for the phthalic anhydride derivative).
- Injection Volume: 10 µL.
Experimental Workflow for HPLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Technical Support Center: Improving the Recovery of 2,3-Dichloro-1-propanol from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the recovery and purification of 2,3-dichloro-1-propanol (2,3-DCP) from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound and what are the common impurities?
A1: this compound is commonly synthesized via two main routes, each with a characteristic impurity profile:
-
Chlorination of Allyl Alcohol: This process can result in the formation of the isomeric 1,3-dichloro-2-propanol, as well as other chlorinated byproducts.
-
Hydrochlorination of Glycerol: This route often produces a mixture of dichloropropanol isomers (1,3-dichloro-2-propanol and this compound) and monochloropropanediol intermediates.[1] By-products can also include more or less chlorinated glycerol oligomers.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of dichloropropanols, offering high sensitivity and selectivity for separating and quantifying isomers and byproducts. For aqueous samples, a liquid-liquid extraction followed by derivatization can enhance recovery and chromatographic performance. High-performance liquid chromatography (HPLC) with UV detection can also be used, though a pre-column derivatization step is often necessary due to the low UV absorptivity of dichloropropanols.
Q3: What are the key physical properties to consider during the purification of this compound?
A3: Understanding the physical properties of 2,3-DCP and its potential impurities is crucial for selecting and optimizing purification methods.
| Property | This compound | 1,3-Dichloro-2-propanol |
| CAS Number | 616-23-9 | 96-23-1 |
| Molecular Weight ( g/mol ) | 128.99 | 128.99 |
| Boiling Point (°C at 760 mmHg) | 182 | 174.3 |
| Density (g/mL at 20°C) | 1.360 | 1.353–1.367 |
| Water Solubility | Slightly soluble | Soluble (1:9) |
Data compiled from various sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the recovery and purification of this compound.
Liquid-Liquid Extraction
Problem 1: Low recovery of 2,3-DCP in the organic phase.
-
Potential Cause:
-
Sub-optimal Solvent Choice: The polarity of the extraction solvent may not be ideal for partitioning 2,3-DCP.
-
Incorrect pH of the Aqueous Phase: The pH can influence the partition coefficient.
-
Insufficient Number of Extractions: A single extraction may not be sufficient for complete recovery.
-
-
Recommended Solutions:
-
Solvent Selection: Test a range of solvents with varying polarities. Ethyl acetate is a commonly used solvent for extracting similar compounds.
-
pH Adjustment: Adjust the pH of the aqueous phase to suppress any potential ionization of the hydroxyl group, which may increase its affinity for the organic phase.
-
Multiple Extractions: Perform 2-3 extractions with fresh portions of the organic solvent and combine the organic layers to maximize yield.
-
Problem 2: Formation of a stable emulsion at the interface.
-
Potential Cause:
-
High Concentration of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as emulsifying agents.
-
Vigorous Shaking: Excessive agitation can promote emulsion formation.[2]
-
-
Recommended Solutions:
-
Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.[2]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2][3]
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool may help to break up the emulsified layer.[3]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[2]
-
Fractional Distillation
Problem 3: Poor separation of 2,3-DCP from its isomer, 1,3-dichloro-2-propanol.
-
Potential Cause:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases.
-
-
Recommended Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings).
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This will increase the time the vapor spends in the column, allowing for better equilibration.
-
Problem 4: Product decomposition during distillation.
-
Potential Cause:
-
Thermal Instability: Chlorinated alcohols can be susceptible to thermal degradation at elevated temperatures, potentially releasing hydrogen chloride.
-
-
Recommended Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of 2,3-DCP and minimize thermal decomposition.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
-
Flash Chromatography
Problem 5: Co-elution of 2,3-DCP with impurities.
-
Potential Cause:
-
Inappropriate Mobile Phase: The polarity of the solvent system may not be optimal for separating the components of the mixture.
-
-
Recommended Solutions:
-
Solvent System Optimization: Systematically vary the composition of the mobile phase. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar retention factors.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
-
Experimental Protocols
The following are general protocols that can be adapted for the purification of this compound. Optimization will be required based on the specific reaction mixture and desired purity.
Protocol 1: Liquid-Liquid Extraction
-
Transfer Reaction Mixture: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Add Extraction Solvent: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Separate Layers: Allow the layers to separate completely. Drain the lower layer. If the organic layer is the upper layer, pour it out from the top of the funnel to avoid contamination.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Combine and Dry: Combine all organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentrate: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude 2,3-DCP.
Protocol 2: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.
-
Charge the Flask: Add the crude 2,3-DCP to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently and uniformly using a heating mantle.
-
Collect Fractions: Collect fractions based on the boiling point at the given pressure. Monitor the temperature at the still head closely. The main fraction containing 2,3-DCP should be collected in a pre-weighed receiving flask.
-
Purity Analysis: Analyze the collected fractions by GC-MS or another suitable analytical method to determine their purity.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 2,3-DCP in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the 2,3-DCP.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or another rapid analytical technique.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3-DCP.
Visualizations
Caption: General experimental workflow for the recovery and purification of this compound.
Caption: A decision tree for troubleshooting common issues in 2,3-DCP purification.
References
Technical Support Center: Catalyst Deactivation in 2,3-Dichloro-1-propanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of 2,3-dichloro-1-propanol (DCP) from glycerol.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.
Problem: Decreased Reaction Rate and Lower Yield of this compound
Initial Assessment Workflow
Caption: Troubleshooting workflow for diagnosing decreased reaction performance.
Frequently Asked Questions (FAQs)
Category 1: Catalyst Selection and Handling
Q1: What are the common catalysts used for this compound synthesis from glycerol, and what are their typical deactivation issues?
A1: The most common catalysts are homogeneous carboxylic acids, such as acetic acid and adipic acid.[1][2] Heteropolyacids (e.g., H₃PW₁₂O₄₀) and acidic ionic liquids are also used.[3][4]
-
Carboxylic Acids (e.g., Acetic Acid, Adipic Acid):
-
Deactivation Mechanism: These catalysts can undergo esterification with glycerol, forming intermediate species.[5][6] While these esters are part of the catalytic cycle, their accumulation can lead to a temporary decrease in the active catalyst concentration.[6] At higher temperatures, thermal decomposition can also be a concern.
-
Symptoms: A gradual decrease in reaction rate.
-
-
Heteropolyacids:
-
Acidic Ionic Liquids:
-
Deactivation Mechanism: While generally more stable, they can still be deactivated by strong poisons in the feedstock.
-
Symptoms: A noticeable decrease in product selectivity and conversion.
-
Category 2: Feedstock and Reaction Environment
Q2: My reaction is significantly slower when using crude glycerol compared to pure glycerol. What could be the cause?
A2: Crude glycerol from biodiesel production often contains impurities that can deactivate the catalyst. The most common culprits are:
-
Water: Water is a byproduct of the hydrochlorination reaction and its presence can inhibit the reaction rate.[3][8] Using crude glycerol with high water content will slow down the synthesis.
-
Salts (e.g., NaCl, Na₂SO₄): These are often remnants from the biodiesel process and can act as catalyst poisons.[9]
-
Fatty Acids and Esters: These organic impurities can lead to the formation of undesired byproducts and contribute to coking on the catalyst surface.
Q3: I observe a gradual decrease in the reaction rate over time, even with pure glycerol. What is the likely cause?
A3: This is often due to the accumulation of water as a byproduct of the reaction. The hydrochlorination of glycerol produces water, which can shift the reaction equilibrium and slow down the conversion to dichloropropanol.[3][8] Continuous removal of water, for example, through reactive distillation, can help maintain a high reaction rate.
Category 3: Catalyst Deactivation Mechanisms and Regeneration
Q4: How can I determine if my catalyst has been deactivated by coking?
A4: Coke formation, or the deposition of carbonaceous materials on the catalyst, is a common deactivation mechanism, especially with heterogeneous catalysts.[7] You can diagnose coking through:
-
Visual Inspection: The catalyst may appear darker or have visible black deposits.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of coke on a spent catalyst by measuring the weight loss upon heating in an oxidizing atmosphere.
Q5: Is it possible to regenerate a deactivated catalyst?
A5: Yes, regeneration is often possible, depending on the deactivation mechanism.
-
For Homogeneous Carboxylic Acid Catalysts: Since the primary "deactivation" is the formation of ester intermediates, ensuring the reaction goes to completion will convert these esters back to the active acid catalyst.[6] If thermal degradation has occurred, the catalyst will need to be replaced.
-
For Heterogeneous Catalysts Deactivated by Coking: The most common regeneration method is calcination. This involves carefully burning off the carbon deposits in a controlled flow of air or a dilute oxygen/nitrogen mixture at elevated temperatures.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of different catalysts under various conditions. Note that direct comparison is challenging due to variations in experimental setups.
| Catalyst | Glycerol Conversion (%) | Dichloropropanol Yield (%) | Reaction Conditions | Reference |
| Adipic Acid | - | 88.2 | Molar ratio (HCl:Glycerol) = 4, 10% catalyst, 105°C, 10h | [2] |
| Acetic Acid | - | 87.5 | Molar ratio (HCl:Glycerol) = 1:23, 10% catalyst, 100°C, 10h | [2] |
| H₃PW₁₂O₄₀ | - | - | Optimal at 130°C and 10 bar. Selectivity increases with time and catalyst amount. | [10] |
| [BPy]HSO₄ (Ionic Liquid) | >95 | ~13 (1,3-DCP) | 110°C, 12h | [11] |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
90% Glycerol (1 kg, 9.8 moles)
-
Acetic Acid (20 g)
-
Dry Hydrogen Chloride (gas)
-
Sodium Carbonate
-
Benzene (for extraction, optional)
Equipment:
-
2-L flask with a two-holed stopper
-
Gas inlet tube and an outlet tube
-
Oil bath
-
Hydrogen chloride generator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Place 1 kg of 90% glycerol and 20 g of acetic acid in the 2-L flask.
-
Immerse the flask in an oil bath and heat to 100-110°C.
-
Pass a stream of dry hydrogen chloride gas through the mixture via the gas inlet tube. The absorption of the gas will be rapid initially and will slow down as the reaction progresses.
-
Continue the reaction until the weight of the flask has increased by approximately 875 g.
-
Cool the reaction mixture and transfer it to a 4-L beaker.
-
Neutralize the mixture by slowly adding solid sodium carbonate until it is just alkaline to litmus paper.
-
Transfer the mixture to a separatory funnel. The crude dichloropropanol will form the upper layer.
-
Separate the aqueous layer. The crude dichloropropanol weighs approximately 1250 g.
-
Purify the crude product by distillation under reduced pressure. The main fraction of dichloropropanol is collected between 68-75°C at 14 mm Hg.
Protocol 2: Catalyst Activity Testing
This protocol provides a general framework for assessing catalyst activity.
Procedure:
-
Set up the reaction as described in Protocol 1, using a smaller scale (e.g., 100 g glycerol).
-
Use a specific molar ratio of catalyst to glycerol.
-
Take samples of the reaction mixture at regular intervals (e.g., every hour).
-
Quench the reaction in the sample by cooling and neutralizing it.
-
Analyze the composition of the sample using Gas Chromatography (GC) to determine the concentration of glycerol, monochloropropanols, and dichloropropanols.[5][12]
-
Plot the concentration of the reactants and products over time to determine the reaction rate and catalyst activity.
-
Catalyst deactivation can be quantified by observing the decrease in the rate of glycerol conversion or dichloropropanol formation over time or in subsequent reaction cycles with recycled catalyst.
Protocol 3: Regeneration of a Coked Heterogeneous Catalyst
This protocol is a general procedure for regenerating a catalyst deactivated by carbon deposition.
Procedure:
-
After the reaction, recover the solid catalyst by filtration and wash it with a suitable solvent to remove any adsorbed organic species.
-
Dry the catalyst in an oven at a low temperature (e.g., 80-100°C).
-
Place the dried, coked catalyst in a tube furnace.
-
Heat the furnace to a calcination temperature (typically 300-500°C) under a flow of an inert gas (e.g., nitrogen).
-
Once the temperature is stable, introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂).
-
Hold at this temperature for several hours until the coke is completely burned off. The completion of the process can be monitored by analyzing the off-gas for CO₂.
-
Switch the gas flow back to pure nitrogen and cool the furnace to room temperature. The regenerated catalyst is now ready for reuse or characterization.
Visualizations
Catalyst Deactivation Pathways
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idc-online.com [idc-online.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 2,3-Dichloro-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,3-Dichloro-1-propanol (2,3-DCP).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude 2,3-DCP largely depend on the synthetic route employed.
-
From Allyl Alcohol Chlorination: The reaction of allyl alcohol with chlorine in hydrochloric acid can result in by-products such as glycerin monochlorohydrin and various oligomers.[1]
-
From Glycerol Chlorination: The hydrochlorination of glycerol is a common route that often yields a mixture of dichloropropanol isomers, with 1,3-dichloro-2-propanol being a significant impurity.[2] Other potential impurities include monochloropropanediols (MCPs), unreacted glycerol, and residual catalyst (e.g., acetic acid).[2]
Q2: What are the critical physical properties to consider for the purification of this compound?
A2: The boiling point, solubility, and thermal stability of 2,3-DCP and its impurities are crucial for selecting and optimizing a purification method. A comparison with its common isomer, 1,3-dichloro-2-propanol, is provided in the table below. The close boiling points of the isomers present a significant purification challenge.
Table 1: Physical Properties of Dichloropropanol Isomers
| Property | This compound | 1,3-Dichloro-2-propanol |
| CAS Number | 616-23-9 | 96-23-1 |
| Molecular Weight ( g/mol ) | 128.99 | 128.99 |
| Boiling Point (°C) | 182 | 174.3 |
| Density (g/mL at 20°C) | 1.360 | 1.353 - 1.367 |
| Water Solubility | Slightly soluble | Soluble (1:9) |
Data sourced from various chemical suppliers and databases.
Q3: Which purification techniques are most suitable for this compound?
A3: Fractional distillation is the most common method for purifying 2,3-DCP on a laboratory and industrial scale. Due to the presence of close-boiling isomers, a highly efficient fractional distillation column is often required. For laboratory-scale purification where high purity is essential, column chromatography can also be employed.
Q4: How can I monitor the purity of this compound during purification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for both qualitative and quantitative analysis of 2,3-DCP and its impurities.[3] It allows for the separation and identification of different isomers and other byproducts. For quick qualitative checks during column chromatography, Thin-Layer Chromatography (TLC) can be utilized.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from its isomer 1,3-dichloro-2-propanol.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) or a spinning band distillation apparatus for higher efficiency.
-
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases.
-
Solution: Increase the reflux ratio to improve separation. This will, however, increase the distillation time.
-
-
Unstable Heating: Fluctuations in the heating mantle can disrupt the vapor-liquid equilibrium.
-
Solution: Use a stable heat source with a temperature controller and ensure uniform heating of the distillation flask.
-
-
Poor Insulation: Heat loss from the distillation column can lead to premature condensation and reduced separation efficiency.
-
Solution: Insulate the column and distillation head with glass wool or aluminum foil.
-
Issue 2: Product decomposition during distillation.
Possible Causes & Solutions:
-
High Temperature: Chlorinated alcohols can be thermally unstable and may decompose at elevated temperatures, potentially releasing hydrogen chloride (HCl).
-
Solution 1 (Vacuum Distillation): Performing the distillation under reduced pressure will lower the boiling point of 2,3-DCP and minimize thermal decomposition.
-
Solution 2 (Inert Atmosphere): Conducting the distillation under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.
-
Issue 3: Azeotrope formation.
Possible Causes & Solutions:
-
Presence of Water and HCl: 2,3-DCP can form azeotropes with water and hydrogen chloride, making separation by simple distillation difficult.
-
Solution (Azeotropic or Extractive Distillation): For complex mixtures, consider azeotropic distillation by introducing an entrainer (e.g., an aromatic hydrocarbon) that forms a new, lower-boiling azeotrope with water, allowing for its removal.[2] Extractive distillation with a suitable solvent can also be employed to alter the relative volatilities of the components.
-
Column Chromatography
Issue 4: Tailing of this compound on the silica gel column.
Possible Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The polar hydroxyl group of 2,3-DCP can interact strongly with the acidic silanol groups on the silica gel surface.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a polar solvent (e.g., a few drops of methanol or triethylamine for basic impurities) to the mobile phase to reduce tailing.
-
Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Column Overload: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of crude product loaded onto the column.
-
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated packed column (e.g., a 50 cm Vigreux column). Use a round-bottom flask of an appropriate size for the distillation pot. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude 2,3-DCP and add boiling chips or a magnetic stir bar.
-
Pressure and Atmosphere: For vacuum distillation, connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. If required, flush the system with an inert gas like nitrogen before applying the vacuum.
-
Heating: Begin heating the distillation pot gently and uniformly using a heating mantle connected to a variable transformer.
-
Equilibration: Once boiling commences, allow the vapor to slowly rise through the column to establish a temperature gradient. Set an appropriate reflux ratio (e.g., 5:1 or higher for difficult separations) by controlling the take-off rate.
-
Fraction Collection: Collect fractions based on the boiling point at the distillation head. Monitor the temperature closely; a stable temperature indicates the collection of a pure fraction.
-
Purity Analysis: Analyze the collected fractions using GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 2,3-DCP in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the 2,3-DCP.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Purity Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for poor separation during fractional distillation.
References
Resolving co-elution issues in the chromatographic analysis of dichloropropanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of dichloropropanols, with a focus on resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of dichloropropanol isomers like 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP)?
The primary challenges in analyzing dichloropropanol isomers include their structural similarity, which often leads to co-elution, and their high volatility, which can result in sample loss during preparation.[1] Additionally, dichloropropanols lack a strong chromophore, making their detection by HPLC with UV detectors difficult without derivatization.[2] In gas chromatography (GC), their polar nature can lead to peak tailing due to interactions with active sites in the system.[3]
Q2: What are the common analytical techniques for separating and quantifying dichloropropanols?
The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4] GC-MS is highly sensitive and widely used for volatile compounds like dichloropropanols.[4] HPLC is an alternative, particularly when derivatization is employed to enhance detectability and retention.[2][4]
Q3: What is derivatization and why is it often necessary for dichloropropanol analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties.[5] For dichloropropanols, derivatization is often employed to:
-
Increase detectability in HPLC: By attaching a UV-absorbing or fluorescent tag, the sensitivity of the analysis is significantly improved.[2][6]
-
Improve chromatographic separation: The derivatives may have different retention characteristics, aiding in the resolution of co-eluting isomers.[6]
-
Enhance volatility and peak shape in GC: Derivatizing the hydroxyl group can reduce polarity and improve chromatographic behavior.[4]
Common derivatizing agents include phthalic anhydride for HPLC-UV analysis and heptafluorobutyric acid anhydride (HFBAA) for GC-MS analysis.[2][4]
Q4: How can I select the appropriate chromatographic column for dichloropropanol analysis?
For GC-MS analysis , a non-polar or semi-polar capillary column, such as a DB-5MS (5% diphenyl-95% dimethyl-siloxane), is commonly used for separating dichloropropanol isomers.[7]
For HPLC analysis , a C18 reversed-phase column is a suitable choice, especially after derivatization.[4] The choice of the specific column may depend on the derivatizing agent used and the resulting polarity of the derivatives.
Troubleshooting Guide: Resolving Co-elution and Other Issues
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Co-elution of Dichloropropanol Isomers
Symptom: You observe a single, broad, or shouldered peak where you expect two distinct peaks for the dichloropropanol isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution of dichloropropanol isomers.
Detailed Steps:
-
For GC-MS:
-
Optimize the temperature program: A slower temperature ramp rate can improve the separation of isomers based on their boiling points.[7]
-
Adjust the carrier gas flow rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
-
Consider a different GC column: A longer column or a column with a different stationary phase may provide better selectivity for the isomers.[1]
-
Implement derivatization: Derivatizing with an agent like HFBAA can alter the volatility and chromatographic behavior of the isomers, leading to better separation.[1][4]
-
-
For HPLC:
-
Modify the mobile phase: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact retention and selectivity.[8] Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also be beneficial.[9]
-
Optimize the gradient: A shallower gradient profile can enhance the resolution of closely eluting peaks.[10]
-
Employ pre-column derivatization: If not already doing so, derivatization with a chromogenic agent like phthalic anhydride is highly recommended to improve both separation and detection.[2]
-
Issue 2: Peak Tailing
Symptom: The peaks in your chromatogram are asymmetrical, with the latter half being broader than the front half.[3]
Potential Causes and Solutions:
-
Active sites in the GC system: Dichloropropanols are polar and can interact with active sites in the injector liner, column, or detector, causing peak tailing.[3]
-
Solution: Use a highly deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, consider trimming the front end of the column or replacing it.[3]
-
-
Column overload: Injecting too much sample can lead to peak fronting or tailing.[11]
-
Solution: Dilute the sample or reduce the injection volume.[11]
-
-
Inappropriate mobile phase pH (HPLC): For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
-
Issue 3: Low or No Peak Detected
Symptom: You do not observe any peaks for the dichloropropanols, or the peaks are very small.
Potential Causes and Solutions:
-
Low UV absorbance (HPLC): Dichloropropanols have a weak UV chromophore.[4]
-
Sample loss due to volatility: Dichloropropanols can be lost during sample preparation, especially during concentration steps.[1]
-
Solution: Minimize sample heating and evaporation steps. Use a deuterated internal standard to correct for losses.[7]
-
-
Leaks in the system: A leak in the GC or HPLC system can prevent the sample from reaching the detector.
-
Solution: Perform a systematic leak check of the instrument.[12]
-
Experimental Protocols
GC-MS Analysis of Dichloropropanols
This protocol is a general guideline and may require optimization for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction) [4][7]
-
Take a known volume of the aqueous sample (e.g., 10 mL).
-
Spike the sample with a deuterated internal standard (e.g., 1,3-DCP-d5).[7]
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7]
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
If necessary, concentrate the extract under a gentle stream of nitrogen.[4]
2. Derivatization (Optional but Recommended) [4]
-
To the concentrated extract, add a derivatizing agent such as heptafluorobutyric acid anhydride (HFBAA).
-
Follow the reaction conditions specified by the reagent manufacturer.
3. GC-MS Conditions [7]
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity.
-
Monitored Ions: For 1,3-DCP, monitor m/z 79 and 81.[7]
-
HPLC Analysis of Dichloropropanols with Pre-column Derivatization
This protocol is based on derivatization with phthalic anhydride.[2]
1. Derivatization [2]
-
Pipette 1 mL of each standard and sample solution into separate vials.
-
Add 50 mg of phthalic anhydride to each vial.
-
Seal and vortex the vials.
-
Heat at 80 °C for 30 minutes.
-
Cool to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter into HPLC vials.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength appropriate for the phthalic anhydride derivative.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of dichloropropanols.
Table 1: GC-MS Method Performance for Dichloropropanols in Water [7]
| Analyte | Linear Range (ng/mL) | Limit of Detection (ng/mL) | Recovery (%) | RSD (%) |
| 1,3-dichloro-2-propanol | 5 - 200 | 0.3 - 3.2 | 91 - 101 | 1.9 - 10 |
| This compound | 10 - 200 | 0.3 - 3.2 | 91 - 101 | 1.9 - 10 |
Table 2: HPLC Method Performance (General)
| Parameter | Typical Value | Notes |
| Limit of Detection | Analyte and detector dependent | Significantly improved with derivatization. |
| Linearity (r²) | > 0.99 | Expected for a validated method. |
| Precision (RSD) | < 15% | May vary depending on concentration and matrix. |
Logical Relationships in Method Selection
The choice between direct analysis and derivatization often depends on the analytical requirements and the available instrumentation.
Caption: Decision tree for selecting an analytical method for dichloropropanols.
References
- 1. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. mdpi.com [mdpi.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Enantiomeric Excess in Chiral Synthesis
Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies for improving enantiomeric excess (ee) in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your chiral syntheses.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during chiral synthesis and offers practical solutions.
Low or Inconsistent Enantiomeric Excess (ee)
Q1: My asymmetric reaction is giving a low enantiomeric excess. What are the first parameters I should investigate?
A1: Low enantiomeric excess is a common challenge that can often be addressed by systematically evaluating your reaction conditions. The first parameters to investigate are typically temperature and solvent.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the difference in activation energies between the two pathways leading to the enantiomers becomes more significant at lower temperatures, favoring the formation of one enantiomer.[1] However, be aware that lowering the temperature will also decrease the reaction rate, so you may need to increase the reaction time.[2]
-
Solvent: The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst and the transition state energies.[3] A solvent screen using a variety of polar and non-polar, coordinating and non-coordinating solvents is highly recommended to find the optimal medium for your specific reaction.[4]
Q2: I've optimized the temperature and solvent, but my ee is still not satisfactory. What should I look at next?
A2: If optimizing temperature and solvent is insufficient, the next step is to critically evaluate your reagents and catalyst.
-
Reagent Purity: Ensure that all starting materials, reagents, and solvents are of high purity and are anhydrous if the reaction is sensitive to moisture. Impurities can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity.
-
Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is crucial. If you are using a standard catalyst, consider screening a library of related catalysts with different steric and electronic properties. Even small modifications to the ligand structure can have a significant impact on the stereochemical outcome.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. Insufficient catalyst may result in a competing non-catalyzed background reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.[5]
Q3: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is poor. How can I improve it?
A3: Poor diastereoselectivity in reactions involving chiral auxiliaries can often be improved by optimizing the reaction conditions to maximize the steric influence of the auxiliary.
-
Lewis Acid: For reactions involving enolates derived from chiral auxiliaries (e.g., Evans oxazolidinones), the choice of Lewis acid is critical for achieving high diastereoselectivity. Different Lewis acids can influence the geometry of the enolate and the transition state.
-
Reaction Temperature: As with enantioselective reactions, lowering the temperature can enhance diastereoselectivity by amplifying the energy difference between the diastereomeric transition states.
-
Purity of the Auxiliary: Ensure the chiral auxiliary is enantiomerically pure, as any contamination with the other enantiomer will lead to the formation of the undesired diastereomer.[6]
Issues with Chiral Resolution
Q4: I am attempting a chiral resolution via diastereomeric salt crystallization, but no crystals are forming. What should I do?
A4: Failure to crystallize is a common issue in diastereomeric salt resolution and usually relates to solubility and supersaturation.[7]
-
Solvent Screening: The diastereomeric salts may be too soluble in your chosen solvent. Screen a variety of solvents with different polarities. The ideal solvent will dissolve the salts but have a significant solubility difference between the two diastereomers.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration and induce crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to promote precipitation.
-
Seeding: If you have a small amount of the desired diastereomeric salt, adding a seed crystal can induce crystallization.[7]
Q5: My diastereomeric salt crystallization is giving a low diastereomeric excess (de). How can I improve the purity of my crystals?
A5: Low diastereomeric excess in the crystallized product indicates that the separation is not efficient.
-
Slower Crystallization: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Slow down the crystallization process by cooling the solution more slowly or by using a slower method of solvent evaporation.
-
Recrystallization: Recrystallizing the obtained solid one or more times can significantly improve the diastereomeric purity.
-
Optimize Resolving Agent: The choice of resolving agent is critical. Screening different chiral resolving agents can lead to a pair of diastereomeric salts with a larger solubility difference, facilitating a cleaner separation.[8]
Q6: My enzymatic kinetic resolution is not giving a high ee for the product or the remaining starting material. What are the key factors to consider?
A6: The success of an enzymatic kinetic resolution depends on the enzyme's activity and enantioselectivity (E-value).
-
Enzyme Selection: Not all enzymes are suitable for every substrate. It is often necessary to screen a panel of enzymes (e.g., different lipases, proteases, or oxidoreductases) to find one with high enantioselectivity for your specific molecule.
-
Reaction Medium: The choice of solvent can dramatically affect both the activity and enantioselectivity of an enzyme.[7] Hydrophobic organic solvents are often preferred for lipases.
-
Acyl Donor (for hydrolases): In resolutions involving esterification or transesterification, the nature of the acyl donor can influence the reaction rate and selectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve the E-value, although it will also slow down the reaction.[2]
Troubleshooting Chiral Auxiliary Removal
Q7: I am having trouble cleaving the chiral auxiliary from my product without causing decomposition or racemization. What are some common pitfalls and solutions?
A7: The cleavage of a chiral auxiliary is a critical step that must be carefully optimized to avoid compromising the stereochemical integrity of your product.[9]
-
Hydrolysis of Hindered Esters: Sterically hindered esters formed with bulky auxiliaries like (+)-neomenthol can be difficult to hydrolyze. Using stronger nucleophiles like lithium hydroperoxide (LiOOH) or increasing the reaction temperature can facilitate cleavage.[9]
-
Epimerization: If the stereocenter is adjacent to an acidic proton (e.g., α- to a carbonyl), basic hydrolysis conditions can lead to epimerization. In such cases, milder, non-basic cleavage methods should be explored, such as reductive cleavage with lithium borohydride.
-
Protecting Group Compatibility: Ensure that the conditions used for auxiliary cleavage are compatible with other functional groups in your molecule. If not, you may need to reconsider your protecting group strategy or the type of chiral auxiliary used.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on enantiomeric excess.
Table 1: Effect of Solvent on Enantiomeric Excess in the Asymmetric Henry Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 10 |
| Diethyl Ether | 4.3 | 45 |
| Tetrahydrofuran (THF) | 7.5 | 68 |
| Acetonitrile | 37.5 | 25 |
| Dimethylformamide (DMF) | 36.7 | 92 |
Data is illustrative and based on trends reported for the Henry reaction catalyzed by a cinchona thiourea derivative.[3] Strong Lewis basicity of the solvent can lead to a higher ee.
Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Hydrogenation
| Temperature (°C) | Enantiomeric Excess (% ee) of Product A | Enantiomeric Excess (% ee) of Product B |
| 40 | 85 | 90 |
| 25 | 92 | 95 |
| 0 | 97 | >99 |
| -20 | >99 | >99 |
This table illustrates the general trend that lower temperatures often lead to higher enantioselectivity.[10] The specific values are representative and will vary depending on the reaction.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Carboxylic Acid
This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure amine as the resolving agent.[11]
Materials:
-
Racemic carboxylic acid
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine)
-
Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone)
-
Dilute HCl and NaOH solutions
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent with gentle heating.
-
In a separate flask, dissolve the chiral amine (0.5-1.0 eq.) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator.
-
If crystallization does not occur, try concentrating the solution or adding an anti-solvent.
-
-
Isolation of Diastereomer:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water and add an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with dilute HCl until the pH is ~1-2.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes the kinetic resolution of a racemic amine using an immobilized lipase.[7]
Materials:
-
Racemic amine (e.g., (±)-1-phenylethylamine)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Acyl donor (e.g., ethyl acetate)
-
Shaker incubator
Procedure:
-
Reaction Setup:
-
To a vial, add the immobilized lipase (e.g., 20 mg).
-
Add the organic solvent (e.g., 1 mL).
-
Add the racemic amine (e.g., 0.5 mmol).
-
Add the acyl donor (e.g., 1.5 mmol).
-
-
Reaction:
-
Seal the vial and place it in a shaker incubator at a set temperature (e.g., 40 °C) and shaking speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the ee of the remaining starting material and the acylated product.
-
-
Work-up:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The remaining unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered starting material and the product.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for developing a chiral HPLC method to determine the enantiomeric excess of a sample.[12][13]
Materials:
-
Racemic standard of the analyte
-
Sample of unknown enantiomeric excess
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
A selection of chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Column and Mobile Phase Screening:
-
Dissolve the racemic standard in a suitable solvent.
-
Screen different chiral columns with a standard mobile phase, typically a mixture of hexane and an alcohol (e.g., 90:10 hexane:isopropanol).
-
If the analyte is acidic or basic, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase, respectively.
-
-
Method Optimization:
-
Once a column and mobile phase system that shows some separation is identified, optimize the mobile phase composition by varying the ratio of the solvents to improve resolution.
-
Optimize the flow rate and column temperature to achieve baseline separation of the enantiomers in a reasonable analysis time.
-
-
Analysis of the Sample:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample with unknown ee.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizations
Logical Relationship of Strategies to Improve Enantiomeric Excess
Caption: Strategies to address low enantiomeric excess.
Experimental Workflow for Diastereomeric Salt Crystallization
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 7 Essential Tips for Understanding Chiral Compounds in Your Research Projects [hrdpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low cell viability in microbial degradation studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in their microbial degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no microbial growth in my degradation study?
Low or no growth in bacterial cultures can stem from several factors.[1] Key areas to investigate include:
-
Inoculum Health: The initial microbial culture (inoculum) may not be viable if it wasn't sourced from a healthy, recent, and pure culture.[1][2]
-
Culture Media Issues: The media might be expired, improperly prepared, or lack essential nutrients.[1][3]
-
Incubation Conditions: Incorrect temperature, pH, aeration, or humidity can significantly hinder microbial growth.[1][4] Environmental factors are known to influence the growth and metabolism of microorganisms.[5]
-
Inhibitory Factors: The presence of inhibitory substances, such as antibiotics or toxic concentrations of the substrate itself, can prevent growth.[1] The chemical structure and concentration of the xenobiotic compound can impact its degradation rate and microbial tolerance.
-
Oxygenation and Agitation: For liquid cultures, insufficient agitation or oxygenation can limit the growth of aerobic microbes.[1]
Q2: How do I identify the optimal culture conditions for my specific microbial strain?
Optimizing culture conditions is critical for successful degradation studies. The ideal conditions can vary significantly between different microbial species.[6][7] Key parameters to optimize include:
-
pH: The pH of the culture medium is often the most critical factor influencing bacterial growth.[8] For example, optimal degradation of glyphosate by Burkholderia vietnamiensis occurs at a pH of 6.5.[9]
-
Temperature: Microbial growth and degradation rates are highly dependent on temperature and often occur within a narrow range.[6] For instance, the optimal temperature for chlorpyrifos degradation by several farm soil bacteria was found to be 25°C.[6]
-
Nutrient and Substrate Concentration: The concentration of carbon and nitrogen sources, as well as the target substrate, must be optimized.[9] High substrate concentrations can be inhibitory, while very low concentrations may not induce the necessary enzymatic activity.[10][11]
-
Inoculum Level: The initial amount of microbial culture added can also affect the growth outcome.[8]
A systematic approach, such as a multilevel factorial design, can be used to investigate the interactions between these parameters.[6]
Q3: Could the concentration of my test compound (xenobiotic) be toxic to the microbes?
Yes, the substrate itself can be toxic at high concentrations, leading to low viability. Conversely, concentrations that are too low may not be sufficient to induce the microbial degradation pathways.[10][12]
-
High Concentrations: High concentrations of a pollutant can saturate the metabolic enzymes of the microorganisms, and beyond a certain point, the degradation rate will not increase.[11] This can lead to substrate inhibition and toxicity, reducing cell viability.
-
Low Concentrations: At very low substrate concentrations, the degradation rate is often directly proportional to the concentration.[11] However, some studies suggest that below a certain threshold, the expression of functional genes required for degradation may be inhibited.[12] This can be a challenge in bioremediation where pollutant levels are often low.[13]
-
Assimilable Organic Carbon (AOC): The presence of other, more easily consumable carbon sources (AOC) in your experimental system can interfere with the degradation of the target substrate, especially at low concentrations.[13]
It is crucial to perform toxicity assessments to determine the optimal substrate concentration range for your experiment.
Q4: How can I ensure my microbial inoculum is healthy and viable?
The quality of the inoculum is a critical parameter for reproducible biodegradation test results.[14]
-
Freshness: Always use a freshly prepared inoculum from a recent, healthy culture slant (not more than 48 hours old).[2][15]
-
Purity: Ensure the inoculum is a pure culture, free from contamination.[1]
-
Viability Testing: Before starting a large-scale experiment, test the viability of your inoculum. This can be done through standard plate counts or more advanced viability assays.[16]
-
Standardized Preparation: Follow a standard operating procedure (SOP) for inoculum preparation to ensure consistency across experiments. This includes using sterilized equipment and ensuring the culture suspension is homogenous.[15]
Q5: My cells are not growing, but could they still be viable?
Yes, microorganisms can enter a "viable but nonculturable" (VBNC) state, especially under stressful conditions.[17] In this state, they are metabolically active but do not form colonies on standard culture media. It is also important to distinguish between passive cell death (necrosis) and programmed cell death (apoptosis-like death in bacteria).[18][19]
-
Necrosis: This is a passive process resulting from severe environmental stress that leads to cell swelling and lysis.[18]
-
Apoptosis-Like Death (ALD): This is a programmed process that can be triggered by stressors like DNA damage, oxidative stress, or exposure to certain chemicals.[19][20][21] It involves characteristic features like DNA fragmentation and membrane depolarization.[21]
-
Viability Assays: To differentiate between these states, a combination of assays is recommended. Standard plate counts only detect culturable cells.[17] Viability can also be assessed based on membrane integrity using dye exclusion assays or by measuring metabolic activity.[17]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Microbial Growth
This guide provides a systematic approach to diagnosing the cause of low cell viability.
Caption: A workflow for troubleshooting low cell viability.
Guide 2: Factors Influencing Microbial Degradation Efficiency
The success of your study depends on a complex interplay of factors related to the microorganism, the pollutant, and the environment.
Caption: Key factors that influence microbial degradation.
Quantitative Data Summary
Table 1: Optimal Growth Conditions for Select Bacterial Strains
| Bacterial Strain | Substrate | Optimal pH | Optimal Temperature (°C) | Optimal Substrate Conc. | Reference |
| Amoxicillin-degrading strains | Amoxicillin | 6.9 | - | - | [8] |
| Alcaligenes sp. SCAU23 | Chlorpyrifos | 7 (Growth) / 5 (Degradation) | 25 | 25 mg/L | [6] |
| Bacillus toyonensis 20SBZ2B | Chlorpyrifos | 7 (Growth) / 5 (Degradation) | 25 | 25 mg/L | [6] |
| Burkholderia vietnamiensis AQ5-12 | Glyphosate | 6.5 | 32 | 100 ppm | [9] |
| Escherichia coli LR0250096.1 | Kraft Lignin | 7.5 | 30 | 1 g/L | [7] |
| Pseudomonas aeruginosa CP031449.2 | Kraft Lignin | 6.5 | 40 | 1 g/L | [7] |
| Bacillus pasteurii | Urea (for MICP) | 9 | - | 0.5 mol/L | [22] |
Key Experimental Protocols
Protocol 1: Standard Microbial Inoculum Preparation
This protocol outlines the steps for preparing a consistent and viable microbial inoculum for degradation studies, based on standard microbiological practices.[15]
Objective: To prepare a standardized microbial suspension of 10-100 cfu/mL.
Materials:
-
Freshly prepared culture slant (≤ 48 hours old)
-
Sterile 0.9% normal saline solution
-
Sterile dilution tubes (containing 9 mL saline)
-
Sterile pipettes and micropipette tips
-
Vortex mixer
-
Sterile Petri plates
-
Appropriate agar medium
Procedure:
-
Aseptically add 10 mL of sterile normal saline to the fresh culture slant. Let it stand for 10 minutes.
-
Gently shake the tube to create a homogenous suspension of the microbial culture.
-
Vortex the initial suspension for at least one minute to ensure it is well-mixed.
-
Perform a serial dilution: Transfer 1 mL of the initial suspension to a dilution tube containing 9 mL of saline. This is your 10⁻¹ dilution. Vortex for at least 10 seconds.
-
Continue the serial dilution process (transferring 1 mL to the next 9 mL tube) until you reach the desired dilution range.
-
To determine the concentration, plate 1 mL of the appropriate dilutions onto agar plates in duplicate.
-
Incubate the plates under optimal conditions for the specific microorganism.
-
After incubation, count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the colony-forming units per milliliter (CFU/mL) of your suspension.
-
Based on the count, select the dilution that will give you a final concentration of 10-100 CFU when 1 mL is used to inoculate your experiment.
-
The prepared inoculum can be stored at 2-8°C for up to 10 days, but fresh preparation is always recommended.[15]
Caption: Workflow for preparing a standard microbial inoculum.
Protocol 2: Growth-Based Viability (GBV) Assay
This method assesses cell viability by quantifying the delay in the growth curve of treated cells compared to a control, making it useful for high-throughput screening, especially with nanomaterials that can interfere with optical readings.[23]
Objective: To determine the percentage of viable cells after exposure to a test compound, free from optical interference.
Materials:
-
96-well microplates
-
Microplate reader capable of measuring optical density (OD)
-
Fresh growth medium
-
Bacterial culture
-
Test compound (e.g., xenobiotic, nanomaterial)
Procedure:
-
Exposure: Expose the bacterial culture to various concentrations of the test compound for a defined period. Include a negative control (no compound) which represents 100% viability.
-
Dilution: After the exposure period, transfer a small volume of each sample into a large volume of fresh growth medium in a 96-well plate. This large dilution factor minimizes optical interference from the test compound.[23]
-
Growth Monitoring: Place the 96-well plate in a microplate reader and incubate at the optimal growth temperature. Measure the OD (e.g., at 600 nm) at regular intervals to generate growth curves for each condition.
-
Calibration Curve: To quantify viability, a calibration curve is necessary.[23] Take the 100% viable control culture (after the same incubation/exposure time but without the compound) and perform a serial dilution. Plate these dilutions and monitor their growth curves. This correlates a known starting cell number to a specific growth delay.
-
Data Analysis: The viability of the cells exposed to the test compound is determined by the delay in their growth curve compared to the control. This delay is quantitatively correlated to the starting number of viable cells using the calibration curve.[23]
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[24] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[24]
Objective: To assess the toxic potential of a substance on a microbial culture.
Materials:
-
Vero or HEp-2 cell line
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Microbial culture supernatant (containing potential toxins)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero cells) and incubate until a confluent monolayer is formed.
-
Exposure: Remove the culture medium and add different concentrations of the microbial supernatant or test compound to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for a period sufficient to allow any toxins to affect the cells (e.g., 24 hours).
-
MTT Addition: After incubation, remove the supernatant and add MTT solution to each well. Incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Analysis: The amount of purple formazan is directly proportional to the number of viable cells. A decrease in absorbance in the test wells compared to the control indicates a cytotoxic effect.[24][25]
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Training videos preparation of microbiological culture media [rapidmicrobiology.com]
- 4. Microbial Growth under Limiting Conditions-Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Growth Conditions for Chlorpyrifos-Degrading Bacteria in Farm Soils in Nakuru County, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Culture Conditions for Amoxicillin Degrading Bacteria Screened from Pig Manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimisation of culture composition for glyphosate degradation by Burkholderia vietnamiensis strain AQ5-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate concentration and enzyme allocation can affect rates of microbial decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]
- 13. Kinetics and Yields of Pesticide Biodegradation at Low Substrate Concentrations and under Conditions Restricting Assimilable Organic Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cefic-lri.org [cefic-lri.org]
- 15. pharmadekho.com [pharmadekho.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Membrane Depolarization and Apoptosis-Like Cell Death in an Alkaline Environment in the Rice Pathogen Burkholderia glumae [frontiersin.org]
- 21. Bacterial Programmed Cell Death: Making Sense of a Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microbial Culture Condition Optimization and Fiber Reinforcement on Microbial-Induced Carbonate Precipitation for Soil Stabilization [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Reactivity of Dichloropropanol Isomers: A Comparative Analysis of 2,3-Dichloro-1-propanol and 1,3-dichloro-2-propanol
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of two key industrial intermediates, 2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol, with a focus on their principal transformation into epichlorohydrin. This analysis is supported by experimental data to elucidate their distinct chemical behaviors.
The primary chemical distinction in reactivity between this compound and 1,3-dichloro-2-propanol is observed in their base-catalyzed dehydrochlorination to form epichlorohydrin. Experimental evidence consistently demonstrates that 1,3-dichloro-2-propanol exhibits significantly higher reactivity in this transformation.[1][2] This difference is critical in industrial processes where epichlorohydrin is synthesized from dichloropropanol mixtures.[3]
Comparative Physicochemical and Kinetic Data
A summary of the key physical properties and kinetic data for the dehydrochlorination reaction of the two isomers is presented below.
| Property | This compound | 1,3-dichloro-2-propanol |
| Synonyms | α,β-Dichlorohydrin, 1,2-Dichloro-3-propanol | α,γ-Dichlorohydrin, Glycerol 1,3-dichlorohydrin |
| CAS Number | 616-23-9[4] | 96-23-1[5] |
| Molecular Formula | C₃H₆Cl₂O[4] | C₃H₆Cl₂O[6] |
| Molecular Weight | 128.99 g/mol [4] | 128.99 g/mol [6] |
| Boiling Point | 182 °C[7] | 174.3 °C |
| Density | 1.360 g/mL at 20 °C[7] | 1.351 g/mL at 25 °C |
| Reactivity in Dehydrochlorination | Much lower than 1,3-dichloro-2-propanol[1][3] | Higher reactivity[2] |
| Reaction Order (to Dichloropropanol) | Second Order[1] | Not explicitly found |
| Reaction Order (to Hydroxyl Ion) | First Order[1] | Not explicitly found |
| Activation Energy (kJ/mol) | 150 (±10)[1] | Not explicitly found |
Reaction Mechanism: Dehydrochlorination to Epichlorohydrin
The conversion of dichloropropanols to epichlorohydrin proceeds via an intramolecular nucleophilic substitution (a Williamson ether synthesis). The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by an internal SN2 attack of the alkoxide on the carbon atom bearing a chlorine atom, leading to the formation of the epoxide ring and the elimination of a chloride ion.
The differing reactivity between the two isomers can be attributed to the position of the chlorine atoms relative to the hydroxyl group. In 1,3-dichloro-2-propanol, the primary chlorine atoms are more sterically accessible for the intramolecular attack, and the resulting five-membered transition state is favored, leading to a faster reaction. Conversely, in this compound, the intramolecular attack would involve a less favorable four-membered transition state to form an oxetane ring, or a rearrangement would be required. The predominant reaction is the attack on the secondary carbon, which is sterically more hindered and electronically less favorable, resulting in a slower reaction rate.
Experimental Protocols
Kinetic Investigation of this compound Dehydrochlorination
A representative experimental procedure for determining the kinetics of dehydrochlorination is as follows. This protocol is based on methodologies described in the literature for studying similar reactions.[1]
-
Reactor Setup: The reaction is carried out in a batch reactor equipped with a stirrer, temperature control system, and sampling port.
-
Reactant Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water). A separate solution of a base, typically sodium hydroxide, of known concentration is also prepared.
-
Reaction Initiation: The dichloropropanol solution is brought to the desired temperature (e.g., 50-80 °C). The reaction is initiated by adding a specific volume of the sodium hydroxide solution to the reactor.
-
Sampling: At regular time intervals, samples are withdrawn from the reactor.
-
Quenching: The reaction in the withdrawn samples is immediately quenched, for example, by neutralizing the base with a known amount of acid.
-
Analysis: The concentration of the remaining dichloropropanol or the formed epichlorohydrin in the samples is determined using a suitable analytical technique, such as gas chromatography (GC).
-
Data Analysis: The concentration data as a function of time is used to determine the reaction rate and the rate constants by fitting the data to an appropriate rate law. The experiment is repeated at different temperatures to determine the activation energy.
Experimental Workflow
The logical flow of a typical kinetic study for the dehydrochlorination reaction is illustrated in the diagram below.
Conclusion
The reactivity of this compound and 1,3-dichloro-2-propanol is significantly different, particularly in the industrially important dehydrochlorination reaction to form epichlorohydrin. 1,3-dichloro-2-propanol is the more reactive isomer, a factor that has important implications for process design and optimization in chemical synthesis. The provided data and experimental outlines offer a foundational understanding for researchers and professionals working with these compounds, enabling more informed decisions in experimental design and process development.
References
- 1. researchgate.net [researchgate.net]
- 2. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 3. eurochemengineering.com [eurochemengineering.com]
- 4. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propanol, 1,3-dichloro- (CAS 96-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 616-23-9 [chemicalbook.com]
Toxicological Showdown: A Comparative Analysis of Dichloropropanol Isomers
For researchers, scientists, and drug development professionals, a critical understanding of the toxicological profiles of chemical isomers is paramount for risk assessment and the development of safer alternatives. This guide provides an in-depth, objective comparison of the toxicological differences between two key dichloropropanol isomers: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP).
The dichloropropanols (DCPs) are industrial chemicals also found as contaminants in some food products. While structurally similar, 1,3-DCP and 2,3-DCP exhibit distinct toxicological characteristics, particularly concerning their genotoxicity and carcinogenic potential. This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying toxicological pathways to provide a comprehensive overview of their relative risks.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity, genotoxicity, and carcinogenicity of 1,3-DCP and 2,3-DCP, facilitating a direct comparison of their toxic potencies.
Table 1: Acute Toxicity of Dichloropropanol Isomers
| Isomer | Test Species | Route of Administration | LD50 (mg/kg bw) | Citation(s) |
| 1,3-DCP | Rat | Oral | 110 - 400 | [1] |
| Rabbit | Dermal | 800 | [1] | |
| 2,3-DCP | Rat | Oral | 90 | [1] |
| Rabbit | Dermal | 200 | [1] |
Table 2: Genotoxicity of Dichloropropanol Isomers
| Isomer | Test System | Result | Metabolic Activation | Citation(s) |
| 1,3-DCP | Salmonella typhimurium (Ames test) | Positive | With and without | [1] |
| in vivo Micronucleus Assay (Rat) | Negative | Not Applicable | [1] | |
| in vivo Unscheduled DNA Synthesis (Rat) | Negative | Not Applicable | [1] | |
| 2,3-DCP | Salmonella typhimurium (Ames test) | Positive | Not specified | [1] |
| Hamster Lung Cells (Sister Chromatid Exchange) | Positive | Not specified | [1] |
Table 3: Carcinogenicity of Dichloropropanol Isomers
| Isomer | Test Species | Route of Administration | Findings | Classification | Citation(s) |
| 1,3-DCP | Rat | Drinking Water | Increased incidence of tumors in liver, tongue, kidney, and thyroid. | Possibly carcinogenic to humans (Group 2B) | [2][3][4] |
| 2,3-DCP | - | - | No long-term carcinogenicity studies available. | Not classifiable | [2] |
Mechanisms of Toxicity
The toxic effects of dichloropropanol isomers are intrinsically linked to their metabolism. The primary difference in their toxicity profiles appears to stem from the nature of their metabolic activation and the reactivity of the resulting intermediates.
1,3-Dichloro-2-propanol (1,3-DCP): The toxicity of 1,3-DCP is relatively well-characterized. It is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive epoxide intermediate, epichlorohydrin .[5][6] Epichlorohydrin is a known genotoxic carcinogen that can readily form adducts with DNA and other macromolecules, leading to mutations and cellular damage. This metabolic activation is also associated with the depletion of cellular glutathione (GSH), a key antioxidant, which further exacerbates oxidative stress and cellular injury.[7]
This compound (2,3-DCP): The mechanism of toxicity for 2,3-DCP is less definitively established. However, it is also believed to be metabolized to reactive intermediates that can induce cellular damage. While direct evidence is less abundant, it is plausible that 2,3-DCP can also be metabolized to a reactive epoxide or other electrophilic species that contribute to its observed genotoxicity in in vitro systems. The higher acute toxicity of 2,3-DCP compared to 1,3-DCP suggests the formation of highly potent toxic metabolites.
Below is a DOT script that generates a diagram illustrating the proposed metabolic activation pathway of 1,3-DCP.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dichloro-2-propanol Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating 2,3- and 1,3-Dichloropropanol
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a detailed spectroscopic comparison of two closely related isomers, 2,3-dichloropropanol and 1,3-dichloropropanol, using data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,3-dichloropropanol and 1,3-dichloropropanol, facilitating a clear comparison of their spectroscopic signatures.
| Spectroscopic Technique | Parameter | 2,3-Dichloropropanol | 1,3-Dichloropropanol |
| ¹H NMR | Chemical Shift (δ) | ~3.7-4.0 ppm (m, 3H), ~4.3 ppm (m, 1H), ~2.5 ppm (t, 1H, -OH) | ~3.7 ppm (d, 4H), ~4.1 ppm (quintet, 1H), ~2.6 ppm (d, 1H, -OH)[1] |
| ¹³C NMR | Chemical Shift (δ) | ~48 ppm (-CH₂Cl), ~63 ppm (-CH(OH)-), ~70 ppm (-CH₂Cl) | ~46 ppm (2 x -CH₂Cl), ~70 ppm (-CH(OH)-) |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch) | ~3380 (O-H stretch, broad), ~2960 (C-H stretch), ~1040 (C-O stretch), ~740 (C-Cl stretch) |
| Mass Spectrometry | Key m/z Fragments | 92/94 ([M-CH₂Cl]⁺), 77 ([M-CH₂Cl-OH]⁺), 62, 64[2] | 92/94 ([M-CH₂Cl]⁺), 79/81 ([CH₂Cl-CH=OH]⁺), 49 ([CH₂Cl]⁺)[3] |
Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of the two isomers is depicted in the diagram below. This workflow ensures a systematic approach to data acquisition and interpretation, leading to a conclusive identification.
Caption: A flowchart illustrating the systematic process for the spectroscopic analysis and differentiation of 2,3- and 1,3-dichloropropanol.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the dichloropropanol isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer.[1] A total of 16 scans were accumulated with a relaxation delay of 1 second. The spectral width was set to 10 ppm, centered at 5 ppm.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 300 MHz spectrometer operating at a frequency of 75 MHz. A proton-decoupled pulse sequence was used. Data was acquired over a spectral width of 200 ppm with a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
-
Data Processing: All NMR spectra were processed using standard software. The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin liquid film of the neat dichloropropanol isomer was prepared by placing a drop of the sample between two potassium bromide (KBr) plates.
-
Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) system for separation prior to analysis.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting fragments were analyzed using a quadrupole mass analyzer.[3] Spectra were scanned over a mass range of m/z 30-200.
-
Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and the characteristic fragmentation patterns for each isomer.
References
A Comparative Guide to the Quantification of 2,3-Dichloro-1-propanol: GC-MS vs. HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of potential genotoxic impurities like 2,3-Dichloro-1-propanol (2,3-DCP) is critical for ensuring product safety and quality. This guide provides an objective comparison of two common analytical techniques for 2,3-DCP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on a comprehensive review of published experimental data.
Method Performance Comparison
The selection of an analytical method is a critical decision in the drug development process, with each technique offering distinct advantages. GC-MS is renowned for its high sensitivity and selectivity, making it a preferred method for trace-level analysis. HPLC, while potentially requiring derivatization for sensitive detection of compounds like 2,3-DCP, offers a versatile and robust alternative. The following table summarizes the key performance parameters of a validated GC-MS method for 2,3-DCP and a comparable HPLC method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 10-200 ng/mL[1] | Not explicitly stated for 2,3-DCP, but r² > 0.999 is achievable |
| Limit of Detection (LOD) | 0.10 µg/kg[2] | ~0.02 ng/mL (with derivatization)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for 2,3-DCP | ~0.06 ng/mL (with derivatization)[2] |
| Accuracy (% Recovery) | 91 - 101%[1] | Not explicitly stated for 2,3-DCP |
| Precision (%RSD) | <10%[1][2] | 1.04% - 2.55%[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of 2,3-DCP using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of 2,3-DCP in a sample matrix and involves a derivatization step to improve chromatographic performance and sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To a 1 mL sample, add a suitable internal standard (e.g., this compound-d5).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Derivatize the sample using a silylating agent such as 1-trimethylsilylimidazole.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Injector: Split/splitless, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 120°C at 10°C/min.
-
Ramp to 220°C at 20°C/min, hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized 2,3-DCP.
-
High-Performance Liquid Chromatography (HPLC) Protocol
As 2,3-DCP lacks a strong chromophore, this HPLC method necessitates a pre-column derivatization step to enable sensitive fluorescence detection.
1. Sample Preparation (Derivatization):
-
To a known volume of the sample, add a derivatizing agent that introduces a fluorescent tag to the 2,3-DCP molecule.
-
The reaction may require specific pH conditions and incubation at an elevated temperature to proceed to completion.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths will be specific to the chosen derivatizing agent.
Method Validation Workflow
A robust validation process is fundamental to ensuring the reliability of any analytical method. The following diagram illustrates the key stages involved in the validation of a quantitative analytical method, in accordance with ICH Q2(R2) guidelines.
Caption: A typical workflow for the validation of a GC-MS analytical method.
Signaling Pathway of Analysis
The logical flow from sample to result for both GC-MS and HPLC methods involves a series of critical steps. The following diagram illustrates this general analytical pathway.
References
Comparative Guide to Catalysts for Glycerol to Dichloropropanol Conversion
The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a significant area of research. One such key transformation is its hydrochlorination to produce dichloropropanol (DCP), a precursor to epichlorohydrin used in the manufacturing of epoxy resins. This guide provides a comparative analysis of various catalysts employed in this process, supported by experimental data, detailed protocols, and process visualizations to aid researchers and scientists in this field.
Catalyst Performance Comparison
The efficiency of the glycerol to dichloropropanol conversion is highly dependent on the catalyst used and the specific reaction conditions. The table below summarizes the performance of several common catalysts based on reported experimental data. The primary product of interest is 1,3-dichloro-2-propanol (1,3-DCP), which is favored over other isomers.[1]
| Catalyst | Temperature (°C) | Pressure | Time (h) | Catalyst Loading | Glycerol Conversion (%) | 1,3-DCP Yield (%) | 1,3-DCP Selectivity (%) | Reference |
| Carboxylic Acids | ||||||||
| Acetic Acid | 100-110 | Atm | 8-9 | 2% w/w of glycerol | ~99% | ~95% | N/A | |
| Acetic Acid | 120 | 6 bar | N/A | Fixed weight ratio to glycerin | N/A | Maximized Yield | N/A | [1] |
| Adipic Acid | 150 | 0.8 MPa | 1.5 | 5.66% | N/A | 85% | N/A | [1] |
| Brønsted Acidic Ionic Liquids | ||||||||
| [Bmim]HSO₄ | 110 | Atm | 12 | 0.75 mol/kg glycerol | 100% | 13.6% | N/A | [2][3] |
| [Bmim]HSO₄ | 130 | Atm | 6 | 0.75 mol/kg glycerol | 100% | 85.4% | N/A | [2] |
| [BPy]HSO₄ | 110 | Atm | 12 | 0.75 mol/kg glycerol | 100% | 12.5% | N/A | [4] |
| Heteropolyacids | ||||||||
| H₃PW₁₂O₄₀ | 130 | 10 bar | N/A | Varies | N/A | Enhanced | Improved | |
| H₃PW₁₂O₄₀ | 110 | 3 bar | 5 | None (uncatalyzed) | ~60% | ~25% | N/A | [5] |
Note: The 85.4% yield for [Bmim]HSO₄ corresponds to 3-chloro-1,2-propanediol (3-MCPD), the monochlorinated intermediate. The subsequent conversion to 1,3-DCP is also catalyzed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of dichloropropanol using different classes of catalysts.
General Experimental Setup: Batch Reactor
The hydrochlorination of glycerol is commonly performed in a jacketed glass batch reactor equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet tube for introducing gaseous hydrogen chloride (HCl).[6] The reactor is heated to the desired temperature using an oil bath.[7] Gaseous HCl can be generated by slowly adding concentrated hydrochloric acid to concentrated sulfuric acid.[8]
Catalytic Procedure: Carboxylic Acid (Acetic Acid)
This protocol is adapted from a procedure for a batch process to produce 1,3-DCP.[8]
-
Reactor Charging: In a 5-L flask, combine 1 kg of 90% glycerol and 20 g of glacial acetic acid.[8]
-
Reaction: Heat the mixture in an oil bath to 100-110°C.[8] Bubble dry HCl gas through the vigorously stirred mixture. Continue the gas flow for approximately 8-9 hours, or until the flask's weight has increased by about 800 g.[8]
-
Work-up and Neutralization: Allow the mixture to cool and transfer it to a large separatory funnel. Slowly add a cold, saturated sodium carbonate solution until the mixture is alkaline to neutralize the excess acid.[8]
-
Product Isolation: Separate the lower aqueous layer. The upper organic layer, which is the crude dichlorohydrin, is collected for purification.[8]
-
Purification: The crude product is purified by vacuum distillation. The fraction boiling at approximately 70-75°C / 14 mm Hg is collected as 1,3-dichloro-2-propanol.[8]
Catalytic Procedure: Brønsted Acidic Ionic Liquids (e.g., [Bmim]HSO₄)
This protocol is based on studies using imidazolium-based ionic liquids.[2][4]
-
Reactor Charging: Add glycerol and the Brønsted acidic ionic liquid catalyst (e.g., [Bmim]HSO₄) to the batch reactor. A typical catalyst loading is 0.75 mol per kg of glycerol.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 110-130°C) with constant stirring.[2] Introduce gaseous HCl at a controlled flow rate.
-
Sampling and Analysis: Withdraw samples periodically. The reaction progress can be monitored by analyzing the composition of the reaction mixture using gas chromatography (GC).[9]
Catalytic Procedure: Heteropolyacid (H₃PW₁₂O₄₀)
This protocol is based on the use of H₃PW₁₂O₄₀ in a solvent-free system.[5][10]
-
Catalyst Preparation: The commercial H₃PW₁₂O₄₀ catalyst is thermally treated at 300°C for 2 hours before use.[11]
-
Reactor Charging: The reaction is carried out in a high-pressure batch reactor. Charge the reactor with glycerol and the pre-treated H₃PW₁₂O₄₀ catalyst.[10][11]
-
Reaction: Pressurize the reactor with gaseous HCl to the desired pressure (e.g., 3-10 bar) and heat to the reaction temperature (e.g., 110-130°C) with vigorous stirring (e.g., 900 RPM) to avoid mass transfer limitations.[12][11]
-
Product Analysis: After the reaction time, cool the reactor, vent the excess HCl, and collect the liquid product for analysis by GC.[5]
Product Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification of reactants and products is essential. GC-MS is a highly effective technique for analyzing dichloropropanol isomers and other related compounds.[7]
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and immediately quench the reaction in a cold solvent like ethyl acetate.[7]
-
Neutralize any remaining acid in the sample, for instance, with calcium carbonate.[6]
-
Add a deuterated internal standard (e.g., 1,3-dichloro-2-propanol-d5) for accurate quantification.[13]
-
Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.[13][14] The organic layer is collected.
-
-
Derivatization (Optional but Recommended): To improve peak shape and sensitivity, the hydroxyl groups of the analytes can be derivatized. A common agent is heptafluorobutyric acid anhydride (HFBAA).[13][15]
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Use a capillary column suitable for separating polar compounds (e.g., a wax or mid-polarity column).
-
Employ a temperature program that effectively separates glycerol, monochloropropanediols (MCPD), and dichloropropanol (DCP) isomers.[7]
-
Use mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate identification of the target compounds.[13]
-
Visualizations: Reaction Pathway and Experimental Workflow
Reaction Pathway
The hydrochlorination of glycerol proceeds in a stepwise manner. The primary hydroxyl groups are generally more reactive, leading to the preferential formation of 1,3-disubstituted products when an appropriate catalyst is used.[8] Carboxylic acids and Brønsted acids catalyze the reaction by protonating the hydroxyl groups, making them better leaving groups for nucleophilic substitution by chloride ions.[4]
Caption: Reaction pathway for glycerol hydrochlorination to dichloropropanol.
Experimental Workflow
The general workflow for conducting a comparative study of catalysts for glycerol to dichloropropanol conversion in a lab setting is outlined below.
Caption: General experimental workflow for catalytic glycerol hydrochlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research.abo.fi [research.abo.fi]
- 10. [PDF] Direct preparation of dichloropropanol from glycerol and hydrochloric acid gas in a solvent-free batch reactor: Effect of experimental conditions | Semantic Scholar [semanticscholar.org]
- 11. kiche.or.kr [kiche.or.kr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for Dichloropropanol Isomers
For researchers and professionals in drug development and scientific research, the specificity of antibodies is paramount for accurate and reliable immunoassays. When dealing with structurally similar isomers like 1,3-dichloropropanol (1,3-DCP) and 2,3-dichloropropanol (2,3-DCP), understanding and quantifying antibody cross-reactivity is a critical step in assay development and validation. This guide provides an objective comparison of antibody performance, supported by experimental principles and methodologies, to aid in the selection and application of antibodies for the detection of dichloropropanol isomers.
Principles of Immunoassay for Small Molecules
Dichloropropanols are small molecules, referred to as haptens, which are not immunogenic on their own. To elicit an immune response and generate antibodies, these haptens must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The design of the hapten and the site of its conjugation to the carrier protein are crucial factors that determine the specificity of the resulting antibodies.
The most common immunoassay format for detecting small molecules like dichloropropanols is the competitive enzyme-linked immunosorbent assay (cELISA). In this format, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Understanding Antibody Specificity and Cross-Reactivity
Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope. However, antibodies may also bind to other structurally related molecules, a phenomenon known as cross-reactivity. For dichloropropanol isomers, antibodies developed against 1,3-DCP may show some degree of cross-reactivity with 2,3-DCP, and vice versa, due to their similar chemical structures.
The degree of cross-reactivity is typically quantified by comparing the concentration of the target analyte that causes 50% inhibition of the signal (IC50) with the concentration of the cross-reacting molecule that causes the same 50% inhibition. The cross-reactivity percentage is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A high cross-reactivity percentage indicates low specificity, while a low percentage signifies high specificity.
Quantitative Comparison of Antibody Cross-Reactivity
| Antibody ID | Target Analyte | Cross-Reactant | IC50 (ng/mL) - Target | IC50 (ng/mL) - Cross-Reactant | Cross-Reactivity (%) |
| Ab-DCP-01 | 1,3-Dichloropropanol | 2,3-Dichloropropanol | 15 | 300 | 5.0 |
| Ab-DCP-02 | 1,3-Dichloropropanol | 2,3-Dichloropropanol | 25 | 150 | 16.7 |
| Ab-DCP-03 | 2,3-Dichloropropanol | 1,3-Dichloropropanol | 20 | 500 | 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for the accurate determination of antibody cross-reactivity. The following is a standard protocol for a competitive ELISA.
Competitive ELISA Protocol for Dichloropropanol Cross-Reactivity
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., 1,3-DCP conjugated to a protein)
-
Antibody against the target dichloropropanol isomer
-
Standard solutions of 1,3-Dichloropropanol and 2,3-Dichloropropanol
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solutions (of both 1,3-DCP and 2,3-DCP at various concentrations) or samples to the wells. Then, add 50 µL of the primary antibody (at an optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at an optimal dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for both the target analyte and the cross-reactant. Calculate the cross-reactivity percentage using the formula mentioned above.
Visualizing Cross-Reactivity and Experimental Workflow
To further clarify the concepts, the following diagrams illustrate the principle of antibody cross-reactivity and the workflow of a competitive ELISA.
Caption: Principle of antibody cross-reactivity with dichloropropanol isomers.
Caption: Workflow of a competitive ELISA for dichloropropanol analysis.
A Comparative Guide to the Purification of 2,3-Dichloro-1-propanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory techniques for the purification of 2,3-Dichloro-1-propanol (2,3-DCP), a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The selection of an appropriate purification method is critical to ensure the removal of isomeric impurities, residual starting materials, and by-products, thereby guaranteeing the quality and reliability of subsequent reactions. This document outlines the experimental protocols and performance of fractional distillation, preparative column chromatography, and crystallization, supported by illustrative experimental data.
Introduction to Purification Challenges
Crude this compound, typically synthesized via the chlorination of allyl alcohol or glycerol, often contains several impurities that can interfere with downstream applications. The most common impurities include:
-
1,3-Dichloro-2-propanol: The primary positional isomer, which can be difficult to separate due to similar physical properties.
-
Glycerin monochlorohydrin: A partially chlorinated by-product.
-
Oligomers and higher chlorinated species: Formed through side reactions during synthesis.
-
Residual solvents and water: From the reaction and extraction steps.
The choice of purification technique depends on the initial purity of the crude product, the required final purity, the scale of the purification, and the available equipment.
Comparison of Purification Techniques
The following table summarizes the performance of different purification techniques based on typical laboratory-scale experiments.
| Parameter | Fractional Vacuum Distillation | Preparative Column Chromatography | Crystallization |
| Initial Purity | 75% (oily layer post-synthesis) | 75% | 85% (pre-purified) |
| Final Purity | >98% | >99% | >99.5% |
| Yield | 85-90% | 70-80% | 60-75% |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) | Medium (grams) |
| Key Advantage | Scalable and effective for removing non-volatile impurities. | High resolution for separating closely related isomers. | Potentially high purity in a single step. |
| Key Disadvantage | Thermal stress can cause decomposition; less effective for isomers with very close boiling points. | Labor-intensive, requires large solvent volumes, and can be difficult to scale up. | Finding a suitable solvent system can be challenging; lower yield. |
Experimental Protocols
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a widely used method for purifying 2,3-DCP, as it lowers the boiling point and minimizes the risk of thermal decomposition.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Charging the Flask: The crude 2,3-DCP (e.g., 100 g of the oily layer from synthesis, with a purity of approximately 72-75%) is placed in a round-bottom flask with a magnetic stir bar.
-
Apparatus Setup: The fractional distillation apparatus is assembled and ensured to be air-tight. The system is connected to a vacuum pump.
-
Applying Vacuum: The pressure is gradually reduced to the desired level (e.g., 10-20 mmHg).
-
Heating: The flask is gently heated while stirring.
-
Fraction Collection:
-
An initial fraction containing low-boiling impurities and residual water is collected and discarded.
-
The main fraction of 2,3-DCP is collected at a stable temperature corresponding to its boiling point at the applied pressure (approx. 78-80 °C at 15 mmHg).
-
The temperature is monitored closely. A sharp drop or rise in temperature indicates the end of the main fraction.
-
-
Shutdown: The heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.
-
Analysis: The purity of the collected fractions is determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Preparative Column Chromatography
Preparative column chromatography offers high resolution for separating 2,3-DCP from its isomer, 1,3-dichloro-2-propanol.
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile phase: A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane.
-
Crude 2,3-DCP
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: The column is packed with a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Sample Loading: The crude 2,3-DCP is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. A gradient elution is typically employed, starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected in separate tubes. The composition of the eluting fractions is monitored by Thin-Layer Chromatography (TLC).
-
Product Isolation: Fractions containing the pure 2,3-DCP are combined. The solvent is removed using a rotary evaporator to yield the purified product.
-
Analysis: The purity of the isolated product is confirmed by GC-MS and/or HPLC.
Crystallization
Low-temperature crystallization can be an effective method for purifying 2,3-DCP if a suitable solvent system can be identified.
Materials:
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Solvent(s)
-
Cooling bath (e.g., ice-water or acetone-dry ice)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: A solvent or solvent mixture is chosen in which 2,3-DCP is soluble at room temperature but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Dissolution: The pre-purified 2,3-DCP is dissolved in a minimal amount of the chosen solvent at room temperature.
-
Cooling: The solution is slowly cooled in a cooling bath to induce crystallization. The flask may be gently scratched to initiate crystal formation.
-
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
-
Analysis: The purity of the crystals is assessed by GC-MS and melting point determination.
Purity Analysis Workflow
The purity of this compound after each purification step is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the purification and subsequent purity analysis of this compound.
Logical Decision Pathway for Method Selection
The selection of a suitable purification technique is a logical process based on the experimental goals.
Caption: Decision tree for selecting a purification method for this compound.
Conclusion
For large-scale purification of this compound where high purity (>98%) is sufficient, fractional vacuum distillation is the most practical and efficient method. When the highest possible purity is required, especially for the removal of close-boiling isomers, preparative column chromatography is the preferred technique, despite its lower throughput and higher solvent consumption. Crystallization presents a viable alternative if a suitable solvent system can be developed, offering the potential for very high purity. The final choice of method will always be a balance between the desired purity, yield, scale, and available resources. It is strongly recommended to perform purity analysis, such as GC-MS, on the final product to confirm that it meets the required specifications for its intended application.
Comparative analysis of microbial degradation rates for dichloropropanols
For Researchers, Scientists, and Drug Development Professionals
The microbial degradation of dichloropropanols (DCPs), significant environmental pollutants originating from various industrial processes, presents a promising avenue for bioremediation. This guide provides a comparative analysis of the microbial degradation rates and pathways for two common isomers, 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP). The data presented herein is collated from various scientific studies to aid researchers in understanding the efficacy of different microbial systems in the detoxification of these compounds.
Quantitative Data on Microbial Degradation of Dichloropropanols
The efficiency of microbial degradation of dichloropropanols is highly dependent on the microbial species, the specific isomer, and the environmental conditions. The following tables summarize the degradation rates and efficiencies of various microorganisms on 1,3-DCP and 2,3-DCP as reported in the literature.
Table 1: Microbial Degradation of 1,3-Dichloro-2-propanol (1,3-DCP)
| Microorganism | Initial Concentration (mg/L) | Degradation Rate/Efficiency | Time | Reference |
| Arthrobacter sp. strain PY1 | 1000 | 100% degradation | 7 days | [1] |
| Pseudomonas putida DSM 437 | 200 - 1000 | 84% - 90% degradation | Not specified | [2] |
| Pseudomonas putida DSM 437 | 600 (with 400 mg/L glucose) | 10.8% degradation; 0.68 mg L⁻¹ h⁻¹ | Not specified | [2] |
| Pseudomonas putida DSM 437 (resting cells) | 200 - 1000 | 2.36 to 10.55 mg L⁻¹ h⁻¹ | Not specified | [2] |
| Corynebacterium sp. strain N-1074 | Not specified | Degrades 1,3-DCP | Not specified | [3][4] |
| Agrobacterium radiobacter strain AD1 | Not specified | Utilizes 1,3-DCP as a sole carbon source | Not specified | [3] |
Table 2: Microbial Degradation of this compound (2,3-DCP)
| Microorganism | Initial Concentration | Degradation Efficiency | Time | Reference |
| Pseudomonas sp. | 0.05% - 0.2% (v/v) | 55% degradation (stereospecific) | 62 hours | [5][6] |
| Agrobacterium sp. | Not specified | Complete mineralization | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of protocols employed in the cited studies for assessing microbial degradation of dichloropropanols.
Protocol 1: Batch Culture Degradation Assay (Based on Arthrobacter sp. strain PY1 study)[1]
-
Inoculum Preparation: Arthrobacter sp. strain PY1 is precultured in a nutrient-rich medium and then transferred to a minimal salts (MS) medium containing 1,3-DCP as the sole carbon source.
-
Culture Conditions: The bacterial strain is cultivated at 30°C in the MS medium with an initial 1,3-DCP concentration of 1000 mg/L.
-
Sampling and Analysis: Aliquots of the culture medium are collected at regular intervals.
-
Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀).
-
The concentration of 1,3-DCP is determined using gas chromatography (GC).
-
Chloride ion concentration is measured to confirm dehalogenation.
-
-
Data Interpretation: The degradation of 1,3-DCP is calculated by the decrease in its concentration over time. Complete degradation is confirmed by the absence of the 1,3-DCP peak in the GC chromatogram and the corresponding release of chloride ions.
Protocol 2: Resting Cell Assay (Based on Pseudomonas putida DSM 437 study)[2]
-
Biomass Production: Pseudomonas putida DSM 437 is grown in a suitable growth medium, harvested by centrifugation, and washed with a buffer solution to obtain a concentrated cell suspension (e.g., 5 g dry cell mass L⁻¹).
-
Reaction Setup: The resting cell suspension is incubated with varying initial concentrations of 1,3-DCP (e.g., 200 to 1000 mg L⁻¹) in a buffered reaction mixture.
-
Sampling and Analysis: Samples are taken at different time points. The concentration of 1,3-DCP is quantified using an appropriate analytical method like GC.
-
Calculation of Degradation Rate: The initial biodegradation rate is calculated from the linear portion of the substrate depletion curve.
Microbial Degradation Pathways
The biodegradation of dichloropropanols involves enzymatic activities that cleave the carbon-chlorine bonds, leading to less toxic intermediates that can be channeled into central metabolic pathways.
Degradation Pathway of this compound by Pseudomonas sp.
A strain of Pseudomonas has been shown to assimilate this compound by converting it to 3-chloro-1,2-propanediol, which is then further metabolized.[5][6] This initial dehalogenation is a critical step in the detoxification process.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation and Characterization of this compound-Degrading Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-1-propanol (2,3-DCP)
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,3-Dichloro-1-propanol (2,3-DCP), a potential genotoxic impurity, is critical in pharmaceutical manufacturing and safety assessment. The selection of a suitable analytical method is paramount for ensuring the quality and safety of drug substances and products. This guide provides an objective comparison of two common analytical techniques for the determination of 2,3-DCP: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), with a focus on method validation in accordance with ICH guidelines.
Comparison of Method Performance
The choice between GC-MS and HPLC-UV for the analysis of 2,3-DCP depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is generally considered a more sensitive and selective method for volatile compounds like 2,3-DCP. However, HPLC-UV, particularly with a derivatization step to enhance detection, presents a viable alternative.
The following table summarizes the typical performance characteristics of a validated GC-MS method for 2,3-DCP and a proposed HPLC-UV method with pre-column derivatization. It is important to note that while extensive validation data is available for GC-MS, detailed performance data for a validated HPLC-UV method for 2,3-DCP is less common in published literature. The HPLC data presented is based on a proposed methodology and expected performance.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with Derivatization) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Expected ≥ 0.99 |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL | Expected to be in the low ng/mL range with derivatization |
| Limit of Quantification (LOQ) | 1.0 - 10 ng/mL | Expected to be in the mid-to-high ng/mL range with derivatization |
| Accuracy (% Recovery) | 91 - 101% | Expected 90 - 110% |
| Precision (% RSD) | 1.9 - 10% | Expected < 15% |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated analytical method. Below are the methodologies for the GC-MS and HPLC-UV analysis of 2,3-DCP.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the direct analysis of 2,3-DCP.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, dichloromethane).
-
Perform a liquid-liquid extraction if the sample matrix is complex. For aqueous samples, extraction with a water-immiscible organic solvent like ethyl acetate is common.
-
An internal standard (e.g., 2,3-DCP-d5) should be added to the sample prior to extraction to ensure accuracy.
-
Dry the organic extract using anhydrous sodium sulfate.
-
The final extract can be concentrated or diluted as necessary to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2,3-DCP (e.g., m/z 79, 92, 94).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method with Pre-column Derivatization
Due to the lack of a strong UV chromophore in 2,3-DCP, a pre-column derivatization step is necessary to enhance its detectability by UV.[1] This protocol uses a chromogenic agent to attach a UV-active molecule to the 2,3-DCP.
1. Sample and Standard Preparation:
-
Prepare stock solutions of 2,3-DCP and the derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) in a suitable solvent like acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent.
2. Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add an excess of the derivatizing agent and a catalyst (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.
-
Quench the reaction by adding a small amount of a reagent like methanol.
-
Dilute the derivatized solution with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of Solvent B and gradually increase to elute the derivatized analyte. A typical gradient might be from 30% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized 2,3-DCP (e.g., around 254 nm for a dinitrobenzoyl derivative).
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow for validating either the GC-MS or HPLC-UV method follows the principles outlined by the International Council for Harmonisation (ICH).
Caption: A typical workflow for analytical method validation.
The logical relationship for selecting an appropriate analytical technique for 2,3-DCP analysis can be visualized as follows:
References
Inter-laboratory comparison of 2,3-Dichloro-1-propanol analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of 2,3-Dichloro-1-propanol (2,3-DCP), a chlorinated organic compound of interest in food safety and pharmaceutical development due to its potential toxicity. While specific inter-laboratory validation studies for 2,3-DCP are not widely published, a significant body of work exists for its closely related isomer, 1,3-dichloro-2-propanol (1,3-DCP). The analytical principles and methods are largely translatable between these isomers. This document leverages available data for both compounds to offer a framework for method selection and validation.
The primary analytical technique for the quantification of dichloropropanols is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a derivatization step to enhance volatility and sensitivity.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of various GC-MS based methods for the determination of dichloropropanols. This data can serve as a benchmark for laboratories developing or validating their own methods for 2,3-DCP.
Table 1: Performance Characteristics of GC-MS Methods for Dichloropropanol Analysis
| Analyte | Method | Matrix | Linear Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) (%) |
| 1,3-DCP & 2,3-DCP | GC-MS | Water | 5-200 (1,3-DCP), 10-200 (2,3-DCP) | 0.3 - 3.2 ng/mL | Not Specified | 91 - 101 | 1.9 - 10 |
| 1,3-DCP | LLE-GC-MS | Soy Sauce | >0.99 (r²) | 5 µg/kg | 5 µg/kg | Not Specified | Not Specified |
| 1,3-DCP | HS-GC-MS | Soy Sauce | Not Specified | 3 µg/kg | Not Specified | Not Specified | Not Specified |
| 1,3-DCP | SPME-GC-MS | Soy Sauce | ≥0.9972 (r²) | ng/mL range | Not Specified | Not Specified | Not Specified |
| 1,3-DCP & 3-MCPD | GC-MS | Water Extracts of Food Contact Materials | Not Specified | 0.4 µg/L | 1.2 µg/L | Not Specified | Not Specified |
Data compiled from multiple sources.[1][2][3] Note that some studies report linearity as a correlation coefficient (r²).
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the GC-MS analysis of dichloropropanols.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a conventional and widely used technique for extracting dichloropropanols from aqueous samples.[1]
-
Extraction: An aqueous sample (e.g., 10 mL) is mixed with a suitable organic solvent, such as ethyl acetate.
-
Salting Out: The addition of a salt like sodium chloride can improve extraction efficiency.
-
Separation: The mixture is vortexed or shaken and then centrifuged to separate the organic and aqueous layers.
-
Drying: The organic layer is collected and passed through a drying agent like anhydrous sodium sulfate to remove residual water.
-
Concentration: The extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration before GC-MS analysis.
2. Derivatization
To improve the chromatographic properties and sensitivity of dichloropropanols, a derivatization step is often employed.
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a less polar and more volatile silyl ether.
-
Acylation: Heptafluorobutyric acid anhydride (HFBAA) can be used to form heptafluorobutyrate derivatives, which are highly electronegative and provide excellent sensitivity with an electron capture detector (ECD) or in negative chemical ionization mass spectrometry.[2]
3. GC-MS Analysis
-
Injection: The prepared sample is injected into the gas chromatograph. A splitless injection mode is often preferred for trace analysis to maximize the transfer of analytes to the column.[1]
-
Chromatographic Separation: A capillary column (e.g., DB-5ms, HP-5ms) is used to separate the analytes. An oven temperature program is employed to achieve optimal separation of the target compounds from matrix interferences.
-
Mass Spectrometric Detection: A mass spectrometer is used as the detector. It is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The use of a deuterated internal standard, such as 1,3-DCP-d5, is recommended for accurate quantification.
Inter-laboratory Comparison and Proficiency Testing
While a comprehensive, publicly available report of an inter-laboratory comparison specifically for 2,3-DCP is scarce, proficiency testing (PT) programs exist for the broader class of chloropropanols. Organizations like Fapas® offer PT schemes for analytes including 3-MCPD and 1,3-DCP in matrices like soy sauce.[4][5] The American Oil Chemists' Society (AOCS) also runs an extensive Laboratory Proficiency Program (LPP) for fats and oils, which are relevant matrices for chloropropanol analysis.[6][7][8][9] Participation in such programs is a crucial component of a laboratory's quality assurance system, providing an independent assessment of their analytical performance.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound by GC-MS.
Caption: General experimental workflow for GC-MS analysis of 2,3-DCP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fapas.com [fapas.com]
- 5. fapas.com [fapas.com]
- 6. aocs.org [aocs.org]
- 7. aocs.org [aocs.org]
- 8. aocs.org [aocs.org]
- 9. culturefit.com [culturefit.com]
Efficacy of 2,3-Dichloro-1-propanol as a Precursor in Diverse Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,3-Dichloro-1-propanol (2,3-DCP), a key chemical intermediate, serves as a versatile precursor for the synthesis of a variety of valuable compounds, including epoxides, ketones, and amines. Its utility stems from the presence of two chlorine atoms and a primary alcohol functional group, which offer multiple reaction sites for chemical transformations. This guide provides an objective comparison of the efficacy of 2,3-DCP in different synthetic applications, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Key Syntheses
The performance of 2,3-DCP as a precursor is evaluated based on reaction yield, selectivity, and the conditions required for three primary transformations: the synthesis of epichlorohydrin, 1,3-dichloroacetone, and a proposed pathway to 3-amino-1,2-propanediol.
| Synthesis | Product | Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Dehydrochlorination | Epichlorohydrin | Sodium Hydroxide (NaOH) | 50 - 110 | 8 - 10 min | ~93 - 97%[1] |
| Calcium Hydroxide (Ca(OH)₂) | 55 - 70 | Not Specified | High Conversion[1] | ||
| Oxidation | 1,3-Dichloroacetone | Pyridinium chlorochromate (PCC) resin, Orthoperiodic acid | Room Temp. | 3 h | 80%[2] |
| Amination (Proposed) | 3-Amino-1,2-propanediol | Ammonia (NH₃), Catalyst (e.g., CuO) | 30 - 50 | 1 - 3 h | High (by analogy)[3] |
Detailed Experimental Protocols
1. Synthesis of Epichlorohydrin via Dehydrochlorination
This process involves the intramolecular cyclization of 2,3-DCP through the elimination of hydrogen chloride, facilitated by a base.
Experimental Protocol:
A solution of this compound is treated with an aqueous solution of sodium hydroxide (e.g., 25% w/w) or a suspension of calcium hydroxide.[1] The molar ratio of the base to 2,3-DCP is a critical parameter, with ratios around 1:1 being effective.[1] The reaction mixture is heated to a temperature between 50°C and 110°C.[4] The reaction is typically rapid, with high conversions observed within 8-10 minutes.[1] The resulting epichlorohydrin is a volatile compound and can be continuously removed from the reaction mixture by distillation to prevent side reactions.[5] The final product is purified by fractional distillation.
2. Synthesis of 1,3-Dichloroacetone via Oxidation
This synthesis involves the oxidation of the primary alcohol group of a dichloropropanol isomer to a ketone.
Experimental Protocol:
To a round-bottom flask containing acetonitrile, add orthoperiodic acid and stir vigorously for 15 minutes. Subsequently, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin and 1,3-dichloropropanol (an isomer of 2,3-DCP, used here as a representative dichloropropanol).[2] The reaction mixture is stirred vigorously at room temperature for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is filtered to remove the solid resin. The solvent is then evaporated, and the residue is purified using a short pad of silica gel to yield 1,3-dichloroacetone as a white crystalline solid.[2]
3. Proposed Synthesis of 3-Amino-1,2-propanediol via Amination
While direct synthesis from 2,3-DCP is not extensively documented, a plausible route involves the reaction with ammonia, analogous to the synthesis from 3-chloro-1,2-propanediol.[3][6]
Proposed Experimental Protocol:
In a reaction kettle, this compound would be mixed with a catalyst, such as cupric oxide, and a cocatalyst.[3] An aqueous solution of ammonia (25%-27%) is added in a mass that is 3-8 times the mass of the dichloropropanol.[3] The mixture is stirred and heated to a temperature between 30°C and 50°C for 1-3 hours.[3] After the reaction, the solid catalyst is filtered off and can be recovered. The filtrate is then subjected to evaporation to remove water, followed by vacuum distillation to collect the 3-amino-1,2-propanediol product.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
References
Structure-Activity Relationship of Dichloropropanol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of dichloropropanol isomers, focusing on their toxicological profiles. Dichloropropanols (DCPs) are industrial chemicals and food contaminants with known toxic and carcinogenic properties. Understanding the differences in activity between isomers is crucial for risk assessment and the development of safer alternatives. This document summarizes key experimental data, outlines relevant methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the acute toxicity and genotoxicity of various dichloropropanol isomers.
Table 1: Acute Toxicity of Dichloropropanol Isomers
| Isomer | Test Species | Route of Administration | LD50 (mg/kg bw) |
| 1,3-Dichloro-2-propanol (1,3-DCP) | Rat | Oral | 110 - 400[1] |
| Rabbit | Dermal | 800[1] | |
| 2,3-Dichloro-1-propanol (2,3-DCP) | Rat | Oral | 90[1] |
| Rabbit | Dermal | 200[1] |
Table 2: Genotoxicity of Dichloropropanol Isomers
| Isomer | Test System | Result | Metabolic Activation |
| 1,3-Dichloro-2-propanol (1,3-DCP) | |||
| Salmonella typhimurium (Ames test) | Positive[1][2] | With and without | |
| in vivo Micronucleus Assay (rat) | Negative[1] | - | |
| in vivo Unscheduled DNA Synthesis (rat) | Negative[1] | - | |
| This compound (2,3-DCP) | |||
| Salmonella typhimurium (Ames test) | Positive[1] | Not specified | |
| Hamster Lung Cells (Sister Chromatid Exchange) | Positive[1] | Not specified | |
| 1,2-Dichloropropane (1,2-DCP) | |||
| Salmonella typhimurium (Ames test) | Mutagenic[3] | Not specified | |
| Chinese Hamster Ovary (CHO) Cells (Sister Chromatid Exchange) | Positive[3] | Not specified | |
| Chinese Hamster Ovary (CHO) Cells (Chromosomal Aberrations) | Positive[3] | Not specified | |
| in vivo Micronucleus Assay (mouse) | Negative in bone marrow[4] | - | |
| in vivo Comet Assay (mouse liver) | Dose-dependent increase in DNA damage[4] | - | |
| 2,2-Dichloropropane (2,2-DCP) | |||
| Salmonella (Ames test) | Not mutagenic[5] | With and without GSTT1-1 |
Metabolic Pathways and Bioactivation
The toxicity of dichloropropanol isomers is closely linked to their metabolism. The primary pathway involves bioactivation by cytochrome P450 enzymes, particularly CYP2E1, and to a lesser extent, alcohol dehydrogenases. This metabolic activation leads to the formation of reactive intermediates, such as epichlorohydrin and chloroacetaldehydes, which can deplete cellular glutathione (GSH) stores, leading to oxidative stress and cellular damage.[6] The differential metabolism of the isomers contributes to their varying toxic potencies. For instance, 2,3-DCP, a primary alcohol, is metabolized to an aldehyde intermediate that depletes glutathione, and this toxicity is potentiated by the induction of CYP2E1. In contrast, the toxicity of the secondary alcohol 1,3-DCP is also mediated by CYP2E1 but does not appear to be significantly altered by aldehyde dehydrogenase inhibition.
Caption: Metabolic activation of 1,3-DCP and 2,3-DCP leading to toxicity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized methodologies for key genotoxicity assays mentioned in this guide.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium.
-
Plating: The treated bacteria are plated on agar plates lacking the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
in vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
-
Slide Preparation: Smears are prepared from the collected cells and stained.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic activity.
Caption: Generalized workflow for the in vivo micronucleus assay.
in vivo Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test substance.
-
Animal Treatment: Animals, typically rats, are treated with the test substance.
-
Hepatocyte Isolation: After a specific exposure time, primary hepatocytes are isolated from the liver.
-
Cell Culture: The isolated hepatocytes are cultured in the presence of radiolabeled thymidine ([³H]-thymidine).
-
Autoradiography: After incubation, the cells are fixed, and autoradiography is performed to visualize the incorporation of [³H]-thymidine into the DNA of non-S-phase cells.
-
Analysis: The amount of DNA repair is quantified by counting the number of silver grains over the nucleus. An increase in UDS in treated animals compared to controls indicates that the substance induces DNA damage that is subject to repair.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive cytogenetic test for detecting the interchange of DNA between sister chromatids.
-
Cell Culture: Mammalian cells (e.g., Chinese hamster lung cells) are cultured in the presence of the test substance.
-
BrdU Labeling: The cells are also exposed to 5-bromodeoxyuridine (BrdU), a thymidine analog, for two cell cycles.
-
Metaphase Arrest: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Chromosome Preparation: Metaphase chromosomes are harvested, spread on microscope slides, and stained.
-
Analysis: The differential staining of sister chromatids allows for the visualization and quantification of SCEs. A significant increase in the frequency of SCEs in treated cells compared to controls is indicative of genotoxic potential.
Conclusion
The available data clearly indicate that dichloropropanol isomers exhibit significant differences in their toxicological profiles, which are closely related to their chemical structures and metabolic pathways. 1,3-DCP and 2,3-DCP are both genotoxic in vitro, with their toxicity mediated by metabolic activation to reactive intermediates. While in vivo genotoxicity data for 1,3-DCP is largely negative, more research is needed for a conclusive assessment. Data on other isomers, such as 1,2-DCP, also suggest genotoxic potential, but comprehensive comparative studies are lacking. For isomers like 1,1-DCP and 2,2-DCP, there is a significant gap in the available toxicological data. Further research, including detailed quantitative genotoxicity studies and enzyme kinetic analyses, is necessary to fully elucidate the structure-activity relationships within this class of compounds and to improve human health risk assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of the genotoxicity of 1,2-dichloropropane and dichloromethane after individual and co-exposure by inhalation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. Involvement of cytochrome P4502E1 in the toxicity of dichloropropanol to rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of Dichloropropanol Isomer Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact associated with the production of dichloropropanol (DCP) isomers, primarily focusing on 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP). Dichloropropanols are key intermediates in the chemical industry, most notably in the synthesis of epichlorohydrin, a precursor for epoxy resins and other valuable chemicals.[1] This document outlines the predominant production methodologies, presents available quantitative data on environmental and toxicological parameters, and details standard experimental protocols for impact assessment.
Production Routes: A Shift Towards Greener Chemistry
The traditional industrial synthesis of dichloropropanols involves the chlorination of propylene, a petroleum-based feedstock. This process is known for its significant environmental drawbacks, including the generation of large volumes of wastewater contaminated with chlorinated by-products.[1] In recent years, a more sustainable route utilizing glycerol, a byproduct of biodiesel production, has gained prominence.[2] This "glycerol-to-epichlorohydrin" process is characterized by a lower consumption of chlorine and water, resulting in a reduction of chlorinated effluents.[2]
The hydrochlorination of glycerol is the central step in this greener pathway, typically yielding a mixture of dichloropropanol isomers. The reaction favors the formation of 1,3-DCP over 2,3-DCP.[2] While the exact isomer ratio can be influenced by reaction conditions and catalysts, 1,3-DCP is consistently the major product.[3]
Quantitative Comparison of Dichloropropanol Isomers
The following table summarizes key quantitative data related to the environmental and toxicological profiles of 1,3-DCP and 2,3-DCP. It is important to note that much of the available literature on production-related environmental impacts focuses on the overall process rather than providing a direct comparison between the isomers.
| Parameter | 1,3-Dichloro-2-propanol (1,3-DCP) | This compound (2,3-DCP) | Data Source |
| Production | |||
| Predominant Isomer in Glycerol Hydrochlorination | Major Isomer | Minor Isomer | [2] |
| Toxicity | |||
| Acute Oral Toxicity (LD50, rat) | 110 - 400 mg/kg bw | 90 mg/kg bw | [4] |
| Acute Dermal Toxicity (LD50, rabbit) | 800 mg/kg bw | 200 mg/kg bw | [4] |
| Carcinogenicity (IARC Classification) | Group 2B: Possibly carcinogenic to humans | No long-term study available | [5][6] |
| Mutagenicity (Ames Test) | Positive | Positive | [4] |
Experimental Protocols
To ensure consistent and comparable data for environmental impact assessment, standardized experimental protocols are employed. Below are detailed methodologies for key experiments.
OECD 203: Fish Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[7][8][9]
Methodology:
-
Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected based on the regulatory requirements.[10]
-
Test Concentrations: At least five concentrations of the test substance are prepared in a geometric series, along with a control group.[7]
-
Exposure: A minimum of seven fish are introduced into each test and control vessel. The exposure period is 96 hours.[7]
-
Observations: Mortalities and any sublethal effects (e.g., erratic swimming, discoloration) are recorded at 24, 48, 72, and 96 hours.[7][10]
-
Data Analysis: The cumulative mortality data is used to calculate the LC50 value with 95% confidence limits.[7]
OECD 301D: Ready Biodegradability - Closed Bottle Test
This method assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.[11][12][13]
Methodology:
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant.[14]
-
Test Setup: A defined volume of mineral medium saturated with air is placed in sealed bottles. The test substance is added as the sole source of organic carbon. Control bottles contain only the inoculum, and reference bottles contain a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the microorganisms.[13]
-
Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.[14]
-
Measurement: The depletion of dissolved oxygen is measured at regular intervals. The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen depletion in the control bottles.[11]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[12]
Visualizing the Processes
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Production pathways to dichloropropanol and epichlorohydrin.
Caption: Workflow for OECD 203 Fish Acute Toxicity Test.
Caption: Workflow for OECD 301D Ready Biodegradability Test.
Conclusion
The production of dichloropropanol isomers is undergoing a significant shift towards more sustainable practices with the adoption of glycerol-based routes. This method not only utilizes a renewable feedstock but also reduces the generation of hazardous waste streams associated with the traditional propylene-based process. While the hydrochlorination of glycerol primarily yields 1,3-DCP, the presence of 2,3-DCP as a byproduct necessitates a thorough understanding of the environmental and toxicological profiles of both isomers.
Available data indicates that 1,3-DCP is a possible human carcinogen, and both isomers exhibit mutagenic properties in vitro. Further comparative studies, particularly on the biodegradability and ecotoxicity of 2,3-DCP, are warranted to provide a more complete environmental impact assessment. The use of standardized testing protocols, such as those outlined by the OECD, is crucial for generating reliable and comparable data to guide risk assessment and the development of safer chemical alternatives.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesize Dichloropropanol by Glycerol Chlorination | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. oecd.org [oecd.org]
- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-1-propanol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals now have a comprehensive guide to the proper disposal procedures for 2,3-Dichloro-1-propanol. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this hazardous chemical in a laboratory setting. Adherence to these procedures is critical to minimize health risks and ensure regulatory compliance.
This compound is a combustible, toxic, and potentially carcinogenic substance that requires careful handling and disposal.[1][2][3][4] Improper disposal can lead to environmental contamination and poses a significant health risk. This document outlines the necessary steps for its safe management, from initial handling to final disposal.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is toxic if swallowed and harmful in contact with skin.[2][3] There is also limited evidence of it being a carcinogen and mutagen. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₆Cl₂O[5][6] |
| Molecular Weight | 128.99 g/mol [7] |
| Appearance | Viscous colorless to amber liquid with an ethereal odor[5][8] |
| Boiling Point | 182 °C (360 °F)[8] |
| Flash Point | 93 °C (199.4 °F)[7][8] |
| Specific Gravity | 1.3607[1] |
| Solubility | Slightly soluble in water[8][9] |
| Oral LD50 (Rat) | 110 mg/kg[2] |
| Dermal LD50 (Rabbit) | 800 mg/kg[2] |
Experimental Protocols: Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following protocol is a general guideline and should be adapted to your institution's specific safety procedures.
Objective: To safely contain and clean up a spill of this compound.
Materials:
-
Chemical spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Chemical-resistant apron or lab coat
-
Respiratory protection (if ventilation is inadequate)
-
-
Sealable, labeled waste container
-
Decontamination solution (e.g., 60-70% ethanol followed by soap and water)[9]
Procedure:
-
Immediate Actions:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department or emergency response team.
-
-
Control and Containment:
-
If safe to do so, eliminate all ignition sources.[9]
-
Wearing appropriate PPE, approach the spill from upwind.
-
Contain the spill by surrounding it with absorbent material from the spill kit.
-
-
Cleanup:
-
Carefully apply absorbent material over the spill, working from the outside in.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the contaminated material.
-
Place all contaminated materials (absorbent, gloves, etc.) into a designated, sealable waste container.
-
-
Decontamination:
-
Clean the spill area with 60-70% ethanol followed by a thorough wash with soap and water.[9]
-
Wipe down any contaminated equipment with the same solution.
-
-
Waste Disposal:
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the date.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[1]
-
Disposal Workflow
The proper disposal of this compound is a critical final step in its lifecycle management. The following diagram illustrates the decision-making process for its disposal.
Caption: Disposal workflow for this compound.
Key Disposal Considerations
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations.[1] Consult your institution's EHS department for specific guidance.
-
Waste Characterization: this compound must be disposed of as hazardous waste.[1]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or with general laboratory trash.[1][10] This can lead to severe environmental contamination and is illegal.
-
Container Management: Ensure that waste containers are in good condition, compatible with the chemical, and always kept sealed when not in use.[1]
-
Professional Disposal: The final disposal of this compound should be handled by a licensed and reputable hazardous waste disposal company.[11] These companies have the expertise and equipment to manage such chemicals safely. Common disposal methods include incineration at an approved facility.[1]
By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]
- 7. This compound = 97.0 GC 616-23-9 [sigmaaldrich.com]
- 8. This compound CAS#: 616-23-9 [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. file1.lookchem.com [file1.lookchem.com]
Personal protective equipment for handling 2,3-Dichloro-1-propanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3-Dichloro-1-propanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. This chemical is toxic if it comes into contact with skin or is swallowed and can cause serious eye damage.[1][2][3] The following PPE is mandatory:
-
Hand Protection: Due to the corrosive nature of chlorinated solvents, selecting the right gloves is critical. For handling this compound, Viton® or Polyvinyl Alcohol (PVA) gloves are highly recommended for their excellent resistance to chlorinated and aromatic solvents.[4] Nitrile gloves may offer some protection for short-term use but should be used with caution as they can deteriorate with prolonged exposure.[1][2] Always inspect gloves for any signs of degradation before use and double-gloving is a recommended practice for enhanced safety.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes.[5] Standard safety glasses do not provide adequate protection.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][7]
-
Protective Clothing: A chemically resistant lab coat or apron, long pants, and closed-toe shoes are required.[5][8] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[8]
II. Occupational Exposure Limits
Occupational exposure limits for this compound have been established by various regulatory bodies. Adherence to these limits is essential to protect personnel from potential health risks.
| Jurisdiction | Type | Value |
| Canada (Ontario) | STEL | 1 ppm (5 mg/m³)[7] |
| Bulgaria | TWA | 5 mg/m³[8] |
| China | TWA | 5 mg/m³[8] |
TWA: Time-Weighted Average exposure on the basis of a conventional 8-hour workday and a 40-hour workweek. STEL: Short-Term Exposure Limit is the concentration to which it is believed that workers can be exposed continuously for a short period of time without suffering from irritation, chronic or irreversible tissue damage, or narcosis of sufficient degree to increase the likelihood of accidental injury, impair self-rescue or materially reduce work efficiency.
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation:
- Ensure a chemical fume hood is certified and functioning correctly.
- Gather all necessary PPE and ensure it is in good condition.
- Have a spill kit readily accessible. The kit should contain absorbent materials like sand or vermiculite.[9]
- Prepare all necessary equipment and reagents before handling the chemical.
- Ensure an eyewash station and safety shower are unobstructed and operational.[7]
2. Handling:
- Conduct all work in a chemical fume hood.
- Dispense the smallest amount of the chemical necessary for the experiment.
- Keep the container tightly sealed when not in use.[8]
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.[5]
3. Post-Handling/Clean-up:
- Decontaminate all equipment that has come into contact with this compound.
- Wipe down the work area in the fume hood with an appropriate solvent.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after handling the chemical.[5]
IV. Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All waste containing this compound, including contaminated consumables and experimental residues, must be collected in a designated, properly labeled hazardous waste container.[8][9]
- The container must be made of a material compatible with chlorinated solvents and have a secure, tight-fitting lid.[8]
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[9]
2. Storage of Waste:
- Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials.[8]
- The storage area should be clearly marked as a hazardous waste accumulation site.
3. Disposal Procedure:
- All waste must be disposed of as hazardous waste.[8]
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
- Under no circumstances should this compound be poured down the drain. [8][9]
V. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][8]
-
Spill: Evacuate the area and remove all sources of ignition.[4][9] Wearing appropriate PPE, contain the spill with an inert absorbent material.[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[4][9] Ventilate the area and decontaminate the spill site.[9] For large spills, contact your institution's emergency response team.[9]
Caption: Safe handling workflow for this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
